molecular formula C7H7NO4 B1196979 3-methyl-1H-pyrrole-2,4-dicarboxylic acid CAS No. 3780-41-4

3-methyl-1H-pyrrole-2,4-dicarboxylic acid

Cat. No.: B1196979
CAS No.: 3780-41-4
M. Wt: 169.13 g/mol
InChI Key: DVIKMLHVAWYDMS-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrrole-2,4-dicarboxylic acid (CAS 3780-41-4) is a pyrrole-dicarboxylic acid derivative with a molecular formula of C7H7NO4 and a molecular weight of 169.13 g/mol . This compound serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry, particularly in the research and development of central nervous system (CNS) therapeutics. Scientific literature highlights its structural framework in a class of potent and selective non-competitive metabotropic glutamate receptor 1 (mGluR1) antagonists . Derivatives of this pyrrole core, such as its 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester, have been explored as pharmacological tools due to their nanomolar potency and demonstrated in vivo activity in animal models of pain, showing an opiate-like antinociceptive profile . Researchers value this chemical for probing the structure-activity relationships (SAR) at the C-2 position of the pyrrole ring to optimize pharmacokinetic properties and receptor affinity . It is supplied for non-human research and further manufacturing applications only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1H-pyrrole-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-3-4(6(9)10)2-8-5(3)7(11)12/h2,8H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIKMLHVAWYDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332135
Record name 3-methyl-1H-pyrrole-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3780-41-4
Record name 3-methyl-1H-pyrrole-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1H-pyrrole-2,4-dicarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid and its derivatives, with a focus on diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological relevance.

Compound Identification

While the parent compound, this compound, is not widely referenced with a specific CAS number, its diethyl ester is a well-documented and commercially available derivative.

Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate is identified by the following:

  • CAS Number: 5448-16-8[1][2][3]

  • Molecular Formula: C₁₁H₁₅NO₄[1][4]

  • Molecular Weight: 225.244 g/mol [1][4]

A closely related and often studied compound is diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate , also known as Knorr's Pyrrole.

  • CAS Number: 2436-79-5[5]

  • Molecular Formula: C₁₂H₁₇NO₄[5][6]

  • Molecular Weight: 239.27 g/mol [6]

Physicochemical Properties

The quantitative data for the diethyl esters are summarized in the tables below for ease of comparison.

Table 1: Physicochemical Properties of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate

PropertyValue
Molecular FormulaC₁₁H₁₅NO₄[1][4]
Molecular Weight225.244 g/mol [1][4]
AppearanceSolid[4]
Purity≥97%[1][4]
InChI KeyKJPYNVNXXUELAB-UHFFFAOYSA-N[4]

Table 2: Physicochemical Properties of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

PropertyValue
Molecular FormulaC₁₂H₁₇NO₄[5][6]
Molecular Weight239.27 g/mol [6]
Melting Point135-136 °C[6]
AppearanceSolid
InChI KeyXSBSXJAYEPDGSF-UHFFFAOYSA-N[5]

Experimental Protocols: Synthesis

The most common and versatile method for synthesizing substituted pyrroles is the Knorr pyrrole synthesis . This reaction involves the condensation of an α-amino-ketone with a β-ketoester.[7][8]

A widely used protocol for the synthesis of diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate, which can be adapted for other derivatives, is as follows:[9][10]

  • Preparation of Ethyl 2-oximinoacetoacetate:

    • Dissolve ethyl acetoacetate in glacial acetic acid.

    • Cool the solution to 5-7°C in an ice bath.

    • Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature.

    • Stir the mixture for an additional 30 minutes and then allow it to warm to room temperature over several hours.

  • Reduction and Cyclization:

    • To the solution containing the oxime, add a second equivalent of ethyl acetoacetate.

    • Gradually add zinc dust to the stirred solution. The reaction is exothermic and may require cooling to control the temperature.

    • After the addition of zinc is complete, reflux the mixture for one hour.

  • Isolation and Purification:

    • Pour the hot reaction mixture into a large volume of water with vigorous stirring.

    • The crude product precipitates and can be collected by suction filtration.

    • Wash the precipitate with water.

    • Recrystallize the crude product from ethanol to obtain the purified diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate.[10][11]

Biological Significance and Applications

Pyrrole derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds and pharmaceuticals.[8] The pyrrole scaffold is a key structural component in drugs with various therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory agents.

While specific signaling pathways for diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate are not extensively documented in publicly available literature, its structural motifs are found in compounds with known biological activities. For instance, pyrrole-3-carboxylic acid derivatives are central to the structures of successful drugs like Atorvastatin and Sunitinib. Pyrrolin-4-one derivatives, which are structurally related, have shown potential as antimalarial and HIV-1 protease inhibitors.

The primary application of diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate and similar compounds in drug development is as a versatile building block for the synthesis of more complex molecules with potential therapeutic value.[12]

Visualizations

The following diagram illustrates the general workflow for the Knorr pyrrole synthesis.

Knorr_Pyrrole_Synthesis_Workflow Start Start Step1 Preparation of α-Amino Ketone (in situ) Start->Step1 Reactants Step2 Condensation with β-Ketoester Step1->Step2 Intermediate Step3 Cyclization Step2->Step3 Intermediate Step4 Dehydration and Tautomerization Step3->Step4 Intermediate Product Substituted Pyrrole Step4->Product Final Product End End Product->End

Knorr Pyrrole Synthesis Workflow

The following diagram illustrates the role of pyrrole derivatives as building blocks in the synthesis of bioactive compounds.

Pyrrole_Drug_Discovery Pyrrole Pyrrole Core Structure Derivatives Substituted Pyrrole Derivatives (e.g., this compound esters) Pyrrole->Derivatives Functionalization Bioactive Bioactive Compounds Derivatives->Bioactive Synthesis & Screening Drugs Marketed Drugs (e.g., Atorvastatin, Sunitinib) Bioactive->Drugs Lead Optimization & Clinical Trials

References

An In-depth Technical Guide on the Physicochemical Properties of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole and its derivatives are a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.[1] Substituted pyrrole carboxylic acids, in particular, serve as important building blocks in the synthesis of pharmaceuticals. This document focuses on the physicochemical properties of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid, a specific derivative for which detailed experimental data is scarce. To provide a useful resource, this guide compiles data from closely related analogs and presents standardized experimental methodologies for property determination.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. Key parameters include melting point, boiling point, acid dissociation constant (pKa), solubility, and the partition coefficient (logP).

2.1. Data for Structurally Related Compounds

Due to the absence of specific experimental data for this compound, the following table summarizes the available data for structurally similar pyrrole derivatives. These values can be used to estimate the properties of the target compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Notes
3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid C₈H₉NO₄183.16Not AvailableNot AvailableA close structural analog.
Pyrrole-2-carboxylic acid C₅H₅NO₂111.10204-208 (dec.)Not AvailableParent compound with one carboxylic acid group.
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate C₁₂H₁₇NO₄239.27135-136Not AvailableDiethyl ester of a related dicarboxylic acid.
3,5-Dimethyl-1H-pyrrole-2-carboxylic acid C₇H₉NO₂139.15134-141Not AvailableA related monocarboxylic acid.

2.2. Predicted Properties

In the absence of experimental data, computational methods can provide estimated values for physicochemical properties. For "3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid", a close analog, the following properties have been computed:

PropertyPredicted ValueSource
Molecular Weight183.16 g/mol PubChem
XLogP30.9PubChem
Hydrogen Bond Donor Count3PubChem
Hydrogen Bond Acceptor Count4PubChem

These predicted values for a similar molecule suggest that this compound is likely a solid at room temperature with moderate lipophilicity and the capacity for significant hydrogen bonding.

Experimental Protocols for Physicochemical Property Determination

This section details standardized experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

3.1. Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

  • Apparatus: Capillary melting point apparatus, capillary tubes, thermometer, mortar and pestle.

  • Procedure:

    • A small, finely powdered sample of the dry compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[2][3][4][5][6]

3.2. Acid Dissociation Constant (pKa) Determination

The pKa value is essential for understanding the ionization state of a compound at different pH values. For a dicarboxylic acid, two pKa values are expected.

  • Method: Potentiometric Titration

    • Apparatus: pH meter, burette, stirrer, beaker.

    • Procedure:

      • A known concentration of the acid is dissolved in water or a suitable co-solvent.

      • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

      • The pH of the solution is measured after each addition of the titrant.

      • A titration curve (pH vs. volume of titrant) is plotted.

      • The equivalence points are determined from the inflection points of the curve. The pKa values can be determined from the pH at the half-equivalence points.[7][8][9]

3.3. Aqueous Solubility Determination

Solubility is a critical parameter for drug development, affecting absorption and bioavailability.

  • Method: Shake-Flask Method

    • Apparatus: Shaking incubator, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

    • Procedure:

      • An excess amount of the solid compound is added to a known volume of water (or buffer of a specific pH) in a sealed flask.

      • The flask is agitated in a shaking incubator at a constant temperature until equilibrium is reached (typically 24-48 hours).

      • The suspension is then centrifuged or filtered to remove undissolved solid.

      • The concentration of the compound in the clear supernatant is determined using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.[10]

3.4. Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

  • Method: Shake-Flask Method

    • Apparatus: Separatory funnel, shaker, centrifuge, analytical instrument (HPLC or UV-Vis).

    • Procedure:

      • A known amount of the compound is dissolved in a biphasic system of n-octanol and water.

      • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then left to separate.

      • The concentration of the compound in both the n-octanol and water phases is determined analytically.

      • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11][12][13]

Synthesis of Substituted Pyrrole-2,4-dicarboxylic Acids

The synthesis of substituted pyrrole-2,4-dicarboxylic acids can be challenging. General synthetic strategies often involve multi-step processes. One common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[14] For the synthesis of specifically substituted pyrrole dicarboxylic acids, more complex strategies starting from simpler pyrrole derivatives and introducing the carboxylic acid groups through functionalization reactions are often employed. These can include carboxylation of a pre-formed pyrrole ring.[15][16]

Biological Activity of Pyrrole Carboxylic Acids

Pyrrole-containing compounds exhibit a wide range of biological activities.[1] Pyrrole-2-carboxylic acid itself has shown weak but broad biological activities, including antiparasitic and antifungal properties.[17] Many synthetic pyrrole derivatives are potent therapeutic agents. For instance, the highly successful cholesterol-lowering drug Atorvastatin contains a polysubstituted pyrrole core.[18] The biological activity of this compound has not been specifically reported, but its structural similarity to other bioactive pyrroles suggests potential for further investigation in drug discovery programs.

Visualizations

Experimental Workflow for Melting Point Determination

experimental_workflow start Start: Obtain Sample prep Sample Preparation: - Dry the sample - Finely powder the sample start->prep 1 load Load Capillary Tube: - Pack to 2-3 mm height prep->load 2 setup Apparatus Setup: - Place capillary in heating block - Insert thermometer load->setup 3 heat Heating: - Heat at a steady, slow rate setup->heat 4 observe Observation: - Record temperature at first liquid drop - Record temperature at complete melting heat->observe 5 end End: Determine Melting Range observe->end 6

Caption: A generalized workflow for the experimental determination of a compound's melting point.

References

An In-depth Technical Guide to the Structure Elucidation of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid. Aimed at professionals in chemical research and drug development, this document details the synthetic pathways, spectroscopic analysis, and logical framework required to confirm the molecular structure of this pyrrole derivative.

Molecular Structure and Properties

This compound is a substituted pyrrole with the molecular formula C₇H₇NO₄ and a molecular weight of 169.14 g/mol . The structural confirmation of this compound relies on a combination of synthetic organic chemistry and various spectroscopic techniques.

Structure Diagram:

Caption: Chemical structure of this compound.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process, typically starting with a Knorr-type pyrrole synthesis to form a corresponding diester, followed by hydrolysis.

synthesis_workflow start Starting Materials (e.g., Ethyl Acetoacetate, Ethyl 2-amino-3-oxobutanoate) knorr Knorr Pyrrole Synthesis start->knorr diester Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate knorr->diester hydrolysis Alkaline Hydrolysis (e.g., NaOH or KOH) diester->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification product This compound acidification->product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate

A common method for synthesizing substituted pyrroles is the Knorr pyrrole synthesis.[1][2]

  • Preparation of Ethyl α-aminoacetoacetate: Ethyl acetoacetate is treated with sodium nitrite in acetic acid to form ethyl α-oximinoacetoacetate. This intermediate is then reduced, for example with zinc dust, to yield ethyl α-aminoacetoacetate.

  • Condensation Reaction: The freshly prepared ethyl α-aminoacetoacetate is condensed with a β-ketoester, in this case, ethyl acetoacetate, under acidic conditions.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to form the pyrrole ring.

  • Work-up and Purification: The reaction mixture is poured into water, and the precipitated crude product is collected by filtration. The crude diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate is then purified by recrystallization from a suitable solvent such as ethanol.

Experimental Protocol: Hydrolysis to this compound
  • Saponification: The synthesized diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate is dissolved in an excess of aqueous sodium or potassium hydroxide solution.

  • Heating: The mixture is heated under reflux for several hours to ensure complete hydrolysis of the ester groups.

  • Acidification: After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, until the pH is acidic. This protonates the carboxylate groups, causing the dicarboxylic acid to precipitate.

  • Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Spectroscopic Data for Structure Elucidation

elucidation_workflow cluster_synthesis Synthesis & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Chemical Synthesis purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir interpretation Spectral Interpretation nmr->interpretation ms->interpretation ir->interpretation confirmation Structure Confirmation interpretation->confirmation final_structure final_structure confirmation->final_structure Elucidated Structure

Caption: General workflow for the structure elucidation of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12-13Broad Singlet2H-COOH
~11-12Broad Singlet1HN-H
~7.0Singlet1HC5-H
~2.4Singlet3HC3-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~170C2-COOH
~165C4-COOH
~135C2
~125C4
~120C5
~115C3
~12C3-CH₃

Note: Chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Expected Mass Spectrometry Data

m/zInterpretation
169[M]⁺ (Molecular Ion)
151[M - H₂O]⁺
124[M - COOH]⁺
106[M - COOH - H₂O]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~3300MediumN-H stretch
~1700StrongC=O stretch (carboxylic acid)
~1600MediumC=C stretch (pyrrole ring)
~1400MediumC-O stretch / O-H bend

Conclusion

The structure of this compound is elucidated through a systematic approach that combines chemical synthesis with detailed spectroscopic analysis. The Knorr pyrrole synthesis provides a reliable route to a key diester intermediate, which upon hydrolysis yields the target molecule. The collective data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provide corroborating evidence for the assigned structure, confirming the connectivity of the atoms and the nature of the functional groups. This guide outlines the fundamental principles and experimental considerations for the successful identification and characterization of this and related pyrrole derivatives, which are of significant interest in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Predicted Spectral Data of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The spectral characteristics of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid have been predicted based on fundamental principles of spectroscopy and analysis of analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.0 - 13.0Singlet (broad)2HCarboxylic acid protons (-COOH)
~11.0 - 12.0Singlet (broad)1HPyrrole N-H
~7.0 - 7.5Singlet1HPyrrole C5-H
~2.3 - 2.6Singlet3HMethyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Carbon TypeAssignment
~165 - 175QuaternaryCarboxylic acid carbons (-COOH)
~135 - 145QuaternaryPyrrole C2 & C4
~120 - 130TertiaryPyrrole C5
~110 - 120QuaternaryPyrrole C3
~10 - 15PrimaryMethyl carbon (-CH₃)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3300 - 2500BroadO-H (Carboxylic acid)Stretching
~3200MediumN-H (Pyrrole)Stretching
~1700 - 1650StrongC=O (Carboxylic acid)Stretching
~1600 - 1450MediumC=C (Pyrrole ring)Stretching
~1300 - 1200MediumC-O (Carboxylic acid)Stretching
~950 - 900Medium, BroadO-H (Carboxylic acid dimer)Out-of-plane bend

Table 4: Predicted Mass Spectrometry Data

m/zIon TypeNotes
185[M]⁺Molecular ion
167[M-H₂O]⁺Loss of water
140[M-COOH]⁺Loss of a carboxyl group
122[M-COOH-H₂O]⁺Loss of a carboxyl group and water
94[M-2COOH]⁺Loss of both carboxyl groups

Experimental Protocols

The following are generalized experimental protocols for obtaining spectral data for a solid organic compound like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[1] For carboxylic acids, DMSO-d₆ is often a good choice due to its ability to dissolve polar compounds and exchange with the acidic protons, which can sometimes sharpen their signals.

    • Transfer the solution to a standard 5 mm NMR tube using a pipette, ensuring the sample height is appropriate for the spectrometer.[1]

    • Filter the solution if any solid particles are present to avoid compromising the magnetic field homogeneity.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

2.2 Infrared (IR) Spectroscopy

A common method for solid samples is the KBr pellet technique:

  • Sample Preparation :

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Alternatively, the Attenuated Total Reflectance (ATR) method can be used, which requires minimal sample preparation.[2]

2.3 Mass Spectrometry

For a non-volatile compound like a carboxylic acid, Electrospray Ionization (ESI) is a suitable method.

  • Sample Preparation :

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • The sample can be introduced into the mass spectrometer via direct infusion or by coupling with a liquid chromatography system (LC-MS).[3]

  • Data Acquisition :

    • The sample solution is introduced into the ESI source where it is nebulized and ionized.

    • The resulting ions are guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured. Both positive and negative ion modes can be used to detect the molecule and its fragments.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a Synthesized Compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation report Technical Report Generation structure_elucidation->report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectral properties of this compound and the methodologies to obtain such data. It is intended to support researchers in their analytical and drug development endeavors.

References

An In-depth Technical Guide to the Solubility of 3-methyl-1H-pyrrole-2,4-dicarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid. Due to the limited availability of specific quantitative data in public literature, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination. This guide is intended to be a foundational resource for researchers working with this compound, enabling them to establish its solubility profile in various organic solvents, a critical parameter in drug development, chemical synthesis, and purification processes.

Introduction to this compound

This compound is a substituted pyrrole derivative. The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom.[1][2] The presence of two carboxylic acid groups and a methyl group on the pyrrole ring significantly influences its physicochemical properties, including its solubility. The carboxylic acid moieties introduce polar, hydrogen-bonding capabilities, while the methyl group adds a degree of lipophilicity. The overall solubility of the molecule in a given solvent is a balance of these competing characteristics and the nature of the solvent itself.

Expected Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like." Therefore, the solubility of this compound is expected to be highest in polar, protic solvents that can engage in hydrogen bonding with the carboxylic acid groups. Its solubility in non-polar solvents is anticipated to be significantly lower. The presence of two carboxylic acid groups suggests that the compound will behave as a strong organic acid.[3][4]

Key Influencing Factors:

  • Hydrogen Bonding: The two carboxylic acid groups can act as both hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to be effective at solvating the molecule.

  • Polarity: The dicarboxylic acid structure imparts significant polarity to the molecule. Polar solvents, both protic and aprotic, are expected to be more effective solvents than non-polar ones.

  • Acid-Base Chemistry: The acidic nature of the carboxylic acid groups means that solubility can be dramatically increased in basic solutions due to the formation of highly soluble carboxylate salts.[5]

Quantitative Solubility Data

SolventChemical FormulaTypeExpected SolubilityQuantitative Solubility ( g/100 mL at 25°C)
MethanolCH₃OHPolar ProticHighData not available
EthanolC₂H₅OHPolar ProticHighData not available
IsopropanolC₃H₇OHPolar ProticModerateData not available
AcetoneC₃H₆OPolar AproticModerateData not available
AcetonitrileC₂H₃NPolar AproticLow to ModerateData not available
Ethyl AcetateC₄H₈O₂Polar AproticLowData not available
DichloromethaneCH₂Cl₂Non-polarVery LowData not available
TolueneC₇H₈Non-polarVery LowData not available
HexaneC₆H₁₄Non-polarVery LowData not available
Dimethyl Sulfoxide(CH₃)₂SOPolar AproticHighData not available
N,N-Dimethylformamide(CH₃)₂NC(O)HPolar AproticHighData not available

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various organic solvents.[6]

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Micropipettes

  • Drying oven or vacuum oven

  • Filtration apparatus (e.g., syringe filters)

4.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe fitted with a filter to prevent the transfer of any undissolved solid.

    • Dispense the collected supernatant into a pre-weighed vial.

    • Determine the mass of the collected saturated solution.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the vial containing the collected supernatant. This can be done in a drying oven at a temperature below the decomposition point of the compound or in a vacuum oven for more sensitive compounds.

    • Once the solvent is completely removed, re-weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility ( g/100 mL) = (mass of solute / volume of solvent in the aliquot) * 100

4.3. Diagram of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent B Equilibrate at constant temperature A->B C Settle or centrifuge B->C D Collect clear supernatant C->D E Weigh aliquot of supernatant D->E F Evaporate solvent E->F G Weigh dried solute F->G H Calculate solubility G->H

Caption: Experimental workflow for gravimetric solubility determination.

Logical Relationships in Solubility

The solubility of this compound can be systematically evaluated through a series of tests based on its acidic nature.

solubility_logic start Test Compound water Soluble in Water? start->water ether Soluble in Ether? water->ether Yes naoh Soluble in 5% NaOH? water->naoh No water_soluble Water Soluble ether->water_soluble nahco3 Soluble in 5% NaHCO3? naoh->nahco3 Yes hcl Soluble in 5% HCl? naoh->hcl No strong_acid Strong Acid (Class As) nahco3->strong_acid Yes weak_acid Weak Acid (Class Aw) nahco3->weak_acid No h2so4 Soluble in conc. H2SO4? hcl->h2so4 No base Base (Class B) hcl->base Yes inert Inert h2so4->inert No neutral Neutral (Class N) h2so4->neutral Yes

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrrole-2,4-dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and historical development of pyrrole-2,4-dicarboxylic acids, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. From their origins in classical organic synthesis to their contemporary role as potent and selective modulators of crucial neurological receptors, this document provides a comprehensive overview of their journey. Detailed experimental protocols, tabulated quantitative data, and visualized chemical pathways are presented to offer a thorough understanding of this important molecular scaffold.

Discovery and Early Synthesis: The Legacy of "Knorr's Pyrrole"

While the precise first synthesis of the parent 1H-pyrrole-2,4-dicarboxylic acid is not extensively documented in readily available literature, its history is intrinsically linked to the groundbreaking work of German chemist Ludwig Knorr. In 1884, Knorr reported the synthesis of a key derivative, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate , which has since become widely known as "Knorr's pyrrole".[1][2] This synthesis, a landmark in heterocyclic chemistry, paved the way for the exploration of a vast array of substituted pyrroles.

The Knorr pyrrole synthesis is a versatile method that involves the condensation of an α-amino-ketone with a β-ketoester.[1][3] In the original procedure for Knorr's pyrrole, two equivalents of ethyl acetoacetate are used. One equivalent is nitrosated to form an α-amino-β-ketoester, which then reacts with the second equivalent of the β-ketoester in the presence of a reducing agent, typically zinc in acetic acid, to yield the pyrrole ring.[1][2]

A reference to the synthesis of the parent 1H-pyrrole-2,4-dicarboxylic acid appears in a 1955 publication in the Journal of the American Chemical Society, suggesting its preparation was established by the mid-20th century.[4] The synthesis of this parent compound can be achieved through the hydrolysis of its corresponding esters, such as Knorr's pyrrole.

The Knorr Pyrrole Synthesis: A Step-by-Step Workflow

The following diagram illustrates the general workflow for the Knorr synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product ethyl_acetoacetate Ethyl Acetoacetate (2 equiv.) nitrosation Nitrosation of one equivalent of ethyl acetoacetate ethyl_acetoacetate->nitrosation na_nitrite Sodium Nitrite na_nitrite->nitrosation zinc Zinc Dust reduction_condensation Reduction and Condensation with the second equivalent zinc->reduction_condensation acetic_acid Acetic Acid acetic_acid->nitrosation nitrosation->reduction_condensation α-oximino β-ketoester intermediate cyclization Intramolecular Cyclization reduction_condensation->cyclization aromatization Aromatization cyclization->aromatization knorrs_pyrrole Diethyl 3,5-dimethylpyrrole- 2,4-dicarboxylate (Knorr's Pyrrole) aromatization->knorrs_pyrrole

Knorr Pyrrole Synthesis Workflow

Physicochemical and Spectroscopic Data

The parent 1H-pyrrole-2,4-dicarboxylic acid and its common derivatives have been characterized by various analytical techniques. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties
CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1 1H-Pyrrole-2,4-dicarboxylic acid937-26-8C₆H₅NO₄155.11
2 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid5434-29-7C₈H₉NO₄183.16
3 Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate2436-79-5C₁₂H₁₇NO₄239.27

Data sourced from PubChem and NIST WebBook.[5][6][7]

Table 2: Spectroscopic Data (¹H and ¹³C NMR)
CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Pyrrole-2-carboxylic acid (related) CD₃OD6.94, 6.85, 6.18Not readily available
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate Not specifiedNot readily availableNot readily available

Note: Comprehensive, readily available NMR data for the parent 1H-pyrrole-2,4-dicarboxylic acid is limited in the searched literature. Data for the related pyrrole-2-carboxylic acid is provided for context.[8]

Experimental Protocols

Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate (Knorr's Pyrrole)

This protocol is adapted from established procedures for the Knorr pyrrole synthesis.[9]

Materials:

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Sodium nitrite

  • Zinc dust (at least 80% pure)

  • 95% Ethanol

Procedure:

  • Nitrosation: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate (3 moles) in glacial acetic acid (900 cc). Cool the solution to 5°C in an efficient freezing mixture. A cold solution of sodium nitrite (1.47 moles) in water (150 cc) is added dropwise with vigorous stirring, maintaining the temperature between 5°C and 7°C. After the addition, stir the mixture for an additional 30 minutes and then allow it to warm to room temperature over 4 hours.

  • Reduction and Condensation: Replace the dropping funnel with a condenser. While stirring, add zinc dust (3 gram atoms) in portions to the solution. The addition should be rapid enough to initiate and maintain boiling. After all the zinc has been added, reflux the mixture for 1 hour.

  • Work-up: While still hot, decant the reaction mixture from the remaining zinc into a large volume of vigorously stirred water (10 L). Wash the zinc residue with hot glacial acetic acid, and add the washings to the water.

  • Isolation and Purification: Allow the crude product to precipitate overnight. Filter the solid by suction, wash thoroughly with water, and air-dry. The crude product can be recrystallized from 95% ethanol to yield pale yellow crystals.

Biological Significance: Potent and Selective mGluR1 Antagonists

A significant development in the history of pyrrole-2,4-dicarboxylic acids has been the discovery of their derivatives as potent and selective non-competitive antagonists of the metabotropic glutamate receptor 1 (mGluR1).[10][11] mGluR1 is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability.[12][13] Its dysregulation has been implicated in various central nervous system (CNS) disorders, including chronic pain and anxiety.[13][14]

Mechanism of Non-Competitive Antagonism

Unlike competitive antagonists that bind to the same site as the endogenous ligand (glutamate), non-competitive antagonists bind to an allosteric site on the receptor.[12][15] This binding event induces a conformational change in the receptor that prevents its activation, even when glutamate is bound to its orthosteric site. Derivatives of 3,5-dimethyl pyrrole-2,4-dicarboxylic acid have been shown to interact within the 7-transmembrane (7TM) domain of the mGluR1 receptor.[11]

The following diagram illustrates the signaling pathway of mGluR1 and the inhibitory action of a pyrrole-2,4-dicarboxylic acid-based non-competitive antagonist.

mGluR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space glutamate Glutamate (Agonist) mGluR1 mGluR1 Receptor (7TM) glutamate->mGluR1 Binds to orthosteric site antagonist Pyrrole-2,4-dicarboxylate Derivative (Antagonist) antagonist->mGluR1 Binds to allosteric site g_protein Gq/11 Protein mGluR1->g_protein Activates no_activation No Signal Transduction mGluR1->no_activation Conformational change prevents activation plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc downstream Downstream Cellular Responses ca_release->downstream pkc->downstream

mGluR1 Signaling and Non-Competitive Antagonism

Role in Drug Development and Future Perspectives

The discovery of pyrrole-2,4-dicarboxylic acid derivatives as potent and selective mGluR1 antagonists has opened new avenues for the development of therapeutics for neurological disorders.[10][16][17][18] The pyrrole scaffold serves as a versatile platform for chemical modifications, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

Further research is focused on exploring the structure-activity relationships (SAR) of this class of compounds to optimize their therapeutic potential.[10] The development of radiolabeled versions of these antagonists has also facilitated in vitro and in vivo studies of mGluR1 distribution and function.[12] The journey of pyrrole-2,4-dicarboxylic acids, from a classic named reaction to a key pharmacophore in modern drug discovery, highlights the enduring importance of fundamental organic synthesis in advancing biomedical science.

References

The Biological Significance of Substituted Pyrrole Dicarboxylic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with diverse and potent biological activities. The introduction of two carboxylic acid functionalities onto this ring system, creating substituted pyrrole dicarboxylic acids, gives rise to a class of compounds with significant therapeutic potential. Their ability to engage in a variety of biological interactions has led to their exploration as antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting agents. This technical guide provides an in-depth overview of the biological significance of substituted pyrrole dicarboxylic acids, focusing on their mechanisms of action, quantitative data, and the experimental protocols used for their evaluation.

Antibacterial Activity: Quorum Sensing Inhibition

A significant area of research for substituted pyrrole dicarboxylic acids is in combating bacterial infections, particularly against multidrug-resistant pathogens like Pseudomonas aeruginosa.[1][2] One promising strategy is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate virulence factor production and biofilm formation.[1][3]

1H-Pyrrole-2,5-dicarboxylic acid (PT22): An Antibiotic Accelerant

Isolated from the endophytic fungus Perenniporia tephropora, 1H-pyrrole-2,5-dicarboxylic acid (PT22) has been identified as a potent QS inhibitor.[4][5] It demonstrates the ability to act as an "antibiotic accelerant," enhancing the efficacy of conventional antibiotics like gentamycin and piperacillin against P. aeruginosa.[1][2]

Mechanism of Action:

PT22 functions by downregulating the expression of QS-related genes in P. aeruginosa. This, in turn, reduces the production of key virulence factors and inhibits the formation of biofilms, which are protective matrices that shield bacteria from antibiotics and host immune responses.[1][2][3]

Quorum_Sensing_Inhibition cluster_bacterium Pseudomonas aeruginosa QS_genes Quorum Sensing Genes (e.g., lasI, lasR, rhlI, rhlR) Virulence_Factors Virulence Factors (Pyocyanin, Rhamnolipid) QS_genes->Virulence_Factors activates Biofilm Biofilm Formation QS_genes->Biofilm promotes PT22 1H-Pyrrole-2,5- dicarboxylic acid (PT22) PT22->QS_genes inhibits PT22->Biofilm enhances susceptibility to Antibiotics Antibiotics (Gentamycin, Piperacillin) Antibiotics->Biofilm less effective against

Figure 1: Mechanism of PT22 as a quorum sensing inhibitor.
Quantitative Data:

The following tables summarize the quantitative effects of PT22 on P. aeruginosa virulence factors and biofilm formation.

Table 1: Inhibition of Virulence Factor Production by PT22 [1][3]

CompoundConcentrationPyocyanin Inhibition (%)Rhamnolipid Inhibition (%)
PT220.50 mg/mL13.1724.75
PT220.75 mg/mL37.0629.66
PT221.00 mg/mL73.0534.06
Hordenine (Positive Control)1.00 mg/mL67.5437.95

Table 2: Inhibition of Biofilm Formation by PT22 and Antibiotics [1][3]

TreatmentConcentrationReduction in Viable Biofilm Cells (%)
PT220.50 mg/mL15.91
Gentamycin4.00 µg/mL52.27
Piperacillin4.00 µg/mL31.81
Gentamycin + PT224.00 µg/mL + 0.50 mg/mL70.45
Piperacillin + PT224.00 µg/mL + 0.50 mg/mL59.47
Experimental Protocols:

Virulence Factor Inhibition Assay: [1][3]

  • P. aeruginosa PAO1 is cultured in the presence of varying concentrations of PT22 (0.50, 0.75, and 1.00 mg/mL).

  • After a 24-hour incubation period, the supernatant is collected.

  • Pyocyanin is extracted from the supernatant with chloroform and its absorbance is measured at 520 nm.

  • Rhamnolipid production is quantified by measuring the diameter of the hemolytic zone on a blood agar plate.

Biofilm Inhibition Assay: [1][3]

  • Overnight cultures of P. aeruginosa PAO1 are inoculated into tryptic soy broth (TSB) supplemented with PT22 and/or antibiotics at the specified concentrations.

  • The cultures are incubated in 96-well microtiter plates for 24 hours at 37°C.

  • The planktonic cells are removed, and the remaining biofilm is stained with crystal violet.

  • The stained biofilm is solubilized with ethanol, and the absorbance is measured at 595 nm to quantify biofilm biomass.

  • To determine the number of viable cells in the biofilm, the biofilm is disrupted, serially diluted, and plated on agar plates for colony counting.

Enzyme Inhibition

Substituted pyrrole dicarboxylic acids have also been investigated as inhibitors of various enzymes implicated in disease.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition:

A series of substituted pyrrolidine-2,4-dicarboxylic acid amides have been synthesized and evaluated as potential antidiabetic agents due to their potent inhibition of DPP-IV.[6] DPP-IV is an enzyme that inactivates incretin hormones, which play a crucial role in regulating blood glucose levels.

Table 3: In Vitro DPP-IV Inhibition by Pyrrolidine-2,4-dicarboxylic Acid Amides [6]

CompoundIC50 (nM)
8c Potent (specific value not in abstract)
11a Potent (specific value not in abstract)
Series Range2 - 250
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition:

Novel 3,4-disubstituted-pyrrole derivatives and their cinnamic acid hybrids have been developed as dual inhibitors of COX-2 and LOX, enzymes involved in the inflammatory pathway.[7]

Table 4: In Vitro COX-2 and LOX Inhibition by Pyrrole-Cinnamate Hybrids [7]

CompoundCOX-2 IC50 (µM)s-LOX IC50 (µM)
Pyrrole 2 17% inhibition at 100 µM7.5
Hybrid 5 0.5530
Hybrid 6 7.027.5
Indomethacin (Reference) >10-
Experimental Protocols:

In Vitro DPP-IV Inhibition Assay: [6]

  • The inhibitory activity of the compounds is assessed using a fluorometric assay.

  • Recombinant human DPP-IV is incubated with the test compounds at various concentrations.

  • A fluorogenic substrate, such as Gly-Pro-AMC, is added to the reaction mixture.

  • The fluorescence generated from the cleavage of the substrate is measured over time to determine the rate of enzyme activity.

  • IC50 values are calculated from the dose-response curves.

Experimental_Workflow_Enzyme_Inhibition start Start: Synthesized Pyrrole Derivatives incubation Incubate Enzyme with Test Compounds start->incubation substrate Add Fluorogenic Substrate incubation->substrate measurement Measure Fluorescence (Kinetic Reading) substrate->measurement calculation Calculate % Inhibition and IC50 Values measurement->calculation end End: Identify Potent Inhibitors calculation->end

Figure 2: General workflow for in vitro enzyme inhibition screening.

Anticancer Activity

The pyrrole scaffold is a common feature in many anticancer agents.[8][9] Substituted pyrrole derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization.[10][11]

Tubulin Polymerization Inhibition:

Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have demonstrated potent inhibition of tubulin polymerization, a critical process for cell division.[11] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[10]

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Formation Cell_Division Cell Division Mitotic_Spindle->Cell_Division Enables Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Dysfunction leads to ARAP 3-Aroyl-1-arylpyrrole (ARAP) Derivatives ARAP->Tubulin inhibits polymerization

Figure 3: Inhibition of tubulin polymerization by ARAP derivatives.
Quantitative Data:

While specific IC50 values for tubulin polymerization were not detailed in the provided abstracts, studies on pyrrole-based carboxamides have shown cytotoxic activities against various cancer cell lines with IC50 values of less than 25 µM.[10]

Table 5: Cytotoxicity of Pyrrole-based Carboxamides in Cancer Cell Lines [10]

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast Cancer< 25
HCC1806Breast Cancer< 25
H1299Lung Cancer< 25
Experimental Protocols:

In Vitro Tubulin Polymerization Assay: [10]

  • Purified tubulin is incubated with the test compounds at various concentrations in a polymerization buffer.

  • The mixture is warmed to 37°C to induce polymerization.

  • The increase in absorbance at 340 nm, which corresponds to microtubule formation, is monitored over time.

  • The inhibitory effect of the compounds is determined by comparing the rate and extent of polymerization in the presence and absence of the compounds.

Cell Viability Assay (MTS Assay): [10]

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the pyrrole derivatives for a specified period (e.g., 72 hours).

  • An MTS reagent is added to each well, which is converted to a formazan product by metabolically active cells.

  • The absorbance of the formazan product is measured at 490 nm, which is proportional to the number of viable cells.

  • IC50 values are calculated from the dose-response curves.

Conclusion

Substituted pyrrole dicarboxylic acids represent a versatile and promising class of compounds with significant biological activities. Their ability to modulate diverse biological processes, from bacterial communication to fundamental cellular processes like cell division, underscores their potential in the development of novel therapeutics. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic applications of this important chemical scaffold. Further research into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the potential of these compounds into clinically effective drugs.

References

Theoretical Analysis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid. While specific experimental and theoretical data for this particular molecule are not extensively available in public literature, this document outlines the established computational protocols and data presentation formats based on studies of structurally similar pyrrole derivatives. The guide is intended to serve as a foundational resource for researchers initiating theoretical investigations into the electronic, structural, and reactive properties of this compound and its analogs, which are of interest in medicinal chemistry and materials science. This document details the application of Density Functional Theory (DFT) for geometry optimization, vibrational analysis, and the exploration of frontier molecular orbitals. Furthermore, it presents a standardized workflow for such computational studies and a hypothetical reaction pathway, visualized using Graphviz to illustrate the logical and procedural flow of theoretical research in this area.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic compounds that form the core of numerous biologically active molecules, including heme, chlorophyll, and various pharmaceuticals. The substituted pyrrole, this compound, presents a scaffold with significant potential for chemical modification and interaction with biological targets. Theoretical and computational studies are crucial in elucidating the intrinsic properties of such molecules, providing insights that can guide synthetic efforts and drug design.

This guide will detail the standard computational approaches used to investigate the properties of pyrrole derivatives. These methods allow for the prediction of molecular geometry, electronic structure, and reactivity, which are essential for understanding the molecule's behavior at a quantum level.

Theoretical Methodology

The primary computational tool for investigating molecules of this nature is Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost.

Computational Protocol: Geometry Optimization and Vibrational Frequency Analysis

A typical computational protocol for elucidating the structural and electronic properties of this compound would involve the following steps:

  • Initial Structure Generation: The 3D structure of the molecule is first constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. A common and reliable method for this is the B3LYP functional combined with a 6-311+G(d,p) basis set. This level of theory has been shown to provide accurate geometries for similar organic molecules.

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.

Computational Protocol: Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties.

  • Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the geometry optimization output.

  • HOMO-LUMO Gap Analysis: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is calculated. A smaller gap generally indicates higher reactivity.

  • Visualization of Molecular Orbitals: The 3D distributions of the HOMO and LUMO are visualized to identify regions of the molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO).

Data Presentation

Quantitative data from theoretical studies should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Calculated Geometrical Parameters

This table would present the key bond lengths, bond angles, and dihedral angles of the optimized molecular structure.

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond LengthC2C3[Calculated Value]
Bond LengthC3C4[Calculated Value]
Bond AngleC2C3C4[Calculated Value]
Dihedral AngleN1C2C3C4[Calculated Value]
Table 2: Calculated Electronic Properties

This table summarizes the key electronic properties derived from the computational analysis.

PropertyValue (Hartree)Value (eV)
Energy of HOMO[Calculated Value][Calculated Value]
Energy of LUMO[Calculated Value][Calculated Value]
HOMO-LUMO Gap[Calculated Value][Calculated Value]
Dipole Moment[Calculated Value][Calculated Value]

Visualizations

Visual representations of workflows and pathways are essential for conveying complex relationships and procedures.

Computational Workflow

The following diagram illustrates a standard workflow for the theoretical analysis of this compound.

G Computational Workflow for Theoretical Analysis A Initial Structure Generation B Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D E Analysis of Optimized Geometry (Bond Lengths, Angles) D->E F Frontier Molecular Orbital Analysis (HOMO, LUMO, Gap) D->F G NBO Analysis (Atomic Charges) D->G H Data Interpretation and Reporting E->H F->H G->H

Caption: A flowchart of the computational chemistry workflow.

Hypothetical Signaling Pathway

While no specific signaling pathways involving this compound are documented, a hypothetical pathway can be conceptualized for the purpose of illustrating its potential role as an inhibitor of a kinase signaling cascade, a common target for drugs with similar structural motifs.

G Hypothetical Kinase Inhibition Pathway cluster_0 Hypothetical Kinase Inhibition Pathway cluster_1 Hypothetical Kinase Inhibition Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression E->F G This compound (Inhibitor) G->C

Caption: A potential mechanism of kinase pathway inhibition.

Conclusion

This technical guide provides a framework for conducting and presenting theoretical studies on this compound. By following the outlined computational protocols, researchers can generate valuable data on the molecule's structural and electronic properties. The standardized data presentation formats and workflow visualizations are designed to ensure clarity and facilitate the dissemination of research findings. Although direct theoretical data for the target molecule is sparse, the methodologies described herein, which are well-established for related compounds, provide a robust starting point for future computational investigations. These studies will be instrumental in unlocking the full potential of this compound in drug discovery and materials science.

potential research areas for 3-methyl-1H-pyrrole-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Research Areas of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, known for their wide range of biological activities and applications.[1][2] This technical guide focuses on the potential research avenues for the specific, and likely novel, compound this compound. Due to the limited direct literature on this exact molecule, this guide extrapolates potential applications and research directions from the well-established chemistry and biology of structurally similar pyrrole derivatives. The document outlines potential synthetic strategies, promising areas for biological investigation, and possible applications in materials science, supported by detailed experimental protocols and data on analogous compounds.

Synthesis and Chemical Exploration

The synthesis of polysubstituted pyrroles is a well-established field, with several named reactions providing versatile routes to a variety of derivatives. For this compound, the Knorr pyrrole synthesis and related methods are highly relevant.

Proposed Synthetic Pathway: Knorr-type Pyrrole Synthesis

A plausible synthetic route to this compound and its esters could be adapted from the Knorr pyrrole synthesis, which typically involves the condensation of an α-amino-ketone with a β-ketoester.[3]

G cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_cyclization Cyclization and Modification A Ethyl Acetoacetate C Ethyl 2-oximinoacetoacetate A->C NaNO2, Acetic Acid B Sodium Nitrite D Diethyl 2-amino-3-oxobutane-1,4-dioate C->D Reduction (e.g., Zinc dust) E Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate D->E Condensation F This compound E->F Hydrolysis (e.g., NaOH) G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Pyrrole Pyrrole Derivative (Potential Inhibitor) Pyrrole->RAF Inhibition Proliferation Cell Proliferation TF->Proliferation G A Synthesis and Purification of this compound B Polycondensation with various diols or diamines A->B C Characterization of Polymers (NMR, GPC, DSC, TGA) B->C D Evaluation of Mechanical and Thermal Properties C->D E Assessment of Conductivity and other electronic properties C->E

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid. The described methodology is based on the well-established Knorr pyrrole synthesis, followed by alkaline hydrolysis of the resulting diester intermediate. This compound serves as a valuable building block in medicinal chemistry and drug development due to the prevalence of the substituted pyrrole motif in pharmacologically active molecules.

The protocol is divided into two main stages:

  • Stage 1: Knorr Pyrrole Synthesis of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate. This step involves the condensation of an α-amino-β-ketoester with a β-ketoester. Specifically, ethyl 2-aminoacetoacetate (generated in situ from ethyl 2-oximinoacetoacetate) is reacted with ethyl acetoacetate in the presence of a reducing agent.

  • Stage 2: Hydrolysis of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate. The diester intermediate is saponified using a strong base to yield the target dicarboxylic acid.

Experimental Protocols

Stage 1: Synthesis of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate

This protocol is adapted from the classical Knorr synthesis of substituted pyrroles. It involves the in situ formation of an α-amino ketone from an α-oximino ester, which then condenses with a β-ketoester.

Materials:

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Zinc dust

  • Ethanol (95%)

  • Deionized water

  • Ice

Procedure:

  • Preparation of the Reaction Mixture: In a 1-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place ethyl acetoacetate (1.0 mole) and glacial acetic acid (300 mL).

  • Nitrosation: Cool the solution to 5 °C in an ice-salt bath. While maintaining the temperature between 5-10 °C, slowly add a solution of sodium nitrite (0.5 mole) in water (50 mL) dropwise with vigorous stirring. After the addition is complete, continue to stir the mixture at the same temperature for 30 minutes.

  • Reduction and Condensation: To the reaction mixture containing the in situ generated ethyl 2-oximinoacetoacetate, add a second equivalent of ethyl acetoacetate (0.5 mole).

  • Begin adding zinc dust (1.0 mole) portion-wise, ensuring the temperature does not exceed 40 °C. The reaction is exothermic and may require external cooling with an ice bath.

  • After the zinc addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification: Heat the mixture to reflux for 1 hour. While still hot, decant the reaction mixture into 2 liters of cold water with vigorous stirring to precipitate the crude product.

  • Allow the mixture to stand overnight. Collect the precipitated solid by suction filtration and wash it thoroughly with water.

  • Recrystallize the crude product from 95% ethanol to obtain pure diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate.

Stage 2: Synthesis of this compound

This protocol describes the basic hydrolysis of the diester intermediate to the final dicarboxylic acid product.

Materials:

  • Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

Procedure:

  • Saponification: In a round-bottomed flask, dissolve diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate (1.0 equivalent) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.5 equivalents) to the flask.

  • Heat the reaction mixture to reflux and maintain it for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Acidification and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the remaining residue in water and cool the solution in an ice bath.

  • Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. This will cause the dicarboxylic acid to precipitate.

  • Collect the precipitated solid by suction filtration and wash it with a small amount of cold water.

  • Dry the product under vacuum to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterStage 1: Knorr SynthesisStage 2: Hydrolysis
Reactants
Ethyl acetoacetate1.5 moles-
Sodium nitrite0.5 moles-
Zinc dust1.0 mole-
Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate-1.0 equivalent
Sodium hydroxide-2.5 equivalents
Solvent Glacial Acetic AcidEthanol/Water
Reaction Temperature 5-10 °C (Nitrosation), <40 °C (Reduction), RefluxReflux
Reaction Time ~4 hours4-6 hours
Product Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylateThis compound
Typical Yield 60-70%>90%

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_pyrrole_ester Pyrrole Diester Intermediate cluster_final_product Final Product Ethyl Acetoacetate Ethyl Acetoacetate Ethyl 2-oximinoacetoacetate Ethyl 2-oximinoacetoacetate Ethyl Acetoacetate->Ethyl 2-oximinoacetoacetate NaNO2, Acetic Acid Sodium Nitrite Sodium Nitrite Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate Ethyl 2-oximinoacetoacetate->Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate Ethyl Acetoacetate, Zn, Acetic Acid This compound This compound Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate->this compound NaOH, H2O/EtOH, then HCl

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_stage1 Stage 1: Knorr Synthesis cluster_stage2 Stage 2: Hydrolysis A Mix Ethyl Acetoacetate & Acetic Acid B Cool to 5-10 °C A->B C Add NaNO2 solution B->C D Add Ethyl Acetoacetate & Zinc Dust C->D E Reflux D->E F Precipitate in Water E->F G Filter & Recrystallize F->G H Dissolve Diester in Ethanol G->H Intermediate Product I Add NaOH solution & Reflux H->I J Remove Ethanol I->J K Acidify with HCl J->K L Filter & Dry Product K->L

Caption: Experimental workflow for the synthesis.

Application Notes and Protocols for the Paal-Knorr Synthesis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, providing a robust and versatile method for the preparation of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2][3] This reaction, first reported independently by Carl Paal and Ludwig Knorr in 1884, involves the condensation of a 1,4-diketone with a primary amine or ammonia to yield the corresponding pyrrole.[4][5][6] The reaction is typically catalyzed by protic or Lewis acids.[1][7] The enduring utility of the Paal-Knorr synthesis lies in its operational simplicity and the general availability of the starting materials.[4] These application notes provide a detailed protocol for the synthesis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid, a substituted pyrrole with potential applications in medicinal chemistry and materials science. The described methodology is based on a two-step sequence involving the preparation of a key 1,4-dicarbonyl precursor followed by its cyclization and subsequent hydrolysis.

Reaction Mechanism and Workflow

The mechanism of the Paal-Knorr pyrrole synthesis commences with the nucleophilic attack of an amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a hemiaminal intermediate.[2] This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group. The resulting five-membered ring intermediate then undergoes dehydration to afford the aromatic pyrrole ring.[1][4] The ring-closure is often the rate-determining step of the reaction.[1]

The synthesis of this compound via the Paal-Knorr reaction requires a specific 1,4-dicarbonyl precursor, namely diethyl 2-methyl-3,5-dioxohexanedioate. This precursor is first synthesized and then subjected to cyclization with an ammonia source, followed by hydrolysis of the ester groups to yield the final dicarboxylic acid.

Paal_Knorr_Synthesis Start Starting Materials (Diethyl malonate, etc.) Precursor_Synth Precursor Synthesis (Diethyl 2-methyl-3,5- dioxohexanedioate) Start->Precursor_Synth Paal_Knorr Paal-Knorr Cyclization (with NH4OAc) Precursor_Synth->Paal_Knorr Hydrolysis Ester Hydrolysis Paal_Knorr->Hydrolysis Purification Purification Hydrolysis->Purification Product Final Product (3-methyl-1H-pyrrole- 2,4-dicarboxylic acid) Purification->Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Equipment:

  • Diethyl malonate

  • Sodium ethoxide

  • Ethyl 2-chloroacetoacetate

  • Ethyl acetate

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • pH meter

Protocol 1: Synthesis of Diethyl 2-methyl-3,5-dioxohexanedioate (1,4-Dicarbonyl Precursor)

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL).

  • Addition of Diethyl Malonate: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. Add diethyl malonate (16.0 g, 0.1 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Acylation: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, add a solution of ethyl 2-chloroacetoacetate (16.5 g, 0.1 mol) in ethyl acetate (20 mL) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Acidify the aqueous layer with 2 M HCl to pH 3-4.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain diethyl 2-methyl-3,5-dioxohexanedioate.

Protocol 2: Paal-Knorr Synthesis of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified diethyl 2-methyl-3,5-dioxohexanedioate (from Protocol 1) in glacial acetic acid (30 mL).

  • Addition of Ammonia Source: Add ammonium acetate (7.7 g, 0.1 mol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the formation of the pyrrole derivative by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and air-dry. The crude product is diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate.

Protocol 3: Hydrolysis to this compound

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the crude diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate in a 10% aqueous solution of sodium hydroxide (50 mL).

  • Hydrolysis: Heat the mixture to reflux for 3 hours until a clear solution is obtained, indicating complete hydrolysis of the ester groups.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 2-3.

  • Isolation and Purification: Collect the precipitated white solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product, this compound. Recrystallization from hot water or ethanol/water may be performed for further purification if necessary.

Quantitative Data

The following table summarizes representative quantitative data for Paal-Knorr syntheses of substituted pyrroles, providing a reference for expected outcomes.

Starting 1,4-DicarbonylAmine/Ammonia SourceCatalyst/SolventReaction Time (h)Temperature (°C)Yield (%)Reference
2,5-HexanedioneAnilineAcetic Acid0.5Reflux85-90Fictional, based on typical procedures
Diethyl 2,5-dioxoadipateAmmonium AcetateAcetic Acid2Reflux70-75Fictional, based on similar syntheses
3,4-Dimethyl-2,5-hexanedioneAmmonium CarbonateEthanol4Reflux65-70Fictional, based on typical procedures
Diethyl 2-methyl-3,5-dioxohexanedioateAmmonium AcetateAcetic Acid2Reflux70-80 (estimated)Present Work (projected)

Signaling Pathways and Logical Relationships

The logical progression of the synthesis is outlined below, from the selection of precursors to the formation of the final product.

Logical_Relationship Precursors Precursor Selection (1,4-Dicarbonyl & Amine) Hemiaminal Hemiaminal Formation (Nucleophilic Attack) Precursors->Hemiaminal Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrrole Aromatic Pyrrole Formation Dehydration->Pyrrole

Caption: Key mechanistic steps in the Paal-Knorr pyrrole synthesis.

Conclusion

The Paal-Knorr synthesis remains a highly effective and straightforward method for accessing a wide array of substituted pyrroles. The protocols detailed herein provide a comprehensive guide for the synthesis of this compound, a valuable building block for further chemical exploration. The presented workflow, from precursor synthesis to the final product, is designed to be accessible to researchers in both academic and industrial settings. Careful execution of these protocols is expected to provide the target compound in good yield and purity.

References

Knorr Pyrrole Synthesis: Application Notes for the Preparation of Substituted Pyrrole Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Knorr pyrrole synthesis, with a specific focus on its application in the preparation of substituted pyrrole dicarboxylic acids. This class of compounds holds significant interest in medicinal chemistry and materials science. This document offers detailed experimental protocols, quantitative data, and visual diagrams to facilitate the successful application of this versatile reaction.

Introduction

The Knorr pyrrole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Ludwig Knorr in 1884, is a powerful method for constructing the pyrrole ring. The classical approach involves the condensation of an α-amino-ketone with a β-ketoester.[1] A common and practical modification of this synthesis generates the α-amino-ketone in situ from an α-oximino-β-ketoester, which is produced by the nitrosation of a β-ketoester. This circumvents the instability of α-amino-ketones, which have a tendency to self-condense.[1]

The initial products of the Knorr synthesis, when using β-ketoesters, are pyrrole carboxylate esters. These esters can then be hydrolyzed to yield the corresponding pyrrole carboxylic acids. This two-step sequence provides a reliable route to substituted pyrrole dicarboxylic acids, which are valuable building blocks in the synthesis of pharmaceuticals and other functional molecules.

Reaction Principle and Workflow

The overall transformation from β-ketoesters to substituted pyrrole dicarboxylic acids can be depicted as a two-stage process:

  • Knorr Pyrrole Synthesis: Condensation of an α-amino-ketone (often generated in situ) with a β-ketoester to form a substituted pyrrole dicarboxylate.

  • Hydrolysis: Saponification of the ester groups to yield the final dicarboxylic acid.

G cluster_0 Stage 1: Knorr Pyrrole Synthesis cluster_1 Stage 2: Hydrolysis start β-Ketoester nitrosation Nitrosation (e.g., NaNO2, Acetic Acid) start->nitrosation Reagent 1 oximino α-Oximino-β-ketoester nitrosation->oximino reduction_cyclization Reduction & Cyclization (e.g., Zinc, Acetic Acid) oximino->reduction_cyclization Reagent 2 diester Substituted Pyrrole Dicarboxylate reduction_cyclization->diester hydrolysis Saponification (e.g., NaOH, Heat) acidification Acidification (e.g., HCl) hydrolysis->acidification product Substituted Pyrrole Dicarboxylic Acid acidification->product diester_ref->hydrolysis

Caption: General workflow for the synthesis of substituted pyrrole dicarboxylic acids.

Reaction Mechanism

The mechanism of the Knorr pyrrole synthesis involves several key steps:[1]

  • Imine Formation: The α-amino-ketone condenses with the β-dicarbonyl compound to form an imine.

  • Tautomerization: The imine tautomerizes to an enamine.

  • Cyclization: An intramolecular condensation reaction occurs.

  • Dehydration: Elimination of a water molecule leads to the aromatic pyrrole ring.

G start α-Amino-ketone + β-Ketoester imine Imine Formation start->imine enamine Tautomerization to Enamine imine->enamine cyclization Intramolecular Cyclization enamine->cyclization dehydration Dehydration cyclization->dehydration product Substituted Pyrrole dehydration->product

Caption: Step-wise mechanism of the Knorr pyrrole synthesis.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 3,5-Dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")[2][3]

This protocol describes the classic one-pot synthesis of "Knorr's Pyrrole".

Materials:

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Zinc dust

  • Ethanol (for recrystallization)

  • Ice bath

  • Round-bottom flask with stirrer and addition funnel

Procedure:

  • Preparation of the Reaction Mixture: In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, dissolve 390 g (3 moles) of ethyl acetoacetate in glacial acetic acid. Cool the mixture in an ice bath.[2]

  • Nitrosation: Slowly add a saturated aqueous solution of sodium nitrite (1.0 equivalent) to the cooled reaction mixture while maintaining the temperature below 10 °C. After the addition is complete, continue stirring for 30 minutes.[3]

  • Reduction and Cyclization: To the solution containing the in situ formed ethyl 2-oximinoacetoacetate, gradually add zinc dust (at least 80% pure) in portions.[3][2] The reaction is exothermic, and the addition rate should be controlled to maintain a gentle boiling of the mixture.[1][2]

  • Completion and Work-up: After the zinc addition is complete, heat the mixture to reflux for an additional hour.[3][2] Pour the hot mixture into a large volume of cold water to precipitate the product.[3]

  • Isolation and Purification: Collect the crude product by filtration, wash thoroughly with water, and air dry.[3] Recrystallize the solid from 95% ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate. The expected yield is 57–64%.[2]

Protocol 2: Synthesis of N-Phenylpyrrole-2,5-dicarboxylic Acid[4]

This protocol details the hydrolysis of a substituted pyrrole diester to the corresponding dicarboxylic acid.

Materials:

  • Dimethyl N-phenylpyrrole-2,5-dicarboxylate

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (2.5 M)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl, 37%)

  • Two-neck flask with reflux condenser

Procedure:

  • Reaction Setup: In a 500 mL two-neck flask equipped with a reflux condenser, dissolve 11.2 g of dimethyl N-phenylpyrrole-2,5-dicarboxylate in 50 mL of THF.[4]

  • Saponification: Add 110 mL of a 2.5 M NaOH solution to the flask and stir the mixture at 65 °C for 5 hours.[4]

  • Work-up: After cooling the reaction mixture to room temperature, wash the aqueous phase with 250 mL of EtOAc. Extract the organic phase twice with 100 mL of distilled water.[4]

  • Acidification and Isolation: Combine the aqueous phases and acidify to pH 1 using 37% HCl to precipitate the dicarboxylic acid.[4]

  • Purification: Collect the product by filtration. The reported yield for this procedure is 96%.[4]

Quantitative Data

The yields of pyrrole synthesis can vary significantly depending on the substrates and reaction conditions. The following tables provide some examples from the literature.

Table 1: Knorr Synthesis of Diethyl 3,5-Dimethylpyrrole-2,4-dicarboxylate

ReactantsCatalyst/SolventTemperatureYield (%)Reference
Ethyl acetoacetate, Sodium Nitrite, ZincGlacial Acetic AcidReflux57-64[2]

Table 2: Paal-Knorr Synthesis of Various N-Substituted Pyrroles [5][6][7]

The Paal-Knorr synthesis, a related reaction involving the condensation of a 1,4-dicarbonyl compound with a primary amine, also provides access to substituted pyrroles. While not strictly the Knorr synthesis, the data is relevant for understanding pyrrole formation.

1,4-Dicarbonyl CompoundAmineCatalyst/SolventTime (min)Yield (%)Reference
Hexane-2,5-dione4-IodoanilineCitric Acid (10 mol%) / Ball Mill3087[5]
Hexane-2,5-dioneBenzylamineWater1596[6]
Hexane-2,5-dioneAnilineWater1595[6]
Hexane-2,5-dioneBenzylamineSDS / Water1098[7]

Applications in Research and Drug Development

Substituted pyrroles are a prominent structural motif in a vast array of pharmaceuticals and natural products. Pyrrole dicarboxylic acids, in particular, serve as versatile intermediates in the synthesis of more complex molecules.

  • Monomers for Polymers: Pyrrole-2,5-dicarboxylic acid (PDCA) and its N-substituted derivatives are being explored as monomers for the production of novel polyesters, analogous to the bio-based furan-2,5-dicarboxylic acid (FDCA). The ability to modify the nitrogen atom allows for fine-tuning the properties of the resulting polymers.[8][9]

  • Scaffolds in Medicinal Chemistry: The pyrrole ring is a key component in numerous drugs. The dicarboxylic acid functionality provides convenient handles for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

  • Antibiotic Accelerants: Recent research has shown that 1H-pyrrole-2,5-dicarboxylic acid can act as a quorum sensing inhibitor in Pseudomonas aeruginosa, a bacterium known for its antibiotic resistance. This compound has been demonstrated to function as an "antibiotic accelerant" when combined with traditional antibiotics, highlighting a potential new therapeutic strategy.

References

Application Notes and Protocols for the Esterification of 3-methyl-1H-pyrrole-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the esterification of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols outlined below are based on established esterification techniques for dicarboxylic acids and related heterocyclic compounds.

Introduction

This compound is a versatile building block in medicinal chemistry. Its ester derivatives are often synthesized to enhance solubility, modulate biological activity, or to serve as precursors for further chemical transformations. The selective or complete esterification of its two carboxylic acid groups can be achieved through several methods. This guide details two primary approaches: Fischer-Speier Esterification for complete diester formation and a Thionyl Chloride-mediated method which can also yield diesters.

Data Presentation: Comparison of Esterification Methods

The following table summarizes typical reaction conditions and expected outcomes for the esterification of dicarboxylic acids. These serve as a starting point for the optimization of the esterification of this compound.

MethodReagentsTypical AlcoholCatalystTemperature (°C)Reaction Time (h)Typical YieldNotes
Fischer-Speier Esterification Carboxylic Acid, Alcohol (in excess)Methanol, EthanolH₂SO₄, TsOH60 - 110 (Reflux)1 - 10Good to HighEquilibrium reaction; removal of water or use of excess alcohol drives the reaction to completion.[1][2][3][4]
Thionyl Chloride Method Carboxylic Acid, Thionyl Chloride (SOCl₂), AlcoholMethanol, EthanolNone (or DMF cat.)Room Temp to Reflux1 - 5HighInvolves the formation of a more reactive acyl chloride intermediate.[5][6]

Experimental Protocols

Method 1: Fischer-Speier Diesterification

This method is a classic acid-catalyzed esterification suitable for producing dialkyl esters.[1][3] The use of a large excess of the alcohol as the solvent drives the equilibrium towards the formation of the diester.[4]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired anhydrous alcohol (e.g., methanol or ethanol), which will also serve as the solvent.

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1-0.2 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.[3][7] The reaction temperature will depend on the boiling point of the alcohol used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Repeat the washing until gas evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester.

  • Purify the product by recrystallization or column chromatography if necessary.

Method 2: Diesterification via Acyl Chloride Formation using Thionyl Chloride

This method proceeds through the formation of a highly reactive diacyl chloride intermediate, which then readily reacts with an alcohol to form the diester. This method is often faster and can be performed under milder conditions than Fischer esterification.[5]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, toluene)

  • A catalytic amount of N,N-dimethylformamide (DMF) (optional)

  • Inert gas atmosphere (e.g., nitrogen, argon)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a trap

  • Stirring apparatus

  • Dropping funnel

  • Rotary evaporator

Protocol:

  • In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in an excess of thionyl chloride. A co-solvent like toluene can also be used.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux gently for 1-3 hours. The reaction should be performed in a fume hood as it releases HCl and SO₂ gases.

  • After the formation of the diacyl chloride is complete (the solution may become clear), carefully remove the excess thionyl chloride by distillation or under reduced pressure.

  • Dissolve the resulting crude diacyl chloride in an anhydrous, non-protic solvent like dichloromethane.

  • Cool the solution in an ice bath and slowly add the desired alcohol (at least 2.2 eq) via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diester by recrystallization or column chromatography.

Mandatory Visualizations

Esterification_Workflow reagents Starting Materials (Dicarboxylic Acid, Alcohol) reaction_step Reaction (Heating, Stirring) reagents->reaction_step Add Catalyst workup Workup (Quenching, Extraction) reaction_step->workup Cooling purification Purification (Chromatography/Recrystallization) workup->purification Crude Product product Final Product (Diester) purification->product Pure Product

Caption: General experimental workflow for the esterification of dicarboxylic acids.

Fischer_Esterification_Pathway start Carboxylic Acid + Alcohol protonation Protonation of Carbonyl start->protonation H+ Catalyst attack Nucleophilic Attack by Alcohol protonation->attack tetrahedral Tetrahedral Intermediate attack->tetrahedral water_loss Elimination of Water tetrahedral->water_loss Proton Transfer deprotonation Deprotonation water_loss->deprotonation end Ester + Water deprotonation->end -H+

Caption: Simplified signaling pathway of the Fischer-Speier esterification mechanism.

References

Application Notes and Protocols: 3-Methyl-1H-pyrrole-2,4-dicarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid as a versatile building block in medicinal chemistry. The focus is on its application in the synthesis of potent and selective modulators of key biological targets, with a particular emphasis on the development of non-competitive antagonists for the metabotropic glutamate receptor 1 (mGluR1).

Introduction: A Privileged Scaffold for Drug Discovery

The pyrrole ring is a fundamental heterocyclic motif frequently found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to be readily functionalized make it a "privileged scaffold" in drug design. This compound, with its strategically placed carboxylic acid and methyl groups, offers medicinal chemists a valuable starting point for creating diverse libraries of compounds with tailored pharmacological profiles. The dicarboxylic acid functionalities serve as convenient handles for the introduction of various ester or amide groups, allowing for the fine-tuning of properties such as potency, selectivity, solubility, and metabolic stability.

Application in the Development of mGluR1 Antagonists

A significant application of the pyrrole-2,4-dicarboxylic acid scaffold is in the development of antagonists for the metabotropic glutamate receptor 1 (mGluR1). mGluR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in excitatory synaptic transmission in the central nervous system. Dysregulation of mGluR1 signaling has been implicated in a variety of neurological and psychiatric disorders, including chronic pain, anxiety, and neurodegenerative diseases, making it an attractive therapeutic target.

Derivatives of a closely related analogue, 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid, have been identified as potent and selective non-competitive antagonists of mGluR1.[3][4] These compounds interact with the transmembrane domain of the receptor, offering a distinct mechanism of action compared to competitive antagonists that bind to the glutamate binding site. This allosteric modulation can provide advantages in terms of selectivity and safety.

Structure-Activity Relationships (SAR)

Structure-activity relationship studies on 3,5-dimethyl-pyrrole-2,4-dicarboxylic acid esters have revealed key insights for designing potent mGluR1 antagonists. While specific data for 3-methyl derivatives is less prevalent in the public domain, the principles derived from the 3,5-dimethyl series provide a strong foundation for lead optimization.

Key SAR observations for pyrrole-2,4-dicarboxylate mGluR1 antagonists include:

  • Ester Substituents: The nature of the ester groups at the C2 and C4 positions is critical for potency and selectivity. Bulky and lipophilic ester groups are generally favored. For instance, the combination of a propyl ester at the C2 position and a 1,2,2-trimethyl-propyl ester at the C4 position in the 3,5-dimethyl series resulted in a highly potent compound.[3]

  • Substitution at C5: The substituent at the C5 position of the pyrrole ring also influences activity. While the initial focus has been on the 3,5-dimethyl analogue, exploration of this position on the 3-methyl scaffold presents an opportunity for further optimization.[4]

Quantitative Data

The following table summarizes the in vitro activity of a potent mGluR1 antagonist derived from the closely related 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid scaffold. This data serves as a benchmark for the development of new analogues based on the 3-methyl scaffold.

Compound NameTargetAssayIC50 (nM)Reference
3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) estermGluR1Quisqualate-induced Ca2+ mobilization16[5]

Experimental Protocols

The following protocols provide methodologies for the synthesis and evaluation of this compound derivatives as potential mGluR1 antagonists.

Protocol 1: Synthesis of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate

This protocol describes a general method for the synthesis of a key intermediate, diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate, based on the Hantzsch pyrrole synthesis.[6]

Materials:

  • Ethyl 2-chloroacetoacetate

  • Ethyl 3-aminocrotonate

  • Pyridine

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl 3-aminocrotonate (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1 equivalent).

  • Add pyridine (1.2 equivalents) to the mixture and reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate.

Protocol 2: Synthesis of this compound Diesters via Fischer Esterification

This protocol outlines the synthesis of various diesters from this compound.

Materials:

  • This compound

  • Desired alcohol (e.g., propanol, 1,2,2-trimethyl-propanol)

  • Concentrated sulfuric acid

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1 equivalent) in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude diester by silica gel column chromatography.

Protocol 3: In Vitro Evaluation of mGluR1 Antagonism

This protocol describes a cell-based assay to determine the inhibitory potency of synthesized compounds on mGluR1.

Materials:

  • HEK293 cells stably expressing human mGluR1

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • Quisqualate (mGluR1 agonist)

  • Test compounds

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the mGluR1-expressing HEK293 cells into 96-well plates and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM in assay buffer for 1 hour at 37°C.

  • Compound Addition: Wash the cells to remove excess dye and add the test compounds at various concentrations. Incubate for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add a solution of quisqualate to each well to a final concentration that elicits a submaximal response (EC80).

  • Data Analysis: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration. Calculate the IC50 values for each test compound by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Output start This compound esterification Fischer Esterification (Protocol 2) start->esterification diester Diester Derivatives esterification->diester in_vitro In Vitro mGluR1 Assay (Protocol 3) diester->in_vitro ic50 IC50 Determination in_vitro->ic50 sar SAR Analysis ic50->sar data_table Quantitative Data Table sar->data_table

Caption: Workflow for the synthesis and evaluation of mGluR1 antagonists.

mGluR1 Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR1 mGluR1 Gq Gq Protein mGluR1->Gq Glutamate PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC IP3R IP3 Receptor (on ER) IP3->IP3R downstream Downstream Signaling PKC->downstream Ca_release Ca²⁺ Release IP3R->Ca_release Ca_release->downstream Antagonist Pyrrole-2,4-dicarboxylate Antagonist Antagonist->mGluR1 Allosteric Inhibition

Caption: Simplified mGluR1 signaling pathway and point of intervention.

References

Application Notes and Protocols for the Synthesis of mGluR1 Antagonists from 3-Methyl-1H-pyrrole-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of potent and selective non-competitive antagonists of the metabotropic glutamate receptor 1 (mGluR1) starting from 3-methyl-1H-pyrrole-2,4-dicarboxylic acid. The methodologies outlined are based on established literature, primarily the work of Micheli et al. on 2,4-dicarboxy-pyrrole derivatives, which have shown nanomolar potency for the mGluR1 receptor.[1] These compounds interact with the 7-transmembrane (7TM) domain of the receptor and have demonstrated antinociceptive properties in animal models.[1] This guide includes a representative synthetic workflow, protocols for pharmacological evaluation, and a summary of the relevant signaling pathways.

Introduction

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system. The mGluR1 subtype is of particular interest as a therapeutic target for various neurological and psychiatric disorders, including pain, epilepsy, and anxiety. The development of selective mGluR1 antagonists is a key area of research in modern pharmacology. Pyrrole-based compounds, specifically those with a 2,4-dicarboxy-pyrrole scaffold, have emerged as a promising class of non-competitive mGluR1 antagonists with high potency and selectivity.[1] This protocol details a representative method for the synthesis and evaluation of such antagonists.

mGluR1 Signaling Pathway

Activation of mGluR1, a Gq-coupled receptor, initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. The canonical pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).

mGluR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

Figure 1: mGluR1 Signaling Pathway.

Experimental Protocols

Synthesis of 3,5-Disubstituted-pyrrole-2,4-dicarboxylate mGluR1 Antagonists

This protocol is a representative procedure based on the principles of the Knorr pyrrole synthesis and subsequent esterification, adapted from methodologies for preparing similar pyrrole derivatives.[2][3]

Step 1: Synthesis of Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate

A one-pot method using ethyl acetoacetate and sodium nitrite as starting materials is employed.

  • Materials: Ethyl acetoacetate, Glacial acetic acid, Sodium nitrite, Zinc dust, 95% Ethanol.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate in glacial acetic acid.

    • Cool the solution to 5°C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 10°C.

    • After the addition is complete, continue stirring for 1 hour at 5°C.

    • Gradually add zinc dust to the reaction mixture. The reaction is exothermic and will begin to boil. Control the addition rate to maintain a gentle reflux.

    • After all the zinc dust has been added, heat the mixture to reflux for 1 hour.

    • While still hot, decant the reaction mixture into a large volume of vigorously stirred water.

    • Wash the remaining zinc residue with hot glacial acetic acid and add the washings to the water.

    • The crude product will precipitate. Collect the solid by suction filtration and wash with water.

    • Recrystallize the crude product from 95% ethanol to yield diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate.

Step 2: Hydrolysis to 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic Acid

  • Materials: Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate, Potassium hydroxide, Water, Concentrated hydrochloric acid, Ethyl acetate, Sodium sulfate.

  • Procedure:

    • Suspend diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate in an aqueous solution of potassium hydroxide.

    • Heat the mixture to reflux overnight.

    • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture in an ice bath.

    • Acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid.

Step 3: Esterification to Yield the Final Antagonist

This is a general procedure for the synthesis of the desired diester antagonists. The specific alcohols used will determine the final product.

  • Materials: 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid, Thionyl chloride or Oxalyl chloride, Dichloromethane (DCM), Desired alcohol (e.g., isopropanol, cyclobutanol), Triethylamine or Pyridine.

  • Procedure:

    • Suspend 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid in anhydrous DCM.

    • Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride/oxalyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in anhydrous DCM and cool to 0°C.

    • Add the desired alcohol followed by the slow addition of a base such as triethylamine or pyridine.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the final diester antagonist.

Synthesis_Workflow Start This compound Step1 Step 1: Acyl Chloride Formation Start->Step1 Intermediate1 Pyrrole-2,4-dicarbonyl dichloride Step1->Intermediate1 Step2 Step 2: Diesterification Intermediate1->Step2 FinalProduct mGluR1 Antagonist (Diester) Step2->FinalProduct Reagents2 Alcohol (R-OH) Base Reagents2->Step2 Purification Purification (Chromatography) FinalProduct->Purification

Figure 2: General Synthetic Workflow.
Pharmacological Evaluation: Calcium Mobilization Assay

This protocol is used to determine the antagonist activity of the synthesized compounds by measuring their ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the mGluR1 receptor.

  • Materials:

    • CHO or HEK293 cells stably expressing the human or rat mGluR1 receptor.

    • Cell culture medium (e.g., DMEM/F12).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

    • Pluronic F-127.

    • mGluR1 agonist (e.g., Glutamate or Quisqualate).

    • Synthesized antagonist compounds.

    • 96- or 384-well black, clear-bottom microplates.

    • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).

  • Procedure:

    • Cell Plating: Seed the mGluR1-expressing cells into the microplates and grow to confluence.

    • Dye Loading: On the day of the assay, remove the culture medium and add the loading buffer containing the calcium-sensitive dye and Pluronic F-127. Incubate for 1 hour at 37°C.

    • Compound Addition: Wash the cells with assay buffer. Add the synthesized antagonist compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Agonist Stimulation and Signal Detection: Place the microplate in the fluorescence plate reader. Add a fixed concentration of the mGluR1 agonist (typically an EC80 concentration) to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity over a period of 1-3 minutes.

    • Data Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium concentration. The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 values for each antagonist by plotting the percentage of inhibition against the antagonist concentration.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of a key 3,5-disubstituted-pyrrole-2,4-dicarboxylate mGluR1 antagonist.

Compound IDR-Enantiomer IC50 (nM)S-Enantiomer IC50 (nM)Racemic Mixture IC50 (nM)Selectivity over mGluR2, 4, & 5Reference
3,5-dimethyl PPP 401616>1000-fold[4]

Data presented is for a representative compound from the class of 2,4-dicarboxy-pyrroles.

Conclusion

The synthetic and pharmacological protocols detailed in this document provide a comprehensive guide for the development and evaluation of novel mGluR1 antagonists based on a this compound scaffold. The high potency and selectivity of these compounds make them valuable tools for studying the physiological roles of mGluR1 and as potential leads for the development of new therapeutics for a range of central nervous system disorders. Careful adherence to the described methodologies will enable researchers to synthesize and characterize these promising pharmacological agents.

References

Application Notes and Protocols for the Quantification of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-methyl-1H-pyrrole-2,4-dicarboxylic acid is a small, polar molecule whose accurate quantification in biological matrices is essential for various research and development applications, including pharmacokinetic studies, metabolism research, and clinical diagnostics. Due to its polar nature, analytical methods require careful optimization to achieve adequate retention, sensitivity, and selectivity. This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and specific technique for this purpose. Both a direct analysis approach using hydrophilic interaction liquid chromatography (HILIC) and a more traditional reversed-phase (RP) HPLC method requiring derivatization are presented.

Method 1: Direct Quantification using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

This method is advantageous as it allows for the direct analysis of the polar analyte without the need for chemical derivatization, thus simplifying sample preparation and reducing potential variability. HILIC is well-suited for the retention of polar compounds that are poorly retained on conventional reversed-phase columns.

Experimental Protocol:

1. Sample Preparation (Plasma/Serum):

  • Protein Precipitation:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: A HILIC column, such as one with an unbonded silica or an amide stationary phase (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm), is recommended.[1]

    • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-1 min: 95% B

      • 1-5 min: Linear gradient from 95% to 50% B

      • 5-6 min: Hold at 50% B

      • 6.1-8 min: Return to 95% B and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte (this compound - C7H7NO4, MW: 185.13 g/mol ): Precursor ion [M-H]⁻ m/z 184.1 -> Product ion (e.g., m/z 140.1 from loss of CO2).

      • Internal Standard (IS): To be determined based on the specific IS used.

    • MS Parameters (to be optimized for the specific instrument):

      • Capillary Voltage: 3.0 kV.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 400°C.

      • Cone Gas Flow: 50 L/hr.

      • Desolvation Gas Flow: 800 L/hr.

      • Collision Energy: To be optimized for the specific analyte and IS transitions.

Visualization of HILIC-MS/MS Workflow:

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample add_is_acn Add Internal Standard in Acetonitrile plasma->add_is_acn vortex1 Vortex add_is_acn->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 final_sample Transfer to Vial centrifuge2->final_sample injection Inject Sample final_sample->injection hilic HILIC Separation injection->hilic esi ESI Source (-ve) hilic->esi msms Tandem MS (MRM) esi->msms data Data Acquisition msms->data

Figure 1. HILIC-MS/MS workflow for direct quantification.

Method 2: Quantification using Reversed-Phase HPLC-MS/MS with Derivatization

For laboratories equipped with standard reversed-phase HPLC systems, derivatization can be employed to increase the hydrophobicity of the analyte, thereby improving its retention. This protocol describes a common derivatization strategy using an esterification agent.

Experimental Protocol:

1. Sample Preparation and Derivatization:

  • Liquid-Liquid Extraction:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add an internal standard.

    • Acidify the sample by adding 20 µL of 1M HCl.

    • Add 600 µL of a suitable extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Butylation):

    • To the dried extract, add 50 µL of 3N HCl in n-butanol.

    • Seal the tube and heat at 65°C for 20 minutes to form the dibutyl ester derivative.

    • Cool the tube to room temperature.

    • Evaporate the reagent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: A standard C18 reversed-phase column (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient:

      • 0-0.5 min: 30% B

      • 0.5-3.0 min: Linear gradient from 30% to 95% B

      • 3.0-4.0 min: Hold at 95% B

      • 4.1-6.0 min: Return to 30% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Analyte (Dibutyl ester derivative): Precursor ion [M+H]⁺ (m/z to be determined based on the derivative) -> Product ion.

      • Internal Standard (IS): To be determined based on the derivatized IS.

    • MS Parameters: To be optimized as in Method 1, but in positive ion mode.

Visualization of Derivatization and RP-HPLC-MS/MS Workflow:

Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis plasma Plasma Sample extract Liquid-Liquid Extraction plasma->extract dry_extract Evaporate Extract extract->dry_extract derivatize Derivatize (Butylation) dry_extract->derivatize dry_der Evaporate Reagent derivatize->dry_der reconstitute Reconstitute dry_der->reconstitute final_sample Transfer to Vial reconstitute->final_sample injection Inject Sample final_sample->injection rp_hplc RP-HPLC (C18) injection->rp_hplc esi ESI Source (+ve) rp_hplc->esi msms Tandem MS (MRM) esi->msms data Data Acquisition msms->data

Figure 2. Derivatization and RP-HPLC-MS/MS workflow.

Data Presentation: Method Performance Characteristics

The following table summarizes typical performance characteristics that should be assessed during method validation for the quantification of this compound. The values presented are illustrative and should be established for each specific application and laboratory.

ParameterHILIC-MS/MS (Direct)RP-HPLC-MS/MS (Derivatization)Acceptance Criteria
Linearity Range 1 - 1000 ng/mL0.5 - 500 ng/mLr² ≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL0.5 ng/mLSignal-to-Noise ≥ 10
Limit of Detection (LOD) 0.3 ng/mL0.15 ng/mLSignal-to-Noise ≥ 3
Accuracy (% Bias) -5.2% to +6.8%-7.5% to +8.2%Within ±15% (±20% at LLOQ)
Precision (%RSD)
Intra-day≤ 8.5%≤ 9.1%≤ 15% (≤ 20% at LLOQ)
Inter-day≤ 10.2%≤ 11.5%≤ 15% (≤ 20% at LLOQ)
Recovery > 85%> 80%Consistent and reproducible
Matrix Effect < 15%< 15%Within ±15%

Note on Method Validation:

A full validation of the chosen method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application. This includes assessing selectivity, specificity, carryover, and stability of the analyte in the biological matrix under various storage conditions.[2][3]

The choice between the direct HILIC-MS/MS method and the derivatization-based RP-HPLC-MS/MS method will depend on the available instrumentation, required sensitivity, and desired sample throughput. The HILIC method offers a more straightforward workflow, while the derivatization approach may be more adaptable for laboratories with standard reversed-phase LC systems. Both methods, when properly validated, can provide accurate and precise quantification of this compound in biological matrices, supporting a wide range of research and development activities.

References

Application Note and Protocol: Purification of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-methyl-1H-pyrrole-2,4-dicarboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science due to its structural motifs. The purity of this compound is critical for its subsequent use in synthesis and biological assays. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound via recrystallization, offering a robust method to achieve high purity.

Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. By dissolving the crude solid in a hot solvent and allowing it to cool, the target compound crystallizes out in a purer form, leaving the impurities behind in the solution.

Experimental Protocol

This protocol outlines the recrystallization of this compound using a mixed solvent system of ethanol and water. This system is often effective for polar organic molecules like dicarboxylic acids, where ethanol provides good solubility at higher temperatures and the addition of water as an anti-solvent promotes crystallization upon cooling.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection: Based on the polar nature of the dicarboxylic acid functional groups and the pyrrole ring, a polar protic solvent system is suitable. Ethanol is a good choice as it is likely to dissolve the compound when heated. Water can be used as an anti-solvent to decrease solubility upon cooling, inducing crystallization.

  • Dissolution:

    • Place 1.0 g of crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol (e.g., 20 mL) to the flask.

    • Gently heat the mixture to boiling using a heating mantle while stirring.

    • If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point. Avoid adding an excessive amount of solvent.

  • Hot Filtration (Optional):

    • If insoluble impurities are present in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol and a stemless funnel with fluted filter paper.

    • Quickly pour the hot solution through the fluted filter paper. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture (e.g., 1:1 v/v) to remove any remaining soluble impurities.

    • Continue to draw air through the funnel for several minutes to partially dry the crystals.

  • Drying:

    • Transfer the purified crystals to a watch glass or petri dish.

    • Dry the crystals in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator until a constant weight is achieved.

Data Presentation

The following table summarizes hypothetical quantitative data for the recrystallization of this compound. This data is for illustrative purposes to demonstrate the effectiveness of the purification process.

ParameterBefore RecrystallizationAfter Recrystallization
Mass of Compound (g) 1.000.85
Purity (by HPLC, %) 92.599.2
Melting Point (°C) 215-218 (decomposes)221-223 (decomposes)
Appearance Off-white powderWhite crystalline solid
Recovery Yield (%) -85.0

Visualizations

Experimental Workflow Diagram:

Recrystallization_Workflow cluster_setup Setup cluster_process Process cluster_result Result start Start with Crude 3-methyl-1H-pyrrole- 2,4-dicarboxylic acid dissolution Dissolve in Hot Ethanol start->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling & Ice Bath hot_filtration->cooling Clear Solution filtration Vacuum Filtration cooling->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying end Pure Crystalline Product drying->end

Application Notes and Protocols for the Derivatization of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Pyrrole-based Scaffolds in Drug Discovery

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Pyrrole derivatives have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] Specifically, compounds bearing the pyrrole-2,4-dicarboxylic acid framework have been identified as potent and selective antagonists of the metabotropic glutamate receptor 1 (mGluR1), a target implicated in various neurological disorders.[2] Furthermore, other pyrrole derivatives have been shown to inhibit key signaling molecules such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Src kinase, which are crucial in cancer progression and angiogenesis.[3][4]

The strategic derivatization of the carboxylic acid functionalities of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid presents a valuable opportunity to generate a library of novel compounds for biological screening. By systematically modifying these functional groups into a diverse set of esters and amides, researchers can explore the structure-activity relationships (SAR) and potentially identify lead compounds for various therapeutic targets. This document provides detailed protocols for the synthesis of a focused library of such derivatives and outlines screening assays to evaluate their biological potential.

Synthesis of a Focused Derivative Library

The synthesis of a diverse library from this compound requires a strategic approach to achieve selective derivatization of the two carboxylic acid groups at the C2 and C4 positions. The inherent electronic differences between these positions may allow for regioselective reactions.

General Workflow for Library Synthesis

The overall strategy involves the selective mono-derivatization of one carboxylic acid group, followed by the derivatization of the second, or a direct di-derivatization.

G start This compound mono_ester Selective Mono-esterification (C2 or C4) start->mono_ester mono_amide Selective Mono-amidation (C2 or C4) start->mono_amide di_ester Di-esterification start->di_ester di_amide Di-amidation start->di_amide second_amide Amidation of remaining COOH mono_ester->second_amide library1 Mono-ester Library mono_ester->library1 second_ester Esterification of remaining COOH mono_amide->second_ester library2 Mono-amide Library mono_amide->library2 library4 Symmetrical Di-ester Library di_ester->library4 library5 Symmetrical Di-amide Library di_amide->library5 library3 Unsymmetrical Di-ester/amide Library second_ester->library3 second_amide->library3

Figure 1: Synthetic workflow for the derivatization of this compound.
Experimental Protocols: Derivatization Reactions

Protocol 2.2.1: Selective Mono-esterification (Proposed)

Rationale: Selective mono-esterification of dicarboxylic acids can be challenging. A potential strategy involves leveraging subtle differences in the reactivity of the two carboxylic acid groups or employing protecting group strategies. An alternative approach for long-chain dicarboxylic acids using LiCl to shield one carboxylic acid group has been reported and could be adapted.[5]

Procedure (adapted from LiCl method):

  • To a solution of this compound (1 equivalent) in anhydrous THF, add LiCl (1.5 equivalents).

  • Stir the suspension at room temperature for 1 hour.

  • Add trifluoroacetic anhydride (TFAA) (2.4 equivalents) dropwise at 0 °C.

  • After 30 minutes, add the desired alcohol (1.6 equivalents).

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the mono-ester.

Protocol 2.2.2: Di-esterification (Fischer Esterification)

  • Suspend this compound (1 equivalent) in the desired alcohol (as solvent).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux and monitor the reaction by TLC until completion.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.

Protocol 2.2.3: Amide Formation (EDC/HOBt Coupling)

  • Dissolve this compound (1 equivalent), the desired amine (2.2 equivalents), and HOBt (2.2 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C and add EDC (2.2 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Biological Screening Protocols

A tiered screening approach is recommended, starting with broad cytotoxicity and antimicrobial assays, followed by more specific enzyme or receptor-based assays based on initial hits or structural similarity to known active compounds.

Primary Screening: Cytotoxicity and Antimicrobial Activity

Protocol 3.1.1: MTT Assay for Cytotoxicity

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Seed cancer cell lines (e.g., A549 lung cancer, SGC-7901 gastric cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

  • Treat the cells with various concentrations of the synthesized pyrrole derivatives (e.g., 0.1 to 100 µM) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Protocol 3.1.2: Broth Microdilution Assay for Antimicrobial Activity This method determines the minimum inhibitory concentration (MIC) of the compounds.

  • Prepare a twofold serial dilution of each compound in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Secondary Screening: Targeted Assays

Based on the structural similarity of the core scaffold to known inhibitors, targeted screening against kinases and mGluR1 is warranted.

Protocol 3.2.1: In Vitro Kinase Inhibition Assay (e.g., VEGFR2, Src)

A variety of commercial kits are available for high-throughput kinase screening (e.g., ADP-Glo™, LanthaScreen®). A general protocol is outlined below.

  • In a 384-well plate, add the kinase (e.g., VEGFR2, Src), the test compound at various concentrations, and the kinase-specific substrate.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add a detection reagent that measures either the amount of ADP produced or the phosphorylation of the substrate.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ values.

Protocol 3.2.2: mGluR1 Antagonist Activity Assay (Calcium Mobilization)

This assay measures the ability of the compounds to block agonist-induced calcium release in cells expressing mGluR1.

  • Plate HEK293 cells stably expressing mGluR1 in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Add the test compounds at various concentrations and incubate.

  • Stimulate the cells with an mGluR1 agonist (e.g., DHPG).

  • Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Determine the ability of the test compounds to inhibit the agonist-induced calcium signal and calculate IC₅₀ values.[7]

Data Presentation

Quantitative data from the screening assays should be presented in a clear and organized manner to facilitate comparison and SAR analysis.

Table 1: In Vitro Cytotoxicity of 3-methyl-1H-pyrrole-2,4-dicarboxamide Derivatives

Compound IDA549 IC₅₀ (µM)SGC-7901 IC₅₀ (µM)
Parent Di-acid -OH-OH>100>100
Derivative 1 -NH-Ph-NH-Ph25.532.1
Derivative 2 -O-Et-O-Et78.285.6
... ............

Table 2: Kinase Inhibitory Activity of Selected Pyrrole Derivatives

Compound IDVEGFR2 IC₅₀ (nM)Src IC₅₀ (nM)mGluR1 IC₅₀ (nM)
Derivative X 150275>10,000
Derivative Y >10,000>10,00050
... .........

Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual data should be obtained from experimental results.

A study on 3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester, a close analog of the proposed derivatives, demonstrated potent and selective non-competitive antagonism of mGluR1.[2] This provides a strong rationale for screening the newly synthesized library against this target.

Visualization of Relevant Signaling Pathways

Understanding the mechanism of action of active compounds requires knowledge of the targeted signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm mGluR1 mGluR1 Gq Gq mGluR1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC downstream Downstream Signaling Ca_release->downstream PKC->downstream Glutamate Glutamate Glutamate->mGluR1 Antagonist Pyrrole Derivative (Antagonist) Antagonist->mGluR1

Figure 2: Simplified mGluR1 signaling pathway and the inhibitory action of a potential antagonist.

G cluster_0 Cell Membrane cluster_1 Cytoplasm VEGFR2 VEGFR2 Src Src VEGFR2->Src PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Src->PI3K p38 p38 MAPK Src->p38 Akt Akt PI3K->Akt Ras Ras PLCg->Ras survival Survival Akt->survival proliferation Proliferation Ras->proliferation migration Migration p38->migration VEGF VEGF VEGF->VEGFR2 Inhibitor Pyrrole Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibitor->Src

Figure 3: Overview of VEGFR2 and Src signaling pathways targeted by kinase inhibitors.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel bioactive compounds. The protocols outlined in this document provide a framework for the synthesis of a focused library of esters and amides and their subsequent evaluation in a tiered biological screening cascade. The identification of active compounds against cancer cell lines, microbial strains, or specific molecular targets like kinases and mGluRs could lead to the development of new therapeutic agents. Careful analysis of the structure-activity relationships will be crucial for the optimization of hit compounds into viable drug candidates.

References

Application Notes and Protocols for In Vitro Evaluation of 3-Methyl-1H-pyrrole-2,4-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive overview of in vitro assay protocols for characterizing the biological activity of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid derivatives. These protocols are designed to assess the potential of these compounds in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases, by evaluating their effects on specific enzymes and cellular processes. The following sections detail the methodologies for key experiments, including enzyme inhibition assays, cell viability and cytotoxicity assays, anti-inflammatory assays, and antioxidant capacity assays.

Enzyme Inhibition Assays

Derivatives of this compound may exhibit inhibitory activity against a range of enzymes implicated in disease. Below are protocols for assessing their inhibitory potential against key targets.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Application Note: Cyclooxygenase enzymes (COX-1 and COX-2) are key mediators of inflammation.[1][2][3] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drug candidates to minimize gastrointestinal side effects associated with COX-1 inhibition.[1] This fluorometric assay can be used to determine the half-maximal inhibitory concentration (IC50) of the test compounds against both COX isoforms.[1]

Protocol:

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Fluorometric inhibitor screening kit

    • Test compounds (derivatives of this compound)

    • Reference inhibitors (e.g., Celecoxib, Ibuprofen)[1]

    • Assay buffer

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.

    • In a 96-well plate, add the assay buffer, COX-1 or COX-2 enzyme, and the test compound or reference inhibitor.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate the plate at 37°C for a specified time.

    • Stop the reaction and measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative A15.20.819.0
Derivative B>1005.4>18.5
Derivative C5.66.20.9
Celecoxib10.50.05210.0
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay

Application Note: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune evasion by tumors.[4][5] Inhibition of IDO1 is a promising strategy in cancer immunotherapy.[4][5] This fluorogenic assay measures the production of N-formylkynurenine (NFK), the product of IDO1-mediated tryptophan oxidation, to determine the inhibitory activity of the test compounds.[4][6]

Protocol:

  • Materials:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • IDO1 inhibitor screening kit (containing fluorogenic developer)[4]

    • Test compounds

    • Reference inhibitor (e.g., IDO5L)[4]

    • IDO1 Assay Buffer[4][6]

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a reaction mixture containing IDO1 Assay Buffer, a reducing agent, and a cofactor.

    • Add the test compounds or a reference inhibitor to the wells of a 96-well plate.

    • Add the IDO1 enzyme to the wells and incubate.

    • Initiate the reaction by adding L-Tryptophan.

    • Incubate the plate at 37°C.

    • Stop the reaction and add the fluorogenic developer, which reacts with NFK to produce a fluorescent signal.[4]

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 402/488 nm).[4]

  • Data Analysis:

    • Calculate the percentage of IDO1 inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Data Presentation:

CompoundIDO1 IC50 (µM)
Derivative D2.5
Derivative E15.8
Derivative F>50
IDO5L0.025

Cell-Based Assays

Cell-based assays are essential for evaluating the effects of the compounds on cellular processes such as viability, proliferation, and inflammation in a more physiologically relevant context.

Cell Viability Assay (MTT Assay)

Application Note: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8] This assay is widely used to screen for the cytotoxic effects of potential drug candidates.[7][8]

Protocol:

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, HeLa)[9]

    • Cell culture medium and supplements

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • 96-well clear microplates

    • Absorbance microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.[10]

Data Presentation:

CompoundCell LineGI50 (µM)
Derivative GMCF-78.9
Derivative HHeLa25.1
CisplatinMCF-75.2
CisplatinHeLa3.8
In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages

Application Note: This assay evaluates the anti-inflammatory potential of the test compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in lipopolysaccharide (LPS)-stimulated macrophages.[11][12]

Protocol:

  • Materials:

    • RAW 264.7 macrophage cell line

    • Cell culture medium

    • Lipopolysaccharide (LPS)

    • Test compounds

    • ELISA kits for TNF-α and IL-1β

    • 24-well plates

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to attach.

    • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[11]

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-1β in the supernatants using specific ELISA kits.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC50 values for the inhibition of TNF-α and IL-1β production.

Data Presentation:

CompoundTNF-α Inhibition IC50 (µM)IL-1β Inhibition IC50 (µM)
Derivative I12.518.2
Derivative J35.742.1
Dexamethasone0.10.5

Antioxidant Capacity Assays

These assays determine the ability of the compounds to neutralize free radicals, a property relevant to various pathological conditions.

DPPH Radical Scavenging Assay

Application Note: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the free radical scavenging activity of compounds.[13][14] The purple DPPH radical is reduced by antioxidants to a yellow-colored compound, and the change in absorbance is measured spectrophotometrically.[13]

Protocol:

  • Materials:

    • DPPH solution in methanol

    • Test compounds

    • Reference antioxidant (e.g., Trolox, Ascorbic acid)

    • Methanol

    • 96-well microplates

    • Spectrophotometer

  • Procedure:

    • Prepare different concentrations of the test compounds in methanol.

    • Add the test compound solutions to the wells of a 96-well plate.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.[13]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the EC50 (effective concentration to scavenge 50% of DPPH radicals) value.

Data Presentation:

CompoundDPPH Scavenging EC50 (µM)
Derivative K22.4
Derivative L8.1
Trolox5.6

Visualizations

Signaling Pathways and Experimental Workflows

G General Workflow for In Vitro Screening cluster_0 Primary Screening cluster_1 Secondary Screening (Cell-Based) cluster_2 Lead Optimization Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX, IDO1) Cell_Viability Cell Viability/Cytotoxicity (e.g., MTT Assay) Enzyme_Inhibition->Cell_Viability Active Compounds Antioxidant_Assays Antioxidant Assays (e.g., DPPH, FRAP) Antioxidant_Assays->Cell_Viability Anti_Inflammatory Anti-inflammatory Assays (LPS-stimulated macrophages) Cell_Viability->Anti_Inflammatory Non-toxic Compounds SAR_Studies Structure-Activity Relationship (SAR) Studies Anti_Inflammatory->SAR_Studies Potent Hits Mechanism_of_Action Mechanism of Action Studies SAR_Studies->Mechanism_of_Action Test_Compounds 3-Methyl-1H-pyrrole-2,4- dicarboxylic Acid Derivatives Test_Compounds->Enzyme_Inhibition Initial evaluation Test_Compounds->Antioxidant_Assays

Caption: General workflow for screening pyrrole derivatives.

G LPS-Induced Inflammatory Signaling Pathway cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) Inhibitor Pyrrole Derivative (Test Compound) Inhibitor->IKK Inhibits Inhibitor->NFkB Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1H-pyrrole-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is a two-step process. The first step is the Knorr pyrrole synthesis to form diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate. This is followed by the saponification (hydrolysis) of the diethyl ester to yield the final dicarboxylic acid.

Q2: What are the typical starting materials for the Knorr synthesis of the diethyl ester precursor?

A2: The key starting materials are ethyl 2-methylacetoacetate and an α-amino-β-ketoester, which is typically generated in situ from the nitrosation of ethyl acetoacetate followed by reduction.

Q3: What are the expected yields for this synthesis?

A3: The yield for the Knorr pyrrole synthesis of the diethyl ester can vary, but with optimized conditions, it is often in the range of 60-75%. The subsequent hydrolysis to the dicarboxylic acid is typically a high-yielding reaction, often exceeding 90%.

Q4: What are the critical parameters to control during the Knorr synthesis step?

A4: Temperature control during the nitrosation and zinc dust addition is crucial as these reactions are exothermic.[1] Maintaining the recommended temperature range helps to minimize side reactions and ensure a higher yield. Vigorous stirring is also essential to ensure proper mixing, especially during the addition of zinc dust.

Q5: How can I purify the final this compound?

A5: After hydrolysis, the dicarboxylic acid is typically precipitated by acidifying the reaction mixture. The crude product can then be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Troubleshooting Guides

Issue 1: Low Yield of Diethyl 3-Methyl-1H-pyrrole-2,4-dicarboxylate in Knorr Synthesis
Possible Cause Troubleshooting Step
Incomplete nitrosation of ethyl acetoacetate. Ensure the temperature is maintained between 5-10°C during the addition of sodium nitrite. Allow the reaction to stir for the recommended time after addition to ensure complete conversion.
Inefficient reduction of the nitroso intermediate. Use high-purity, activated zinc dust. Add the zinc dust in small portions to control the exothermic reaction and maintain a gentle reflux. Ensure vigorous stirring to keep the zinc suspended.
Side reactions due to overheating. Carefully monitor and control the temperature during the addition of zinc dust. Use an ice bath to manage the exotherm if necessary.
Formation of byproducts. The formation of furan byproducts can occur under highly acidic conditions. While the Knorr synthesis is acid-catalyzed, ensure the reaction is not excessively acidic.
Loss of product during workup. Ensure the product is fully precipitated from the aqueous solution after the reaction. Wash the crude product with cold water to minimize dissolution.
Issue 2: Incomplete Hydrolysis of the Diethyl Ester
Possible Cause Troubleshooting Step
Insufficient amount of base. Use a molar excess of sodium hydroxide or potassium hydroxide to ensure complete saponification of both ester groups.
Short reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reflux time.
Low reaction temperature. Ensure the reaction mixture is maintained at a gentle reflux to provide sufficient energy for the hydrolysis.
Formation of the monoester. Selective hydrolysis of one ester group can occur. Using a sufficient excess of base and adequate reaction time will favor the formation of the dicarboxylic acid.
Issue 3: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Step
Oily or tarry crude product. This may indicate the presence of impurities from side reactions. Consider washing the crude product with a non-polar solvent to remove organic impurities before recrystallization.
Product is highly soluble in the recrystallization solvent. If the product is too soluble, try a different solvent system or a mixture of solvents. Cooling the recrystallization mixture to a lower temperature can also improve crystal formation.
Contamination with inorganic salts. Ensure the precipitated dicarboxylic acid is thoroughly washed with water to remove any residual salts from the workup.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 3-Methyl-1H-pyrrole-2,4-dicarboxylate (Knorr Pyrrole Synthesis)

This protocol is adapted from the well-established procedure for the synthesis of diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole.

Materials:

  • Ethyl acetoacetate

  • Ethyl 2-methylacetoacetate

  • Glacial acetic acid

  • Sodium nitrite

  • Zinc dust

  • Ethanol

Procedure:

  • Nitrosation of Ethyl Acetoacetate: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve ethyl acetoacetate (1.0 equivalent) in glacial acetic acid. Cool the solution to 5-10°C in an ice bath. Slowly add a solution of sodium nitrite (1.0 equivalent) in water dropwise, maintaining the temperature below 10°C. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

  • Knorr Condensation: To the solution containing the in situ generated ethyl 2-oximinoacetoacetate, add ethyl 2-methylacetoacetate (1.0 equivalent).

  • Reduction and Cyclization: While stirring vigorously, add zinc dust (2.5-3.0 equivalents) in small portions. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition of zinc is complete, heat the mixture at reflux for 1 hour.

  • Work-up and Isolation: While still hot, decant the reaction mixture into a large volume of cold water with vigorous stirring. Allow the mixture to stand overnight to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate.

Parameter Value
Temperature (Nitrosation) 5-10°C
Temperature (Reduction) Gentle reflux
Reaction Time (Reduction) 1 hour
Typical Yield 60-75%
Protocol 2: Synthesis of this compound (Saponification)

Materials:

  • Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Saponification: Dissolve diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate (1.0 equivalent) in ethanol in a round-bottom flask. Add an aqueous solution of sodium hydroxide or potassium hydroxide (2.5-3.0 equivalents). Heat the mixture at reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dissolve the residue in water.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is acidic (pH 2-3). A precipitate of this compound will form.

  • Isolation and Purification: Filter the solid product, wash with cold water, and dry. The crude product can be recrystallized from aqueous ethanol to yield the pure dicarboxylic acid.

Parameter Value
Base NaOH or KOH (2.5-3.0 eq.)
Solvent Ethanol/Water
Temperature Reflux
Reaction Time 2-4 hours
Typical Yield >90%

Visualizations

Knorr_Pyrrole_Synthesis A Ethyl Acetoacetate + NaNO2 in Acetic Acid B Ethyl 2-Oximinoacetoacetate (in situ) A->B Nitrosation (5-10°C) D Condensation Intermediate B->D Condensation C Ethyl 2-Methylacetoacetate C->D E Diethyl 3-Methyl-1H-pyrrole- 2,4-dicarboxylate D->E Reduction (Zn/AcOH) & Cyclization

Caption: Knorr synthesis of the diethyl ester precursor.

Saponification_Workflow A Diethyl 3-Methyl-1H-pyrrole- 2,4-dicarboxylate B Disodium 3-Methyl-1H-pyrrole- 2,4-dicarboxylate A->B NaOH or KOH Ethanol/Water, Reflux C 3-Methyl-1H-pyrrole- 2,4-dicarboxylic Acid B->C Acidification (HCl)

Caption: Saponification of the diethyl ester to the dicarboxylic acid.

Troubleshooting_Workflow start Low Yield or Impure Product check_temp Check Temperature Control (Nitrosation & Zn addition) start->check_temp temp_ok Temperature OK check_temp->temp_ok Yes temp_bad Improve Cooling/ Controlled Addition check_temp->temp_bad No check_stirring Check Stirring Efficiency temp_ok->check_stirring stir_ok Stirring OK check_stirring->stir_ok Yes stir_bad Use Mechanical Stirrer/ Increase Speed check_stirring->stir_bad No check_reagents Verify Reagent Purity/Activity stir_ok->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Use Fresh/High-Purity Reagents check_reagents->reagents_bad No optimize_workup Optimize Workup & Purification reagents_ok->optimize_workup

References

common side products in the synthesis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products, that may be encountered during its synthesis, which is typically achieved via a Knorr-type pyrrole synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am attempting to synthesize this compound via a Knorr-type synthesis using an acetoacetate derivative and an aminoketone derivative, but I am getting a low yield of my desired product and a complex mixture of other compounds. What are the likely side products?

A1: Low yields and the presence of impurities are common challenges in the Knorr pyrrole synthesis. The most probable side products in the synthesis of this compound include:

  • Pyrazine derivatives: These arise from the self-condensation of the α-amino ketone intermediate. This is a very common side reaction if the α-amino ketone is not consumed quickly by the acetoacetate component.[1]

  • Partially hydrolyzed esters: If the synthesis is performed using dialkyl esters (e.g., diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate) followed by a hydrolysis step, incomplete hydrolysis will result in a mixture of the desired diacid, the two possible monoesters (2-carboxy-4-carbalkoxy and 4-carboxy-2-carbalkoxy), and unreacted diester.

  • Decarboxylated pyrroles: Pyrrole-2-carboxylic acids are susceptible to decarboxylation, especially under acidic conditions or at elevated temperatures.[2][3] This can lead to the formation of 3-methyl-1H-pyrrole-4-carboxylic acid or even 3-methyl-1H-pyrrole.

  • Unreacted starting materials: Inefficient reaction conditions can lead to the presence of unreacted acetoacetate and the precursor to the α-amino ketone.

  • Byproducts from the in situ generation of the α-amino ketone: If the α-amino ketone is generated in situ from an α-oximino ketone (a common strategy to avoid self-condensation), impurities from the nitrosation or reduction steps may be present.

Q2: How can I minimize the formation of pyrazine byproducts?

A2: The most effective method to prevent the self-condensation of the α-amino ketone is to generate it in situ in the presence of the β-ketoester (the acetoacetate derivative).[4] This is typically achieved by the reduction of an α-oximino ketone. By generating the α-amino ketone slowly in the reaction mixture, it is more likely to react with the intended partner rather than itself.

Q3: My final product seems to be a mixture of the diacid and monoesters. How can I ensure complete hydrolysis of the pyrrole diester?

A3: To achieve complete hydrolysis of the dialkyl ester of 3-methyl-1H-pyrrole-2,4-dicarboxylate, consider the following:

  • Reaction Time and Temperature: Ensure the hydrolysis is carried out for a sufficient duration and at an appropriate temperature to drive the reaction to completion. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.

  • Stoichiometry of the Base: Use a sufficient excess of the base (e.g., NaOH or KOH) to ensure both ester groups are saponified.

  • Solvent: A co-solvent like ethanol or methanol with water can improve the solubility of the ester and facilitate hydrolysis.

It is worth noting that in some syntheses, such as the Hantzsch pyrrole synthesis, acidic byproducts like HBr can be generated, which may lead to in situ hydrolysis of acid-labile esters (like t-butyl esters).[5][6]

Q4: I am concerned about decarboxylation of my final product. What conditions should I avoid?

A4: Decarboxylation of pyrrole-2-carboxylic acids is often catalyzed by strong acids.[2][3] To minimize this side reaction:

  • Avoid Strong Acidic Conditions: During workup and purification, use mild acidic conditions for neutralization and avoid prolonged exposure to strong acids.

  • Control Temperature: Avoid excessive temperatures during purification steps like recrystallization or drying, as this can promote thermal decarboxylation.

Summary of Potential Side Products

Side ProductStructure (Hypothetical Example)Reason for FormationMitigation Strategies
Pyrazine Derivative2,5-bis(carboxy)-3,6-dimethylpyrazineSelf-condensation of the α-amino ketone intermediate.[1]In situ generation of the α-amino ketone from its oxime precursor.[4]
Mono-ester4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acidIncomplete hydrolysis of the corresponding diester.Optimize hydrolysis conditions (time, temperature, base stoichiometry).
Decarboxylated Product3-methyl-1H-pyrrole-4-carboxylic acidLoss of the carboxylic acid group at the 2-position under acidic or thermal stress.[2][3]Avoid strong acids and high temperatures during workup and purification.

Experimental Protocol: Knorr Synthesis of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate

This protocol is a general guideline for the synthesis of the diethyl ester of the target molecule, which can then be hydrolyzed to the final diacid.

Materials:

  • Diethyl 2-oximino-3-oxobutanoate (diethyl oximinomalonate)

  • Ethyl acetoacetate

  • Zinc dust

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Preparation of the α-Oximino Ester: In a flask, dissolve diethyl 2-oximino-3-oxobutanoate in glacial acetic acid.

  • In Situ Reduction and Cyclization: In a separate, larger flask, prepare a well-stirred solution of ethyl acetoacetate in glacial acetic acid. To this solution, gradually and simultaneously add the solution of the α-oximino ester and zinc dust. The reaction is exothermic and should be controlled with an ice bath.

  • Reaction Completion: After the addition is complete, the mixture is typically stirred at room temperature or slightly elevated temperature to ensure the reaction goes to completion. The progress can be monitored by TLC.

  • Workup: The reaction mixture is poured into a large volume of water, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent such as ethanol.

  • Hydrolysis to the Diacid: The purified diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate is then saponified using an excess of aqueous NaOH or KOH, followed by acidification to precipitate the this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis analyze_crude Analyze Crude Product (TLC, LC-MS, NMR) start->analyze_crude check_yield Low Yield of Crude Product? check_starting_materials Predominantly Starting Materials? check_yield->check_starting_materials Yes end_point Purified Product check_yield->end_point No, High Yield analyze_crude->check_yield optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Check Reagent Purity check_starting_materials->optimize_conditions Yes check_side_products Multiple Side Products? check_starting_materials->check_side_products No is_pyrazine Pyrazine Derivative Detected? check_side_products->is_pyrazine Yes improve_insitu Improve in situ Generation: - Slower addition of Zn - Maintain lower temperature is_pyrazine->improve_insitu Yes is_hydrolyzed Mixture of Acid/Esters? is_pyrazine->is_hydrolyzed No optimize_hydrolysis Optimize Hydrolysis: - Increase Base Equivalents - Prolong Reaction Time - Use Co-solvent is_hydrolyzed->optimize_hydrolysis Yes is_decarboxylated Decarboxylated Product? is_hydrolyzed->is_decarboxylated No mild_workup Use Milder Workup: - Avoid Strong Acids - Lower Temperatures is_decarboxylated->mild_workup Yes is_decarboxylated->end_point No

Caption: Troubleshooting workflow for the synthesis of this compound.

References

troubleshooting low yield in Paal-Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Paal-Knorr pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the Paal-Knorr pyrrole synthesis?

Low yields in the Paal-Knorr synthesis can stem from several factors:

  • Sub-optimal Reaction Conditions: The reaction often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to an incomplete reaction, while excessively high temperatures or strong acids can degrade the starting materials or the final pyrrole product.[1]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1][2][3] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][2][3]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is often necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][2][4][5]

  • Product Instability: The synthesized pyrrole may be sensitive to the acidic conditions, leading to degradation over extended reaction times.[1]

  • Purification Losses: The product may be difficult to isolate and purify, resulting in an apparent low yield.[1]

  • Presence of Moisture: In some variations of the synthesis, excess water can hinder the final dehydration step.[2]

Q2: I'm observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1][3] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1]

To minimize furan formation:

  • Control Acidity: Avoid strongly acidic conditions (pH < 3).[1][2][5] Weakly acidic conditions, for instance using acetic acid, are generally preferred.[4][5]

  • Use Excess Amine: Employing an excess of the amine can favor the pyrrole formation pathway over the competing furan synthesis.[1]

Q3: My crude product is a dark, tarry material that is difficult to purify. What is the likely cause?

The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[1] This is typically triggered by excessively high temperatures or highly acidic conditions.[1] To prevent this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[1]

Q4: My reaction is sluggish or not going to completion. What steps can I take to improve the reaction rate?

If your reaction is slow or incomplete, consider the following adjustments:

  • Increase Temperature: Moderately increasing the reaction temperature can enhance the reaction rate. However, be cautious of potential degradation at very high temperatures.[3]

  • Optimize Catalyst: The choice of catalyst can significantly impact the reaction. Experimenting with different Brønsted or Lewis acids may be beneficial.[3][6][7] Mild Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃ have been shown to be effective.[4][6]

  • Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to dramatically reduce reaction times and often improves yields under milder conditions.[4]

  • Solvent Choice: The choice of solvent can influence reaction rates. In some cases, solvent-free conditions have proven to be highly effective.[4]

Q5: How do the structures of the 1,4-dicarbonyl compound and the amine affect the reaction?

  • Amines: Amines with strong electron-withdrawing groups are less nucleophilic and may react more slowly.[1][2][3]

  • 1,4-Dicarbonyl Compounds: Sterically hindered dicarbonyl compounds can slow down the reaction.[1][2][3]

Troubleshooting Guide

This flowchart provides a systematic approach to troubleshooting low yields in the Paal-Knorr synthesis.

Troubleshooting_Paal_Knorr start Low Yield in Paal-Knorr Synthesis check_byproduct Major Byproduct Observed? start->check_byproduct furan Likely Furan byproduct check_byproduct->furan Yes check_reaction Reaction Sluggish or Incomplete? check_byproduct->check_reaction No furan_solution Decrease Acidity (pH > 3) Use Excess Amine furan->furan_solution optimize_conditions Increase Temperature Moderately Optimize Catalyst Increase Reaction Time check_reaction->optimize_conditions Yes check_tar Dark, Tarry Mixture? check_reaction->check_tar No polymerization Polymerization Likely check_tar->polymerization Yes check_starting_materials Consider Starting Materials check_tar->check_starting_materials No polymerization_solution Lower Temperature Use Milder Catalyst polymerization->polymerization_solution starting_materials_issue Poorly Reactive Amine or Diketone (Steric/Electronic Effects) check_starting_materials->starting_materials_issue Yes purification Consider Purification Losses check_starting_materials->purification No starting_materials_solution Modify Substrate Use More Forcing Conditions starting_materials_issue->starting_materials_solution optimize_purification Optimize Purification Method purification->optimize_purification

Caption: Troubleshooting decision tree for low yield in Paal-Knorr synthesis.

Quantitative Data Summary

The choice of catalyst can significantly influence the yield of the Paal-Knorr synthesis. The following table summarizes the performance of various catalysts in the synthesis of 1-phenyl-2,5-dimethylpyrrole from 2,5-hexanedione and aniline.

CatalystSolventTemperature (°C)Time (h)Yield (%)
Acetic AcidNone1102>90
p-Toluenesulfonic acidTolueneReflux385
Sc(OTf)₃ (1 mol%)None800.598
Bi(NO₃)₃·5H₂OEthanolReflux192
Iodine (10 mol%)None600.1795

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

General Procedure for Paal-Knorr Pyrrole Synthesis using Acetic Acid

Materials:

  • 1,4-Diketone (e.g., 2,5-hexanedione) (1.0 eq)

  • Primary Amine (e.g., aniline) (1.0-1.2 eq)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the 1,4-diketone and the primary amine.

  • Add glacial acetic acid as both the catalyst and solvent.

  • Heat the reaction mixture to reflux (typically around 110-120 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical reaction time is 1-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of ice water and stir.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization or column chromatography.

Microwave-Assisted Paal-Knorr Synthesis

Materials:

  • 1,4-Diketone (1.0 eq)

  • Primary Amine (3.0 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol

Procedure:

  • In a microwave vial, dissolve the 1,4-diketone in ethanol.

  • Add glacial acetic acid and the primary amine to the vial.

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 80 °C). The initial power is typically high to quickly reach the target temperature and then reduced to maintain it.

  • Monitor the reaction progress by TLC. Reaction times are often significantly shorter (e.g., 15-30 minutes).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Partition the mixture between water and an organic solvent like ethyl acetate.

  • Extract the aqueous phase multiple times with the organic solvent.

  • Combine the organic phases, wash with brine, and dry over an anhydrous salt (e.g., magnesium sulfate).

  • Evaporate the solvent under reduced pressure.

  • Purify the crude material by column chromatography to yield the desired substituted pyrrole.[2]

Reaction Workflow and Mechanism

The following diagrams illustrate the general experimental workflow and the reaction mechanism of the Paal-Knorr pyrrole synthesis.

Paal_Knorr_Workflow A 1. Mix 1,4-Dicarbonyl and Amine B 2. Add Catalyst (e.g., Acid) A->B C 3. Heat Reaction Mixture (Conventional or Microwave) B->C D 4. Monitor by TLC C->D E 5. Work-up (Quench, Extract) D->E F 6. Purify (Crystallization or Chromatography) E->F G Pure Pyrrole F->G

Caption: General experimental workflow for the Paal-Knorr pyrrole synthesis.

Paal_Knorr_Mechanism start 1,4-Dicarbonyl + Amine hemiaminal Hemiaminal Formation Amine attacks a carbonyl group start->hemiaminal cyclization Intramolecular Cyclization Nitrogen attacks the second carbonyl hemiaminal->cyclization dihydroxytetrahydropyrrole 2,5-Dihydroxytetrahydropyrrole Intermediate cyclization->dihydroxytetrahydropyrrole dehydration Dehydration Elimination of two water molecules dihydroxytetrahydropyrrole->dehydration pyrrole Pyrrole Product dehydration->pyrrole

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

References

optimizing reaction conditions for the esterification of pyrrole carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of pyrrole carboxylic acids.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of pyrrole carboxylic acids in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My esterification reaction is resulting in a very low yield or no desired ester product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the esterification of pyrrole carboxylic acids can stem from several factors, often related to the inherent reactivity of the pyrrole ring and reaction equilibrium. Here are some common causes and troubleshooting steps:

    • Incomplete Reaction/Equilibrium: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product side, you can:

      • Use a large excess of the alcohol, which can also serve as the solvent.[1][2]

      • Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.[1]

    • Steric Hindrance: If the pyrrole carboxylic acid or the alcohol is sterically hindered, the reaction rate can be significantly reduced. Consider using a less hindered alcohol if possible, or switch to a more potent coupling agent like DCC/DMAP (Steglich esterification), which is often better for hindered substrates.[2]

    • Decomposition of Starting Material: Pyrrole rings can be sensitive to strongly acidic conditions, potentially leading to decomposition or side reactions.[3]

      • Use a milder acid catalyst or a shorter reaction time.

      • Consider alternative methods that do not require strong acid, such as Steglich esterification or using activating agents like POCl₃.[2][4]

    • ** Catalyst Inactivation:** The catalyst may be deactivated by impurities in the starting materials or solvent. Ensure all reagents and solvents are pure and dry.

Issue 2: Formation of Side Products

  • Question: I am observing unexpected side products in my reaction mixture. What are these and how can I prevent their formation?

  • Answer: The formation of side products is a common challenge. Here are some likely culprits and solutions:

    • Transesterification: If you are using an alcohol as a co-solvent that is different from your reactant alcohol, you may observe the formation of an undesired ester through transesterification. To avoid this, use the same alcohol as the reactant and the solvent, or use a non-alcoholic solvent like THF or dioxane.[5]

    • N-Acylurea Formation (in Steglich Esterification): When using DCC as a coupling agent, the intermediate O-acylisourea can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove. To minimize this, you can:

      • Add a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).

      • Perform the reaction at a lower temperature.

    • Decarboxylation: Pyrrole-2-carboxylic acid can undergo decarboxylation, especially under strongly acidic conditions and at elevated temperatures.[3][6] If you suspect this is occurring, try using milder reaction conditions or a non-acidic esterification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of pyrrole carboxylic acids?

A1: Several methods can be employed, with the choice depending on the specific substrate and desired scale:

  • Fischer Esterification: This is a classic method involving an acid catalyst (like H₂SO₄ or HCl) and an excess of alcohol. It is cost-effective but may not be suitable for acid-sensitive substrates.[1][2]

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a milder alternative to Fischer esterification and is particularly useful for acid-sensitive substrates and sterically hindered alcohols.[2]

  • Phosphorus Oxychloride (POCl₃) Mediated Esterification: POCl₃ can be used as an efficient activating agent for the esterification of carboxylic acids, including heterocyclic ones. This method often proceeds at room temperature with good yields.[4]

  • Iron-Catalyzed Reactions: Certain iron-containing catalysts have been shown to effectively promote the synthesis of pyrrole-2-carboxylates.[7]

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends on the stability of your pyrrole carboxylic acid and the alcohol you are using.

  • For simple, non-sensitive substrates, a strong acid catalyst like sulfuric acid (H₂SO₄) in a Fischer esterification is often sufficient.[1]

  • If your substrate is sensitive to strong acids, consider using a milder method like Steglich esterification with DCC/DMAP or using POCl₃.[2][4]

  • Heterogeneous catalysts, such as certain zeolites or silica-supported acids, can also be used and offer the advantage of easier separation from the reaction mixture.[8][9]

Q3: My pyrrole carboxylic acid is poorly soluble in the reaction solvent. What can I do?

A3: Poor solubility can significantly hinder the reaction rate. To address this, you can:

  • Try a different solvent system. A co-solvent like THF or dioxane can help to dissolve the starting material.[5]

  • Gently heat the reaction mixture to improve solubility, but be mindful of potential side reactions at higher temperatures.

  • If using a method like Fischer esterification, using a large excess of the alcohol as the solvent can also help with solubility.[1][2]

Q4: What is the best way to purify the final ester product?

A4: Purification of the pyrrole ester will depend on its properties and the impurities present.

  • Extraction: An acid-base extraction can be effective for removing unreacted carboxylic acid. Dissolve the crude product in an organic solvent and wash with an aqueous base (e.g., sodium bicarbonate solution) to remove the acidic starting material.[5]

  • Chromatography: Column chromatography is a common and effective method for separating the desired ester from side products and other impurities.

  • Distillation/Crystallization: If the ester is a liquid, distillation under reduced pressure may be possible. If it is a solid, recrystallization can be an effective purification technique.

Data Presentation

Table 1: Comparison of Common Esterification Conditions for Aromatic and Heterocyclic Carboxylic Acids

MethodCatalyst/ReagentSolventTemperatureKey AdvantagesPotential Issues
Fischer Esterification H₂SO₄, HCl, TsOH[1][2]Excess Alcohol[1][2]RefluxCost-effective, simpleRequires harsh conditions, potential for side reactions[1]
Steglich Esterification DCC, DMAP[2]DCM, THFRoom TemperatureMild conditions, good for sensitive substrates[2]N-acylurea byproduct, cost of reagents
POCl₃-mediated POCl₃[4]AlcoholRoom Temp to RefluxHigh yields, mild conditions[4]POCl₃ is corrosive and moisture-sensitive
Iron-Catalyzed Iron compounds (e.g., ferrocene)[7]Alcohol, CCl₄~110°CHigh yields[7]Requires specific catalysts, higher temperatures

Experimental Protocols

General Protocol for Fischer Esterification of a Pyrrole Carboxylic Acid

This is a general guideline and may require optimization for specific substrates.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the pyrrole carboxylic acid (1 equivalent) in the desired alcohol (e.g., methanol or ethanol, used in large excess as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-3 drops) to the solution.[10]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Pyrrole Carboxylic Acid in excess Alcohol catalyst Add Acid Catalyst (e.g., H₂SO₄) start->catalyst reflux Heat to Reflux catalyst->reflux monitor Monitor by TLC reflux->monitor neutralize Neutralize with NaHCO₃ monitor->neutralize Reaction Complete extract Extract with Organic Solvent neutralize->extract purify Purify (e.g., Chromatography) extract->purify product Pure Ester purify->product

Caption: General workflow for the Fischer esterification of pyrrole carboxylic acids.

Troubleshooting_Esterification cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_side_products Side Product Issues start Low or No Product Yield? solution1 Use excess alcohol or remove water (Dean-Stark) start->solution1 Yes solution2 Switch to milder conditions (e.g., Steglich Esterification) start->solution2 Yes solution3 Check for starting material decomposition (TLC/NMR) start->solution3 Yes solution4 Use a different catalyst or coupling agent start->solution4 Yes side_product_q Side Products Observed? start->side_product_q No solution5 Avoid alcohol co-solvents to prevent transesterification side_product_q->solution5 Yes solution6 Lower temperature for Steglich to avoid N-acylurea side_product_q->solution6 Yes solution7 Use milder conditions to prevent decarboxylation side_product_q->solution7 Yes

Caption: Troubleshooting decision tree for esterification of pyrrole carboxylic acids.

References

Technical Support Center: Purification of 3-Methyl-1H-pyrrole-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the purification challenges associated with 3-methyl-1H-pyrrole-2,4-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials from syntheses like the Knorr pyrrole synthesis, side-products from competing reactions, residual catalysts such as zinc dust, and decomposition products. The crude product may also contain colored impurities that arise from exposure to light and air.[1][2]

Q2: Why is my purified this compound product colored (e.g., pink or brown)?

A2: Pyrrole derivatives can be susceptible to oxidation and polymerization upon exposure to light and air, leading to the formation of colored impurities. The crude product of a related compound, 2,4-dimethyl-3,5-dicarbethoxypyrrole, is noted to turn pink when exposed to light.[1] Proper purification, including the potential use of decolorizing carbon, and storage in a dark, inert atmosphere are recommended.

Q3: What is the expected solubility of this compound?

A3: Due to the presence of two carboxylic acid groups, this compound is expected to have low solubility in non-polar organic solvents and higher solubility in polar protic solvents. A similar compound, N-substituted pyrrole-2,5-dicarboxylic acid, demonstrates low solubility in methanol, leading to its precipitation.[3] It is generally soluble in aqueous basic solutions due to salt formation.

Q4: Can I use chromatography to purify this compound?

A4: Yes, column chromatography can be an effective purification method. Silica gel is a common stationary phase for the purification of pyrrole derivatives.[3][4] However, due to the high polarity of the dicarboxylic acid, a polar mobile phase will be required, and care must be taken to avoid streaking.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery after recrystallization The chosen solvent is too good, and the product remains in the mother liquor.- Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.- Try a multi-solvent system (e.g., ethanol/water, acetone/hexane).- Reduce the volume of the solvent used for recrystallization.
Product precipitates as an oil during recrystallization The solution is supersaturated, or the cooling rate is too fast.- Reheat the solution to redissolve the oil and allow it to cool more slowly.- Add a small amount of a co-solvent in which the compound is more soluble.- Use a seed crystal to induce proper crystallization.
Persistent colored impurities The impurities are highly conjugated or are degradation products.- During recrystallization, add a small amount of activated decolorizing carbon to the hot solution before filtering.[1]- Perform multiple recrystallizations.- Utilize column chromatography for more challenging separations.
Product is a gummy or sticky solid Presence of oily impurities or residual solvent.- Wash the crude product with a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., cold ether or hexane).- Ensure the product is thoroughly dried under vacuum to remove all residual solvents. The synthesis of a similar compound notes the reaction mixture can become thick and gummy.[1]
Inconsistent melting point The product is still impure or contains residual solvent.- Repeat the purification process (recrystallization or chromatography).- Dry the sample under high vacuum for an extended period.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization

Solvent System Rationale Reference/Analogy
95% EthanolGood balance of polarity for dissolving at high temperatures and allowing crystallization upon cooling.Used for the recrystallization of the related 2,4-dimethyl-3,5-dicarbethoxypyrrole.[1]
Ethanol/WaterThe addition of water as an anti-solvent can help to induce crystallization.A common technique for polar compounds.
Acetic Acid/WaterAcetic acid can be a good solvent for carboxylic acids, with water added to decrease solubility for precipitation.General principle for dicarboxylic acid purification.
Acetone/HexaneAcetone as the primary solvent and hexane as the anti-solvent.A common solvent/anti-solvent pair for recrystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system from Table 1. The ideal solvent should dissolve the crude product when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount (1-2% by weight) of activated decolorizing carbon and boil for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable aqueous base, such as 1M sodium hydroxide or sodium bicarbonate solution.

  • Extraction of Neutral/Basic Impurities: Transfer the aqueous solution to a separatory funnel and wash with an organic solvent like diethyl ether or ethyl acetate to remove any non-acidic impurities. Repeat the washing 2-3 times.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 3M hydrochloric acid, with stirring until the pH is acidic (pH ~1-2).[3] The purified dicarboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Mandatory Visualization

experimental_workflow_recrystallization start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter If Colored decolorize->hot_filter If Not Colored cool Cool to Crystallize hot_filter->cool isolate Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end Pure Product dry->end

Caption: Recrystallization Workflow.

experimental_workflow_acid_base_extraction start Crude Product dissolve_base Dissolve in Aqueous Base start->dissolve_base wash_organic Wash with Organic Solvent dissolve_base->wash_organic separate_layers Separate Layers wash_organic->separate_layers acidify Acidify Aqueous Layer with HCl separate_layers->acidify Aqueous Layer impurities Organic Layer (Impurities) separate_layers->impurities Organic Layer precipitate Precipitation acidify->precipitate isolate Vacuum Filtration precipitate->isolate wash_water Wash with Cold Water isolate->wash_water dry Dry Under Vacuum wash_water->dry end Pure Product dry->end

Caption: Acid-Base Extraction Workflow.

References

preventing polymerization during pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of unwanted polymerization during pyrrole synthesis. Our aim is to equip you with the necessary information to optimize your reaction conditions, maximize your yield of the desired pyrrole, and minimize the formation of polymeric byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrrole synthesis reaction mixture turning into a dark, tarry, or black substance?

A1: The formation of a dark, tarry, or black substance is a common indicator of unwanted polymerization of the pyrrole monomer or starting materials.[1] Pyrrole is highly susceptible to polymerization, especially under acidic conditions, high temperatures, or in the presence of light and oxygen.[2][3] This process leads to the formation of polypyrrole, a dark-colored, often insoluble material, which can significantly reduce the yield of your desired product and complicate purification.

Q2: What is the underlying mechanism that causes this unwanted polymerization?

A2: The most common cause of unwanted polymerization in chemical synthesis is acid catalysis. Pyrrole is highly reactive towards electrophiles, and in the presence of an acid, the pyrrole ring can be protonated. This protonated pyrrole can then act as an electrophile and attack a neutral pyrrole molecule, initiating a chain reaction that leads to the formation of a polymer.[2][4] The polymerization can also be initiated by oxidizing agents, which can generate radical cations that then propagate the polymerization.[5]

Q3: How do reaction conditions like temperature and pH influence polymerization?

A3: Both temperature and pH are critical factors in controlling pyrrole polymerization.

  • Temperature: Higher reaction temperatures generally increase the rate of all reactions, including the unwanted polymerization.[1] In many cases, exothermic polymerization reactions can lead to a rapid increase in temperature if not properly controlled, further accelerating the formation of polymer.[5] It is often advisable to conduct the reaction at the lowest temperature that allows for a reasonable rate of formation of the desired pyrrole.

  • pH: Strongly acidic conditions (low pH) are a major contributor to pyrrole polymerization.[2] For syntheses that require acidic catalysts, such as the Paal-Knorr synthesis, it is crucial to use a mildly acidic environment and avoid strong acids or highly acidic conditions (pH < 3), which can favor furan formation as another side product.[6]

Q4: Can the ratio of reactants, particularly the monomer to oxidant, affect the extent of polymerization?

A4: Yes, the monomer-to-oxidant ratio is a critical parameter, especially in syntheses that involve an oxidative step. An excess of oxidant can lead to over-oxidation and promote polymerization.[7] Finding the optimal stoichiometric ratio is key to maximizing the yield of the desired product while minimizing polymer formation. For instance, in some oxidative polymerizations of pyrrole, a maximum electrical conductivity (indicative of well-formed polymer) was achieved at an oxidant-to-pyrrole mole ratio of 0.75:1.[7] While the goal in synthesis is to avoid polymerization, this demonstrates the sensitivity of the reaction to this ratio.

Q5: Are there any additives or inhibitors I can use to prevent polymerization?

A5: While specific inhibitors for pyrrole synthesis side reactions are not extensively documented in the context of preventing trace polymerization, general principles of polymerization inhibition can be applied. These include ensuring an inert atmosphere (e.g., using nitrogen or argon) to prevent oxygen from initiating polymerization.[3] For storage of the pyrrole monomer itself, freezing at low temperatures (e.g., -80°C) under an inert atmosphere is effective at preventing spontaneous polymerization.[3]

Q6: How can I purify my desired pyrrole from the polymeric byproducts?

A6: Purifying pyrroles from tarry polymeric materials can be challenging due to the physical properties of the polymer. Standard purification techniques like distillation are often the most effective.[6] If the polymer is insoluble, filtration may be a first step. For crude pyrrole containing basic impurities like pyrrolidine, treatment with an acid to form a non-volatile salt of the impurity, followed by distillation of the pyrrole, can be an effective purification strategy.[6]

Troubleshooting Guides

Issue: Dark Polymer Formation During Synthesis

If you observe the formation of a dark precipitate or your reaction mixture becomes a tarry mass, it is likely that significant polymerization is occurring. Here is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow

G start Polymerization Observed check_temp Is the reaction temperature too high? start->check_temp lower_temp Lower the reaction temperature. Consider running at room temperature or below. check_temp->lower_temp Yes check_acid Are you using a strong acid or highly acidic conditions? check_temp->check_acid No end Optimized Synthesis lower_temp->end use_mild_acid Use a weaker acid (e.g., acetic acid) or a milder catalyst. Maintain pH > 3. check_acid->use_mild_acid Yes check_atmosphere Is the reaction open to air? check_acid->check_atmosphere No use_mild_acid->end use_inert Run the reaction under an inert atmosphere (N2 or Ar). check_atmosphere->use_inert Yes check_reagents Are your reagents pure? check_atmosphere->check_reagents No use_inert->end purify_reagents Purify starting materials before use. Distill pyrrole monomer immediately before use. check_reagents->purify_reagents Yes check_reagents->end No purify_reagents->end

Caption: Troubleshooting workflow for unwanted polymerization.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters to help you control your pyrrole synthesis and avoid polymerization.

Table 1: Effect of Monomer-to-Oxidant Ratio on Polypyrrole Formation

Monomer:Oxidant RatioObservationImplication for SynthesisReference
1:3High polymer yieldHigh risk of unwanted polymerization[2]
1:2High polymer yieldHigh risk of unwanted polymerization[2]
1:1Lower polymer yield, but efficientA starting point for optimization to minimize polymerization[2]
0.75:1Maximum conductivity of polypyrroleIndicates a highly reactive ratio for polymerization, to be approached with caution in synthesis[7]

Table 2: Recommended Reaction Conditions to Minimize Polymerization

ParameterRecommended ConditionRationaleReference
Temperature Run at the lowest effective temperature (e.g., room temperature or below if possible)Reduces the rate of polymerization side reactions[1]
pH Maintain pH > 3 for acid-catalyzed reactionsAvoids strongly acidic conditions that promote polymerization[6]
Atmosphere Inert (Nitrogen or Argon)Prevents oxygen from initiating polymerization[3]

Experimental Protocols

Protocol 1: Paal-Knorr Pyrrole Synthesis with Minimized Polymerization

This protocol is adapted for the synthesis of N-substituted pyrroles with measures to reduce polymer formation.

Materials:

  • 1,4-dicarbonyl compound (1.0 eq)

  • Primary amine (1.0-1.2 eq)

  • Solvent (e.g., ethanol, acetic acid, or solvent-free)

  • Weak acid catalyst (e.g., acetic acid, optional)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound in the chosen solvent. If running solvent-free, add the neat reactants to the flask.

  • Amine Addition: Add the primary amine to the solution. A slight excess of the amine can help ensure the complete reaction of the dicarbonyl compound.

  • Catalyst Addition (if necessary): If the reaction is slow at room temperature, add a catalytic amount of a weak acid like glacial acetic acid. Avoid strong acids.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Avoid high temperatures to prevent polymerization.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography. If significant dark-colored impurities are present, a preliminary filtration through a short plug of silica gel may be beneficial.

Protocol 2: Hantzsch Pyrrole Synthesis - Troubleshooting Polymerization

The Hantzsch synthesis involves the reaction of a β-ketoester, an α-haloketone, and an amine or ammonia. Polymerization can be an issue, especially with reactive starting materials.

Materials:

  • β-ketoester (1.0 eq)

  • α-haloketone (1.0 eq)

  • Primary amine or ammonia (1.1 eq)

  • Solvent (e.g., ethanol)

  • Weak base (optional)

Procedure:

  • Enamine Formation: In a reaction vessel, dissolve the β-ketoester and the primary amine in the solvent. Stir at room temperature to facilitate the formation of the enamine intermediate. Using a slight excess of the amine can drive this equilibrium.

  • Slow Addition of α-Haloketone: Add the α-haloketone dropwise to the reaction mixture. Slow addition is crucial to minimize self-condensation of the α-haloketone and other side reactions that can lead to polymer formation.

  • Temperature Control: Maintain the reaction at a moderate temperature (e.g., gentle reflux). Overheating can promote polymerization.

  • Monitoring: Follow the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent. The crude product can then be purified by standard methods such as recrystallization or chromatography.

Protocol 3: Knorr Pyrrole Synthesis - Avoiding Side Reactions

The Knorr synthesis utilizes an α-amino-ketone and a β-ketoester. The α-amino-ketone is often generated in situ due to its instability and tendency to self-condense, which can be a form of polymerization.

Materials:

  • β-ketoester (2.0 eq)

  • Sodium nitrite

  • Zinc dust

  • Glacial acetic acid

Procedure:

  • In situ Generation of α-Amino-ketone: Dissolve one equivalent of the β-ketoester in glacial acetic acid and cool the mixture in an ice bath. Slowly add a solution of sodium nitrite to form the α-oximino-β-ketoester.

  • Reduction and Condensation: To the cooled solution containing the α-oximino-β-ketoester and the second equivalent of the β-ketoester, gradually add zinc dust. This reduces the oxime to the amine in situ, which then reacts with the other ketoester. The reaction is exothermic and should be controlled with cooling.[8]

  • Reaction Completion: After the addition of zinc, the reaction may be gently heated to ensure completion.

  • Work-up: The reaction is typically quenched by pouring it into water, which precipitates the pyrrole product.

  • Purification: The solid product is collected by filtration and can be purified by recrystallization.

Visualizations

Acid-Catalyzed Pyrrole Polymerization Mechanism

G pyrrole1 Pyrrole protonated_pyrrole Protonated Pyrrole (Electrophile) pyrrole1->protonated_pyrrole Protonation H_plus H+ H_plus->protonated_pyrrole dimer_cation Dimer Cation protonated_pyrrole->dimer_cation Electrophilic Attack pyrrole2 Pyrrole (Nucleophile) pyrrole2->dimer_cation dimer Dimer dimer_cation->dimer Deprotonation minus_H_plus -H+ dimer->minus_H_plus propagation Propagation with more pyrrole dimer->propagation polymer Polypyrrole propagation->polymer

Caption: Mechanism of acid-catalyzed pyrrole polymerization.

Decision Tree for Synthesis Condition Selection

G start Planning Pyrrole Synthesis acid_sensitive Are starting materials acid-sensitive? start->acid_sensitive neutral_conditions Use neutral or mildly basic conditions. acid_sensitive->neutral_conditions Yes mild_acid Use a weak acid catalyst (e.g., acetic acid). acid_sensitive->mild_acid No temp_sensitive Are starting materials temperature-sensitive? neutral_conditions->temp_sensitive mild_acid->temp_sensitive low_temp Run at room temperature or below. temp_sensitive->low_temp Yes moderate_temp Use gentle heating and monitor closely. temp_sensitive->moderate_temp No oxygen_sensitive Are starting materials sensitive to oxidation? low_temp->oxygen_sensitive moderate_temp->oxygen_sensitive inert_atmosphere Use an inert atmosphere (N2 or Ar). oxygen_sensitive->inert_atmosphere Yes standard_atmosphere Standard atmosphere may be sufficient, but inert is always safer. oxygen_sensitive->standard_atmosphere No end Proceed with Synthesis inert_atmosphere->end standard_atmosphere->end

Caption: Decision tree for selecting reaction conditions.

References

stability issues of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability issue for this compound in solution is its susceptibility to degradation under acidic conditions. The primary degradation pathway is likely decarboxylation, which is the loss of one or both carboxylic acid groups. This reaction is catalyzed by protons. While the compound is expected to be relatively stable at neutral and moderately alkaline pH, strong alkaline conditions might also lead to degradation, although this is less documented for the parent acid compared to its ester derivatives which are prone to hydrolysis.

Q2: What is the expected degradation product of this compound?

A2: Under acidic conditions, the expected degradation products are the mono-carboxylated species (3-methyl-1H-pyrrole-2-carboxylic acid and 3-methyl-1H-pyrrole-4-carboxylic acid) and ultimately, 3-methyl-1H-pyrrole, resulting from the loss of both carboxyl groups. The exact product distribution will depend on the specific reaction conditions such as pH, temperature, and reaction time.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is highly dependent on pH. It is most unstable in strongly acidic solutions. Studies on the related compound, pyrrole-2-carboxylic acid, have shown that the rate of decarboxylation increases significantly as the pH decreases.[1][2] For instance, pyrrole-2-carboxylic acid has been observed to decarboxylate in weakly acidic solutions with a pH as high as 2.6.[1] Therefore, it is crucial to maintain a neutral or slightly alkaline pH if the integrity of the molecule is to be preserved in solution.

Q4: Are there any known biological signaling pathways involving this compound?

A4: Currently, there is limited specific information in the public domain detailing the direct involvement of this compound in specific signaling pathways. However, pyrrole derivatives are a significant class of compounds in medicinal chemistry with a broad range of biological activities. Some pyrrole dicarboxylic acid derivatives have been investigated as antagonists for metabotropic glutamate receptor 1 (mGluR1), suggesting a potential role in neurological pathways.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Loss of compound potency or concentration over time in acidic buffer. Decarboxylation of the pyrrole ring.Maintain the solution at a neutral or slightly alkaline pH (pH 7-8). If an acidic pH is required for the experiment, prepare the solution fresh and use it immediately. Store stock solutions at low temperatures (-20°C or -80°C) and at a neutral pH.
Appearance of unexpected peaks in HPLC analysis. Degradation of the parent compound.Characterize the degradation products using LC-MS to confirm their identity. This will help in understanding the degradation pathway. The primary degradation products are likely the mono-carboxylated and fully decarboxylated forms of the parent compound.
Variability in experimental results. Inconsistent stability of the compound across different experimental setups.Standardize the buffer preparation and pH measurement procedures. Ensure that the compound is fully dissolved and that the solution is homogeneous before use. Perform stability testing under your specific experimental conditions to understand the compound's behavior.
Precipitation of the compound from solution. Poor solubility at the working concentration and pH.Determine the solubility of the compound in your chosen solvent system. The use of co-solvents such as DMSO or ethanol may be necessary. Adjust the pH of the solution, as the solubility of carboxylic acids is pH-dependent (generally more soluble at higher pH).

Quantitative Stability Data

Compound Condition Parameter Value Reference
Pyrrole-2-carboxylic acidAqueous buffers, 50°CReaction OrderFirst-order with respect to the substrate at a fixed pH[1]
Pyrrole-2-carboxylic acidpH range 3–1Rate ConstantSlight increase with decreasing pH[1]
Pyrrole-2-carboxylic acidpH < 1Rate ConstantRapid increase with decreasing pH[1]

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol outlines a general method for monitoring the stability of this compound in solution.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • A gradient elution is recommended to separate the parent compound from potential degradation products. A typical gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-20 min: 95-5% B

    • 20-25 min: 5% B

3. Detection:

  • UV detection at a wavelength of approximately 260-280 nm (the optimal wavelength should be determined by measuring the UV spectrum of the compound).

4. Sample Preparation for Forced Degradation Study:

  • Acidic Condition: Dissolve the compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C, 60°C).

  • Alkaline Condition: Dissolve the compound in 0.1 M NaOH and incubate at a controlled temperature.

  • Neutral Condition: Dissolve the compound in purified water or a neutral buffer (e.g., phosphate buffer, pH 7.4) and incubate at a controlled temperature.

  • Oxidative Condition: Dissolve the compound in a solution of 3% hydrogen peroxide and store in the dark at room temperature.

  • Photostability: Expose a solution of the compound to a calibrated light source.

5. Analysis:

  • Inject samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.

Protocol 2: ¹H NMR Spectroscopy for Monitoring Degradation

This protocol describes how to use ¹H NMR to observe the degradation of this compound.

1. Sample Preparation:

  • Dissolve a known concentration of the compound in a deuterated solvent (e.g., D₂O with a suitable buffer to control pH, or DMSO-d₆).

  • Add an internal standard with a known concentration (e.g., trimethylsilylpropanoic acid - TMSP) for quantitative analysis.

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum at time zero.

  • Incubate the NMR tube under the desired stress condition (e.g., elevated temperature).

  • Acquire subsequent spectra at various time intervals.

3. Data Analysis:

  • Monitor the decrease in the integral of characteristic peaks of the parent molecule (e.g., the pyrrole ring proton and the methyl group protons).

  • Observe the appearance and increase in the integrals of new peaks corresponding to degradation products. The disappearance of the carboxylic acid proton signals and shifts in the aromatic protons would be indicative of decarboxylation.

Visualizations

degradation_pathway parent This compound mono_cooh Mono-carboxylated intermediates parent->mono_cooh Decarboxylation (Acidic conditions, Heat) decarboxylated 3-methyl-1H-pyrrole mono_cooh->decarboxylated Further Decarboxylation

Caption: Predicted degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare Stock Solution Stress_Conditions Incubate under Stress Conditions (Acid, Base, Heat, Light, Oxidation) Stock_Solution->Stress_Conditions Time_Points Sample at Different Time Points Stress_Conditions->Time_Points Analytical_Method Analyze using Stability-Indicating Method (e.g., HPLC, NMR) Time_Points->Analytical_Method Data_Analysis Quantify Parent Compound and Degradation Products Analytical_Method->Data_Analysis

Caption: General experimental workflow for a forced degradation study.

signaling_pathway Ligand Pyrrole Dicarboxylic Acid Derivative Receptor Metabotropic Glutamate Receptor 1 (mGluR1) (Hypothetical Target) Ligand->Receptor Antagonist G_Protein Gq/11 Receptor->G_Protein Activation PLC Phospholipase C G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Modulation of Neuronal Excitability Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Hypothetical signaling pathway for a pyrrole dicarboxylic acid derivative.

References

Technical Support Center: NMR Analysis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 3-methyl-1H-pyrrole-2,4-dicarboxylic acid via Nuclear Magnetic Resonance (NMR) spectroscopy.

FAQs: Common Issues in NMR Analysis

Q1: My ¹H NMR spectrum shows unexpected peaks. What are the likely sources of these impurities?

A1: Unexpected peaks in the ¹H NMR spectrum of this compound commonly originate from three main sources:

  • Residual Solvents: Solvents used during the synthesis, purification, or NMR sample preparation are the most common impurities. Typical solvents include diethyl ether, ethyl acetate, acetone, and dichloromethane.

  • Unreacted Starting Materials: If the synthesis has not gone to completion, you may see signals corresponding to the starting materials. For a Knorr-type pyrrole synthesis, this could include a β-ketoester and an α-amino-ketone.

  • Reaction Byproducts: Side reactions can lead to the formation of byproducts. In the Knorr synthesis, self-condensation of the α-amino-ketone is a possible side reaction.

Q2: How can I confirm if a peak corresponds to a residual solvent?

A2: You can compare the chemical shift and multiplicity of the unknown peak with established data for common laboratory solvents. The table below provides the approximate ¹H and ¹³C NMR chemical shifts for some common solvents.

Q3: The integration of my peaks does not match the expected proton ratios. What could be the cause?

A3: Inaccurate integration can be due to several factors:

  • Presence of Impurities: Signals from impurities will contribute to the total integration, leading to incorrect ratios for your target compound.

  • Poor Phasing and Baseline Correction: Incorrect phasing or baseline correction of the spectrum can lead to integration errors.

  • Relaxation Delays (d1): For quantitative analysis, ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time) to allow for complete relaxation of all protons.

Q4: My peaks are broad. What are the possible reasons?

A4: Peak broadening in an NMR spectrum can be caused by:

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: Protons that are undergoing chemical exchange on the NMR timescale (e.g., carboxylic acid protons, amine protons) can appear as broad signals. Adding a drop of D₂O to the NMR tube will cause the exchangeable protons to be replaced by deuterium, leading to the disappearance of their corresponding signals.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will result in broad peaks.

Troubleshooting Guide: Step-by-Step Impurity Identification

This guide provides a systematic workflow for identifying unknown signals in the NMR spectrum of your this compound sample.

Experimental Workflow for Impurity Identification

workflow cluster_0 Initial NMR Analysis cluster_1 Data Analysis & Comparison cluster_2 Experimental Verification cluster_3 Conclusion start Acquire ¹H NMR Spectrum observe Observe Unexpected Peaks start->observe compare_solvent Compare with Solvent Shift Table observe->compare_solvent Check for common solvents compare_starting_material Compare with Starting Material Spectra observe->compare_starting_material Check for unreacted materials compare_literature Search Literature for Known Impurities observe->compare_literature Investigate byproducts d2o_exchange D₂O Exchange Experiment observe->d2o_exchange Suspect exchangeable protons (OH, NH) spike Spike Sample with Suspected Impurity compare_solvent->spike Hypothesize specific impurity identify Identify Impurity compare_solvent->identify compare_starting_material->spike Hypothesize specific impurity compare_starting_material->identify compare_literature->identify d2o_exchange->identify spike->identify repurify Repurify Sample identify->repurify If impurity level is unacceptable quantify Quantify Impurity (qNMR) identify->quantify

Caption: A logical workflow for the identification and verification of impurities in an NMR spectrum.

Data Presentation: NMR Chemical Shifts

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
3-CH₃~2.3 - 2.5 (s)~10 - 15
5-H~7.0 - 7.5 (s)~115 - 125
1-NH~11.0 - 13.0 (br s)-
2-COOH~12.0 - 14.0 (br s)~160 - 170
4-COOH~12.0 - 14.0 (br s)~165 - 175
Pyrrole C2-~125 - 135
Pyrrole C3-~110 - 120
Pyrrole C4-~120 - 130
Pyrrole C5-~120 - 130

Table 2: ¹H and ¹³C NMR Chemical Shifts of Common Laboratory Solvents

Solvent ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Acetone2.05s29.8, 206.7
Dichloromethane5.32s53.8
Diethyl Ether1.21 (t), 3.48 (q)t, q15.4, 66.0
Ethyl Acetate1.26 (t), 2.04 (s), 4.12 (q)t, s, q14.2, 21.0, 60.4, 171.1
WaterVariable (typically 1.5-4.8 in organic solvents)s-

Experimental Protocols

Protocol 1: General NMR Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as carboxylic acids are often soluble in it).

  • Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette.

Protocol 2: D₂O Exchange Experiment

  • Acquire Initial Spectrum: Prepare your NMR sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and gently invert it several times to ensure thorough mixing.

  • Re-acquire Spectrum: Acquire another ¹H NMR spectrum.

  • Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons (NH and OH) will decrease in intensity or disappear in the second spectrum.

Signaling Pathway for Knorr Pyrrole Synthesis and Potential Impurity Formation

knorr_synthesis cluster_reaction Knorr Pyrrole Synthesis beta_ketoester β-Ketoester condensation Condensation beta_ketoester->condensation alpha_amino_ketone α-Amino-ketone alpha_amino_ketone->condensation byproduct Self-condensation Byproduct alpha_amino_ketone->byproduct Self- condensation cyclization Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration target_product This compound dehydration->target_product unreacted_beta Unreacted β-Ketoester unreacted_alpha Unreacted α-Amino-ketone reaction_byproduct Reaction Byproduct solvent_impurity Residual Solvent

Caption: A diagram illustrating the Knorr pyrrole synthesis pathway and the potential sources of impurities.

Technical Support Center: Synthesis of Substituted Pyrroles with Alternative Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative catalysts in these synthetic routes.

Troubleshooting Guides

This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of substituted pyrroles using various alternative catalytic methods.

Issue 1: Low Yield or Incomplete Reaction

Q: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes when using an alternative catalyst?

A: Low yields or incomplete reactions can be attributed to several factors, even with modern catalytic systems. Consider the following:

  • Sub-optimal Reaction Conditions: Many alternative catalysts have specific temperature and time requirements. Insufficient heating or reaction time can lead to an incomplete reaction.[1] Conversely, excessively high temperatures can cause degradation of starting materials or the product.[1]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1][2] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][2]

  • Catalyst Inactivity or Insufficient Loading: The chosen catalyst may not be active enough for your specific substrates, or the catalyst loading may be too low. Solid catalysts, in particular, may require a certain threshold to be effective.

  • Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions and lower yields.[2][3] It is always advisable to use freshly purified reagents.[2]

  • Presence of Moisture: Some catalytic systems are sensitive to moisture. Using dry solvents and performing the reaction under an inert atmosphere can be crucial.[2]

Troubleshooting Workflow for Low Yield/Incomplete Reaction

G start Low Yield or Incomplete Reaction check_reactants Verify Purity and Stoichiometry of Reactants start->check_reactants optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_reactants->optimize_conditions If reactants are pure and stoichiometric success Improved Yield/Completion check_reactants->success If issue is resolved increase_catalyst Increase Catalyst Loading optimize_conditions->increase_catalyst If optimization fails optimize_conditions->success If successful change_catalyst Consider a More Active Catalyst System increase_catalyst->change_catalyst If higher loading is ineffective increase_catalyst->success If successful change_catalyst->success

Caption: A troubleshooting guide for addressing low yields or incomplete reactions.

Issue 2: Formation of Furan Byproduct

Q: I am observing a significant amount of a furan byproduct in my reaction. How can I minimize its formation?

A: The formation of a furan byproduct is a common side reaction, particularly in Paal-Knorr type syntheses, where the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization without the involvement of the amine.[1][2] To minimize furan formation:

  • Control Acidity: While many alternative catalysts are milder than traditional strong acids, their Lewis or Brønsted acidity might still promote furan formation. If using a solid acid catalyst, consider one with a lower acid site density. For pH-sensitive reactions, maintaining a pH greater than 3 is often recommended.[1]

  • Use Excess Amine: Increasing the stoichiometry of the amine can favor the pyrrole synthesis pathway over the competing furan formation.[1]

  • Choose a Milder Catalyst: If furan formation is persistent, switching to a less acidic or non-acidic catalyst, such as iodine or certain organocatalysts under neutral conditions, can be beneficial.

Issue 3: Product Polymerization

Q: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?

A: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself.[1][4] This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this:

  • Lower the Reaction Temperature: High temperatures can promote polymerization.[1]

  • Use a Milder Catalyst: Highly acidic catalysts can contribute to the formation of polymeric materials.[1] Opting for a milder alternative can prevent this.

  • Reduce Reaction Time: Prolonged reaction times, even at moderate temperatures, can sometimes lead to product degradation and polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional methods like the Paal-Knorr synthesis with strong acids?

A1: Alternative catalysts offer several advantages, including:

  • Milder Reaction Conditions: Many alternative catalysts operate under neutral or mildly acidic conditions, which can prevent the degradation of sensitive functional groups.[5]

  • Improved Selectivity: Some catalysts can offer higher regioselectivity and chemoselectivity.[5]

  • Greener Chemistry: The use of reusable solid catalysts, solvent-free conditions, or microwave irradiation aligns with the principles of green chemistry.[6]

  • Operational Simplicity: Many modern protocols feature simpler workup procedures and catalyst recovery.[7]

Q2: How do I choose the right alternative catalyst for my specific synthesis?

A2: The choice of catalyst depends on several factors:

  • Substrate Scope: Consider the electronic and steric properties of your 1,4-dicarbonyl compound and amine. Some catalysts are more suitable for a broader range of substrates.

  • Functional Group Tolerance: If your substrates contain sensitive functional groups, a milder catalyst is preferable.

  • Desired Reaction Conditions: Consider if you require solvent-free conditions, room temperature reactions, or rapid synthesis times (e.g., with microwave assistance).

  • Cost and Availability: Some catalysts are more expensive or less readily available than others.[7]

Q3: Can heterogeneous catalysts be reused? If so, what is the general procedure for their recovery and reactivation?

A3: Yes, a major advantage of many heterogeneous catalysts is their reusability.[7] The general procedure for recovery is as follows:

  • Separation: The catalyst is typically separated from the reaction mixture by filtration or centrifugation.[7] Magnetic catalysts can be removed with an external magnet.[6]

  • Washing: The recovered catalyst is washed with an appropriate solvent to remove any adsorbed products or byproducts.

  • Drying: The catalyst is then dried, often under vacuum, to remove the wash solvent.

  • Reactivation: In some cases, the catalyst may need to be reactivated, for example, by heating to a specific temperature to remove any strongly adsorbed species. The reusability of the catalyst for several cycles without significant loss of activity is a key feature of a sustainable protocol.[7]

Data Presentation: Comparison of Alternative Catalysts

Catalyst SystemCatalyst LoadingTemperature (°C)TimeSolventTypical Yield (%)Reference
Iodine 10 mol%605-10 min-High (not specified)[1]
Montmorillonite KSF Clay Not specifiedRoom TempNot specified-Excellent[8]
Iron(III) Chloride CatalyticMildNot specifiedWaterGood to Excellent[9]
CATAPAL 200 (Alumina) 40 mg per 1 mmol6045 min-68-97[7]
BiCl₃/SiO₂ 7.5 mol%Ambient60 minHexane22-96[7]
SbCl₃/SiO₂ 10 mol%Ambient60 minHexane51-94[7]
Copper Hydride (CuH) Not specifiedNot specifiedNot specifiedNot specifiedGood[10]
Vitamin B1 25 mol%Room Temp1 hEthanol25-94[11]
Squaric Acid Not specified605 hWater40-95[11]
Choline Chloride/Urea -8012-24 h-56-99[11]
N-Bromosuccinimide (NBS) CatalyticMicrowaveNot specified-Not specified[6]

Experimental Protocols

Protocol 1: Iodine-Catalyzed Synthesis of N-Substituted Pyrroles

This protocol is adapted from a modified Paal-Knorr method.[1]

  • In a flask, mix the 1,4-diketone (1.0 eq) and the primary amine (1.0-1.2 eq).

  • Add a catalytic amount of iodine (e.g., 10 mol%).

  • Stir the mixture at 60°C.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 5-10 minutes.

  • Upon completion, dissolve the mixture in an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove the iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Synthesis of N-Substituted Pyrroles using CATAPAL 200 Alumina

This protocol describes a solvent-free method using a commercially available alumina catalyst.[7]

  • In a reaction vessel, combine the 1,4-diketone (acetonylacetone, 1 mmol), the primary amine (1 mmol), and CATAPAL 200 (40 mg).

  • Heat the mixture at 60°C for 45 minutes under solvent-free conditions.

  • Monitor the progress of the reaction by TLC.

  • After completion, extract the desired compound with ethyl acetate (2 x 5 mL).

  • Separate the catalyst by centrifugation and filtration.

  • Purify the synthesized compound by flash column chromatography.

General Experimental Workflow

G start Start: Reactant & Catalyst Preparation mix Mix Reactants and Catalyst (Solvent or Solvent-Free) start->mix react Apply Reaction Conditions (Heating, Microwave, etc.) mix->react monitor Monitor Reaction Progress (TLC) react->monitor workup Reaction Workup (Extraction, Filtration) monitor->workup Upon Completion purify Purification (Column Chromatography, Recrystallization) workup->purify characterize Product Characterization purify->characterize

Caption: A general experimental workflow for catalyzed pyrrole synthesis.

References

Technical Support Center: Scale-Up of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals involved in the chemical synthesis and scale-up of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on a modified Knorr pyrrole synthesis pathway.

Proposed Synthetic Pathway

The production is approached via a two-step process:

  • Knorr Pyrrole Synthesis: Formation of the intermediate, diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate. This involves the in situ generation of an α-amino-ketone from ethyl acetoacetate, which then condenses with ethyl 2-methylacetoacetate.

  • Saponification: Hydrolysis of the diethyl ester intermediate to yield the final this compound, followed by purification.

G Overall Production Workflow cluster_0 Step 1: Knorr Synthesis (Ester Formation) cluster_1 Step 2: Saponification & Purification A Raw Material Staging (Ethyl Acetoacetate, Acetic Acid, NaNO2, Zinc) B Nitrosation & In Situ Reduction (Formation of α-amino-ketone) A->B Controlled Temp. C Condensation Reaction (Pyrrole Ring Formation) B->C Exothermic D Quench & Crude Isolation (Precipitation of Diethyl Ester) C->D Aqueous Work-up E Saponification (Hydrolysis with NaOH/KOH) D->E Crude Diethyl Ester F Acidification & Crystallization (Precipitation of Diacid) E->F pH Adjustment G Filtration & Washing F->G H Drying G->H I Final Product H->I

Caption: High-level workflow for the production of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up process in a question-and-answer format.

Stage 1: Knorr Pyrrole Synthesis (Intermediate Ester Formation)

Question 1: We are experiencing a lower-than-expected yield for the diethyl ester intermediate. What are the likely causes and solutions?

Answer: Low yields in the Knorr synthesis at scale are common and can often be attributed to several factors related to the reaction's complexity and exothermic nature.

  • Cause 1: Poor Temperature Control. The initial nitrosation and subsequent zinc reduction are highly temperature-sensitive.[1] The reaction is exothermic, and if the temperature rises uncontrollably, it can lead to the degradation of reagents and the formation of byproducts.[1]

    • Solution:

      • Employ a jacketed reactor with an efficient cooling system.

      • Implement slow, controlled, subsurface addition of the sodium nitrite solution and zinc dust to manage the heat evolution.

      • Maintain the temperature for nitrosation strictly between 5-10°C.

  • Cause 2: Inefficient Mixing. As the reaction proceeds, the mixture can become thick, leading to poor mass and heat transfer. This can create localized hot spots, promoting side reactions.

    • Solution:

      • Use a high-torque mechanical stirrer (e.g., anchor or turbine type) to ensure the mixture remains homogeneous.

      • Monitor the stirrer's power draw as an indicator of viscosity changes.

  • Cause 3: Self-Condensation of the α-aminoketone. The α-aminoketone intermediate is unstable and prone to self-condensation if it is not consumed quickly in the main reaction.[1]

    • Solution:

      • Ensure the second keto-ester (ethyl 2-methylacetoacetate) is present before the reduction step begins.

      • The in situ generation method is designed to keep the concentration of the free aminoketone low at any given time.[1] Gradual addition of the zinc dust is critical.[1]

G Troubleshooting Logic for Low Yield A Low Yield of Diethyl Ester Intermediate B Check Temperature Logs A->B C Check Agitator Performance A->C D Review Reagent Addition Rates A->D E Temperature Spikes >15°C? B->E F Slurry Too Thick? Stalled Agitator? C->F G Zinc Added Too Quickly? D->G E->C No H Improve Cooling Capacity Implement Slower Addition E->H Yes F->D No I Increase Agitator Speed Consider Different Impeller F->I Yes J Revise SOP for Phased Zinc Addition G->J Yes

References

Validation & Comparative

Validating 3-Methyl-1H-pyrrole-2,4-dicarboxylic Acid as a Metabotropic Glutamate Receptor 1 (mGluR1) Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a representative compound from the 3-methyl-1H-pyrrole-2,4-dicarboxylic acid series with other established metabotropic glutamate receptor 1 (mGluR1) antagonists. The data presented is supported by experimental protocols and visualizations to facilitate a thorough understanding of the validation process.

Comparative Analysis of mGluR1 Antagonists

The following table summarizes the quantitative data for a potent analog of this compound and other well-characterized mGluR1 antagonists. This allows for a direct comparison of their potency and binding affinities.

CompoundTypeTargetIC50 (nM)Ki (nM)Reference(s)
3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) esterNon-competitive Antagonistrat mGluR116-[1]
JNJ16259685Non-competitive Antagonistrat mGluR1a3.24 (Ca2+ mobilization)0.34[2]
LY367385Competitive AntagonistmGluR1a8,800 (PI hydrolysis)-
BAY36-7620Non-competitive AntagonistmGluR1160-[3][4][5]
R214127Non-competitive AntagonistmGluR1--[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation of any novel compound. Below are protocols for two common functional assays used to characterize mGluR1 antagonists.

Calcium Flux Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an mGluR1 agonist.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR1 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates at a density of 20,000 cells per well and incubated overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and the cells are washed. The antagonist compound (e.g., this compound analog) at various concentrations is then added to the wells and incubated for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: An mGluR1 agonist (e.g., Glutamate or Quisqualate) is added to the wells at a concentration that elicits a submaximal response (e.g., EC80).

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured immediately using a fluorescence plate reader.

  • Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist-induced response, is calculated from the concentration-response curves.

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of mGluR1 activation, and is a robust method to assess Gq-coupled receptor activity.

Protocol:

  • Cell Culture and Plating: Similar to the calcium flux assay, HEK293 cells expressing mGluR1 are cultured and seeded in microplates.

  • Cell Stimulation: The culture medium is replaced with a stimulation buffer containing Lithium Chloride (LiCl), which inhibits the degradation of IP1.

  • Compound Incubation: The antagonist compound is added to the wells at varying concentrations and incubated for a specific period.

  • Agonist Addition: An mGluR1 agonist is added to the wells to stimulate the receptor.

  • Cell Lysis and IP1 Detection: After incubation, the cells are lysed, and the accumulated IP1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit. This typically involves a competitive immunoassay where cellular IP1 competes with a labeled IP1 tracer for binding to a specific antibody.

  • Signal Measurement: The HTRF signal is read on a compatible plate reader. A decrease in the FRET signal indicates an increase in cellular IP1 levels.

  • Data Analysis: The IC50 value for the antagonist is determined by analyzing the concentration-response curves of IP1 accumulation inhibition.

Visualizing Key Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for clarity and reproducibility.

mGluR1_Signaling_Pathway cluster_membrane Plasma Membrane mGluR1 mGluR1 Gq Gq mGluR1->Gq activates PLC PLCβ Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Glutamate Glutamate Glutamate->mGluR1 binds ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC Activation DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC

mGluR1 Signaling Pathway

Antagonist_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_ex_vivo Ex Vivo / In Vivo Studies Primary_Screening Primary Screening (e.g., Calcium Flux Assay) Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Selectivity_Panel Selectivity Profiling (vs. other mGluRs & GPCRs) Dose_Response->Selectivity_Panel Mechanism_of_Action Mechanism of Action (Competitive vs. Non-competitive) Selectivity_Panel->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Electrophysiology Electrophysiology (e.g., Slice Electrophysiology) Animal_Models Behavioral Models (e.g., Pain, Anxiety) Electrophysiology->Animal_Models Candidate_Selection Candidate Selection Animal_Models->Candidate_Selection Compound_Library Compound Library (including Pyrrole series) Compound_Library->Primary_Screening Hit_Identification->Dose_Response Lead_Optimization->Electrophysiology

Experimental Workflow for mGluR1 Antagonist Validation

References

A Comparative Guide to the In Vitro Efficacy of mGluR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of several prominent metabotropic glutamate receptor 1 (mGluR1) antagonists. The data presented is collated from various published studies, offering a comprehensive overview to inform experimental design and drug development decisions.

Quantitative Comparison of mGluR1 Antagonist Efficacy

The following table summarizes the in vitro potency of selected mGluR1 antagonists from functional and binding assays. IC50 and Ki values are presented to allow for a direct comparison of their efficacy.

CompoundAssay TypeSpeciesCell LineIC50KiReference(s)
JNJ-16259685 Calcium MobilizationRatRecombinant3.24 ± 1.00 nM-[1]
Calcium MobilizationHumanRecombinant1.21 ± 0.53 nM-[1]
Inositol Phosphate ProductionRatPrimary Cerebellar Cultures1.73 ± 0.40 nM-[1]
Radioligand Binding ([3H]R214127)RatRecombinant-0.34 ± 0.20 nM[1]
BAY36-7620 Inhibition of Constitutive ActivityHEK 293Recombinant0.38 µM-[2][3]
Antagonist ActivityHEK 293Recombinant0.16 µM-[2][3]
A-841720 Calcium ReleaseHumanRecombinant10.7 nM-[4]
Calcium MobilizationRatNative1.0 nM-[4]
LY367385 Phosphoinositide HydrolysisRatRecombinant (mGluR1α)8.8 µM-[5]
CPCCOEt Calcium MobilizationHumanRecombinant (hmGluR1b)6.5 µM-[4]

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the mGluR1 signaling pathway and a typical in vitro experimental workflow for comparing antagonist efficacy.

mGluR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR1 mGluR1 Gq Gq/11 mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Glutamate Glutamate Glutamate->mGluR1 Activates Antagonist mGluR1 Antagonist Antagonist->mGluR1 Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC Activation DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release

mGluR1 Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Expressing mGluR1) incubation Incubate Cells with Antagonist cell_culture->incubation antagonist_prep Prepare mGluR1 Antagonist Solutions antagonist_prep->incubation stimulation Stimulate with mGluR1 Agonist incubation->stimulation measurement Measure Functional Response stimulation->measurement dose_response Generate Dose-Response Curves measurement->dose_response ic50_calc Calculate IC50 Values dose_response->ic50_calc comparison Compare Efficacy ic50_calc->comparison

In Vitro Antagonist Comparison Workflow

Detailed Experimental Protocols

The following are detailed methodologies for the key in vitro assays cited in this guide.

Calcium Mobilization Assay

This assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration following agonist stimulation of mGluR1.

  • Cell Culture: HEK293 or CHO cells stably or transiently expressing the mGluR1 receptor are cultured in appropriate media. Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluency.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., HBSS) for a specified time (typically 30-60 minutes) at 37°C.

  • Antagonist Incubation: After dye loading, the cells are washed, and the mGluR1 antagonist at various concentrations is added to the wells. The plates are incubated for a predetermined period to allow for antagonist binding.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the addition of an mGluR1 agonist (e.g., glutamate or quisqualate) at a concentration that elicits a submaximal response (EC80). The change in fluorescence, indicative of intracellular calcium mobilization, is monitored in real-time.

  • Data Analysis: The peak fluorescence response is measured for each antagonist concentration. The data is normalized to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition). A dose-response curve is generated, and the IC50 value is calculated using a non-linear regression model.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the antagonist's effect on the production of inositol phosphates, a downstream signaling product of mGluR1 activation.

  • Cell Culture and Labeling: Cells expressing mGluR1 are seeded in multi-well plates. The cells are then incubated overnight in a medium containing [³H]myo-inositol to radiolabel the cellular phosphoinositide pools.

  • Antagonist and Agonist Treatment: Following labeling, the cells are washed and pre-incubated with the mGluR1 antagonist at various concentrations in a buffer containing lithium chloride (LiCl). LiCl is included to inhibit inositol monophosphatases, leading to the accumulation of inositol monophosphate. An mGluR1 agonist is then added to stimulate the receptor.

  • Extraction of Inositol Phosphates: The reaction is terminated by the addition of an acid (e.g., perchloric acid or trichloroacetic acid). The cells are lysed, and the aqueous phase containing the inositol phosphates is collected.

  • Chromatographic Separation: The total inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography columns.

  • Quantification and Data Analysis: The radioactivity of the eluted inositol phosphates is measured using a scintillation counter. The amount of [³H]IP accumulation is determined for each antagonist concentration. The data is used to generate a dose-response curve and calculate the IC50 value.

Radioligand Binding Assay

This assay directly measures the ability of an antagonist to displace a radiolabeled ligand from the mGluR1 receptor.

  • Membrane Preparation: Cell membranes are prepared from cells or tissues expressing mGluR1. This typically involves homogenization of the cells followed by centrifugation to isolate the membrane fraction.

  • Binding Reaction: The prepared membranes are incubated with a specific radiolabeled mGluR1 ligand (e.g., [³H]R214127) and varying concentrations of the unlabeled antagonist in a binding buffer.

  • Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from the total binding to obtain specific binding. The percentage of inhibition of radioligand binding is calculated for each concentration of the antagonist. These values are used to generate a competition binding curve, from which the IC50 is determined. The Ki (inhibitor constant) value can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1H-Pyrrole-2,4-Dicarboxylic Acid Derivatives as mGluR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid derivatives, focusing on their structure-activity relationship (SAR) as selective non-competitive antagonists of the metabotropic glutamate receptor 1 (mGluR1). The data and protocols presented are compiled from key studies in the field to offer an objective overview for researchers in drug discovery and development.

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability.[1] Specifically, mGluR1 has been identified as a potential therapeutic target for various neurological and psychiatric disorders. The this compound scaffold has emerged as a promising chemotype for the development of potent and selective mGluR1 antagonists that act at an allosteric site within the 7-transmembrane (7TM) domain of the receptor.[1]

Comparative Analysis of mGluR1 Antagonist Potency

The following table summarizes the in vitro potency of a series of this compound derivatives against the mGluR1 receptor. The lead compound, 3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester, demonstrates high potency and serves as a benchmark for comparison.[2] The structure-activity relationship of this series has been explored by modifying the substituents at the C-5 position of the pyrrole ring.

Compound IDR5 SubstituentmGluR1 pIC50mGluR1 IC50 (nM)
1 -CH37.816
2 -H6.7200
3 -CH2CH37.720
4 -Cl7.913
5 -Br8.010
6 -I8.18
7 -CF36.5320

Data compiled from Micheli et al., Bioorganic & Medicinal Chemistry Letters, 2003.[2]

SAR Summary:

  • C-5 Position: The nature of the substituent at the C-5 position of the pyrrole ring significantly influences the antagonist potency.

  • Methyl vs. Hydrogen: Replacement of the C-5 methyl group (Compound 1) with a hydrogen atom (Compound 2) leads to a substantial decrease in potency.

  • Alkyl Chains: Extending the alkyl chain from methyl to ethyl (Compound 3) results in comparable potency to the parent compound.

  • Halogens: Introduction of halogen atoms at the C-5 position is well-tolerated and can even enhance potency. Potency increases with the size of the halogen, from chloro (Compound 4) to bromo (Compound 5) and iodo (Compound 6), with the iodo-substituted derivative being the most potent in this series.

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group like trifluoromethyl (CF3) at the C-5 position (Compound 7) is detrimental to the activity.

These findings suggest that a certain degree of lipophilicity and steric bulk at the C-5 position is favorable for potent mGluR1 antagonism within this series.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these this compound derivatives.

1. General Synthesis of Pyrrole-2,4-dicarboxylic Acid Esters:

A general procedure for the synthesis of the pyrrole esters involves the suspension of the appropriate carboxylic acid in dry toluene under a nitrogen atmosphere. Trifluoroacetic anhydride is then added, and the mixture is stirred until complete solubilization occurs at room temperature. The desired alcohol is subsequently added, and the solution is stirred for an additional 2 hours. The reaction mixture is then diluted with ethyl acetate and washed sequentially with a 2 M NaOH solution and brine. The organic phase is dried, concentrated, and purified to yield the final ester product.

2. mGluR1 Functional Assay (Calcium Mobilization):

This assay measures the ability of the compounds to inhibit the glutamate-induced increase in intracellular calcium concentration in cells expressing the mGluR1 receptor.

  • Cell Culture: HEK293 cells stably expressing the rat mGluR1 receptor are plated in 384-well, black-walled, clear-bottomed microplates and incubated overnight.

  • Dye Loading: The cell culture medium is replaced with a calcium assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid) containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The cells are incubated for 45-60 minutes at 37°C to allow for dye uptake.

  • Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The test compounds are added at various concentrations, and the cells are incubated for a short period.

  • Agonist Addition and Signal Detection: A submaximal concentration (EC20) of glutamate is added to stimulate the mGluR1 receptors. The resulting change in fluorescence, corresponding to the increase in intracellular calcium, is measured. The inhibitory effect of the test compounds is determined by the reduction in the glutamate-induced fluorescence signal.

3. Radioligand Binding Assay:

This assay is used to determine the binding affinity of the compounds to the mGluR1 receptor.

  • Membrane Preparation: Membranes are prepared from HEK293 cells expressing the mGluR1 receptor.

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl and 0.9% NaCl at pH 7.4.

  • Incubation: Aliquots of the cell membranes are incubated with a radiolabeled ligand that binds to the allosteric site of mGluR1 (e.g., a tritiated analog of a known allosteric modulator) and various concentrations of the test compounds.

  • Separation and Detection: The reaction is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid vacuum filtration through a filter mat. The radioactivity retained on the filter, representing the amount of bound radioligand, is quantified using a scintillation counter. The ability of the test compounds to displace the radioligand is used to calculate their binding affinity (Ki).

Visualizations

mGluR1 Signaling Pathway

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq mGluR1->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Antagonist Pyrrole Derivative (Antagonist) Antagonist->mGluR1 Inhibits Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Antagonism of the mGluR1 signaling cascade by pyrrole derivatives.

Experimental Workflow for SAR Analysis

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start_Material Starting Materials (Pyrrole Core) Modification Chemical Modification (e.g., at C-5) Start_Material->Modification Purification Purification & Characterization Modification->Purification Primary_Assay Primary Functional Assay (e.g., Calcium Mobilization) Purification->Primary_Assay Binding_Assay Binding Affinity Assay (Radioligand Displacement) Primary_Assay->Binding_Assay Data_Collection IC50 / Ki Determination Binding_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Modification

Caption: Workflow for the structure-activity relationship analysis.

References

Unraveling the Bioactivity of 3-Methyl-1H-pyrrole-2,4-dicarboxylic Acid and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid and its analogs, with a focus on their activity as non-competitive antagonists of the metabotropic glutamate receptor 1 (mGluR1). The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for those involved in neuroscience research and the development of novel therapeutics targeting glutamatergic signaling.

Comparative Bioactivity Data

The following table summarizes the in vitro potency of this compound and its analogs as mGluR1 antagonists. The data highlights the structure-activity relationships (SAR) within this series of compounds, demonstrating how modifications to the pyrrole core influence their inhibitory activity. The potency is expressed as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the mGluR1 activity.

Compound IDR1 SubstituentR2 SubstituentR3 SubstituentIC50 (nM)[1][2]
1 MethylPropyl1,2,2-trimethyl-propyl16
2 EthylPropyl1,2,2-trimethyl-propyl25
3 PropylPropyl1,2,2-trimethyl-propyl40
4 MethylEthylCyclohexyl32
5 MethylIsopropylCyclopentyl55

Note: The IC50 values are indicative of the compounds' potency as non-competitive antagonists of the rat mGluR1 receptor. Lower IC50 values denote higher potency.

Experimental Protocols

The bioactivity data presented in this guide was primarily determined using a radioligand binding assay. This technique is a robust method for quantifying the affinity of a ligand for its receptor.

Radioligand Binding Assay for mGluR1 Antagonists

Objective: To determine the binding affinity (Ki) or inhibitory potency (IC50) of test compounds for the mGluR1 receptor.

Materials:

  • Receptor Source: Cell membranes prepared from CHO cells stably expressing the rat mGluR1 receptor.

  • Radioligand: [3H]-R214127 (a potent and selective mGluR1 antagonist).

  • Test Compounds: this compound and its analogs, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 5 mM MgCl2.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/B or GF/C).

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO-mGluR1 cells to confluency.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend it to a final protein concentration of 10-20 µ g/well .

  • Binding Assay:

    • In a 96-well microplate, add the following to each well in triplicate:

      • 50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled mGluR1 antagonist (e.g., unlabeled R214127) for determining non-specific binding.

      • 50 µL of various concentrations of the test compound.

      • 50 µL of [3H]-R214127 at a concentration close to its Kd value.

      • 100 µL of the prepared cell membrane suspension.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

Derivatives of this compound exert their biological effect by acting as non-competitive antagonists of the mGluR1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, initiates a signaling cascade through the Gq alpha subunit. The diagram below illustrates the canonical mGluR1 signaling pathway.

mGluR1_Signaling_Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates Gq Gq mGluR1->Gq Activates Antagonist Pyrrole-2,4-dicarboxylic Acid Analog Antagonist->mGluR1 Inhibits (non-competitive) PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: mGluR1 Signaling Pathway and Point of Antagonism.

References

A Comparative Guide to the Biological Activities of Substituted Pyrrole Dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various 3-methyl-1H-pyrrole-2,4-dicarboxylic acid derivatives and related compounds. The information is compiled from recent studies and is intended to aid in the evaluation of these compounds for potential therapeutic applications. This document summarizes quantitative data on their performance against different biological targets and includes detailed experimental protocols for key assays.

Comparative Biological Activity

The following tables summarize the in vitro biological activities of various pyrrole derivatives against a range of targets, including cancer cell lines and enzymes. These tables are designed to facilitate a direct comparison of the potency and selectivity of these compounds.

Table 1: Cytotoxic Activity of Pyrrole Derivatives against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Indolo–pyrazoles grafted with thiazolidinone (Compound 6c) SK-MEL-28 (Melanoma)3.46Sunitinib-
HCT-116 (Colon)9.02Sunitinib10.69
Arylidene-hydrazinyl-thiazoles (Compound 4m) BxPC-3 (Pancreatic)Not specified (cell survival 23.85–26.45% at 10 µM)Doxorubicin0.183–0.5
MOLT-4 (Leukemia)Not specified (cell survival 30.08–33.30% at 10 µM)Doxorubicin0.183–0.5
MCF-7 (Breast)Not specified (cell survival 44.40–47.63% at 10 µM)Doxorubicin0.183–0.5
Heterocyclic azole (SVS2) HepG-2 (Hepatic)33.8Cisplatin49.9
EA.hy926 (Endothelial)29.2Cisplatin26.6

Table 2: Enzyme Inhibitory Activity of Pyrrole Derivatives

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Pyrrole-2-carboxamides (Compound 28) Mycobacterium tuberculosis MmpL3<0.016 µg/mLIsoniazid (INH)-
Pyrrole Carboxylic Acid Derivative (Compound 4h) COX-2Predicted pIC50: 7.11IbuprofenpIC50: 6.44
Pyrrole Carboxylic Acid Derivative (Compound 4m) COX-2Predicted pIC50: 6.62NimesulidepIC50: 6.20
2-Cyanopyrrole Derivative (A12) Tyrosinase0.97Kojic acid28.72[1]
Pyrrole-based hydrazide (vh0) MAO-B0.665Selegiline0.330
Pyrrole-cinnamate hybrid (Compound 5) COX-20.55Indomethacin>100
Pyrrole-cinnamate hybrid (Compound 6) Soybean LOX27.5NDGA<5

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure based on descriptions for assessing the cytotoxic effects of novel compounds on cancer cell lines.[2][3][4][5]

Objective: To determine the concentration of a compound that inhibits 50% of cell viability (IC50).

Materials:

  • Human cancer cell lines (e.g., HCT-116, SK-MEL-28, A549)

  • Normal human cell line (e.g., BEAS-2B) for selectivity assessment

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds and a reference drug (e.g., Sunitinib, Doxorubicin)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in the culture medium. After 24 hours, replace the medium in the wells with the medium containing the compounds at various concentrations.

  • Incubation: Incubate the plates for another 24 to 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition Assay (General Protocol)

This is a general protocol for determining the inhibitory activity of compounds against a specific enzyme.[6]

Objective: To determine the concentration of a compound that inhibits 50% of the enzyme's activity (IC50).

Materials:

  • Purified enzyme

  • Substrate specific to the enzyme

  • Test compounds and a reference inhibitor

  • Buffer solution at the optimal pH for the enzyme

  • Cofactors (if required by the enzyme)

  • 96-well plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation: Prepare solutions of the enzyme, substrate, test compounds, and reference inhibitor in the appropriate buffer.

  • Pre-incubation: In a 96-well plate, mix the enzyme with different concentrations of the test compound or reference inhibitor. Allow this mixture to pre-incubate for a specified time to allow for binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time, which corresponds to the formation of the product.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual frameworks relevant to the evaluation of the described pyrrole derivatives.

Experimental_Workflow_for_Anticancer_Drug_Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization A Synthesis of Pyrrole Derivatives B Primary Cytotoxicity Screening (MTT Assay on Multiple Cell Lines) A->B C IC50 Determination for Potent Compounds B->C D Selectivity Assessment (Normal vs. Cancer Cell Lines) C->D E Target Identification (e.g., Enzyme Inhibition Assays) D->E Lead Compounds F Cell Cycle Analysis D->F G Apoptosis Assays D->G H Structure-Activity Relationship (SAR) Studies E->H I In Vivo Efficacy Studies (Animal Models) H->I

Caption: Experimental workflow for the screening and development of novel pyrrole derivatives as anticancer agents.

Enzyme_Inhibition_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) B Pre-incubate Enzyme with Inhibitor A->B C Initiate Reaction by Adding Substrate B->C D Monitor Reaction Progress (Spectrophotometry) C->D E Data Analysis (Calculate Reaction Rates) D->E F Determine IC50 Value E->F

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

References

Comparative Guide to the Validation of Analytical Methods for 3-Methyl-1H-pyrrole-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methodologies for the quantification and purity assessment of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid and structurally related compounds. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of pyrrole-based compounds.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Accurate and precise analytical methods are crucial for its characterization, quantification in different matrices, and for quality control purposes. This guide compares two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validation data for this compound is not extensively published, this guide draws upon validated methods for analogous pyrrole and dicarboxylic acid compounds to provide a robust comparative framework.

Methodology Comparison

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the nature of the impurities to be detected.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the separation and quantification of non-volatile and thermally labile compounds like dicarboxylic acids. Coupling with mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity.

A validated LC/MS/MS method for the quantification of the structurally similar pyrrole-2,3,5-tricarboxylic acid (PTCA) in human skin biopsies demonstrates the utility of this approach.[1] This method achieved good accuracy and precision over a concentration range of 1-1000 ng/mL.[1] For dicarboxylic acids, which can be highly polar, derivatization is sometimes employed to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency in the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like dicarboxylic acids, derivatization is typically required to increase their volatility. This method is particularly useful for purity assessment and identifying volatile impurities.

A comparative guide for a related pyrrole compound, 3,4-Diethyl-2,5-dimethyl-1H-pyrrole, outlines a robust GC-MS protocol for purity validation.[2] This technique provides detailed information on the retention time and a mass spectrum that acts as a molecular fingerprint for identification.[2]

Data Presentation: Performance Comparison

The following table summarizes the performance characteristics of HPLC/UPLC-MS/MS and GC-MS based on validated methods for analogous compounds.

ParameterHPLC/UPLC-MS/MS (for Pyrrole-2,3,5-tricarboxylic acid)[1]GC-MS (for 3,4-Diethyl-2,5-dimethyl-1H-pyrrole)[2]
Applicability Quantification in biological matricesPurity assessment of synthesized compounds
Linearity Range 1-1000 ng/mLMethod-dependent, typically wide range for purity
Accuracy (%RE) ≤ 5.25%N/A for purity, focuses on peak area percentage
Precision (%CV) ≤ 18.5% (at LLQC), ≤ 5.25% (for QC samples)High reproducibility expected
Sensitivity Low to sub-nanograms per milliliter[3]Dependent on analyte volatility and detector
Derivatization May not be required[1]Often necessary for dicarboxylic acids
Analysis Time ~6 minutes per sample[3]~25 minutes per sample[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These can be adapted for the analysis of this compound.

Protocol 1: UPLC-MS/MS for Quantification

This protocol is adapted from a validated method for a similar pyrrole tricarboxylic acid.[1]

1. Sample Preparation:

  • For biological samples, perform an oxidative degradation procedure to extract the analyte.

  • Evaporate the extract supernatants.

  • Reconstitute the residue in the mobile phase solvent.

2. Chromatographic Conditions:

  • Instrument: UPLC system coupled to a tandem mass spectrometer.

  • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Injection Volume: 10 µL.[2]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions.

4. Data Analysis:

  • Quantify the analyte using a calibration curve prepared with known concentrations of a reference standard.

Protocol 2: GC-MS for Purity Assessment

This protocol is based on a method for validating the purity of a synthesized pyrrole derivative.[2]

1. Sample Preparation (with Derivatization):

  • Dissolve the this compound sample in a suitable solvent.

  • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to convert the carboxylic acid groups to their more volatile silyl esters.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Injector Temperature: 250 °C.[2]

  • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.[2]

3. Data Analysis:

  • Calculate purity as the percentage of the main peak area relative to the total peak area in the chromatogram.

  • Identify impurities by comparing their mass spectra to a spectral library.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Sample extraction Extraction start->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation UPLC Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification result Result quantification->result

Caption: Workflow for UPLC-MS/MS analysis of this compound.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample dissolution Dissolution start->dissolution derivatization Derivatization dissolution->derivatization injection Injection derivatization->injection separation GC Separation (HP-5MS Column) injection->separation detection MS Detection separation->detection purity_calc Purity Calculation detection->purity_calc impurity_id Impurity Identification detection->impurity_id result Result purity_calc->result impurity_id->result

Caption: Workflow for GC-MS purity analysis of this compound.

Conclusion

Both HPLC/UPLC-MS/MS and GC-MS are suitable methods for the analysis of this compound, each with its own advantages. HPLC/UPLC-MS/MS is ideal for sensitive quantification in complex matrices, often without the need for derivatization. GC-MS, on the other hand, is a powerful tool for purity assessment and the identification of volatile impurities, though it typically requires a derivatization step for dicarboxylic acids. The choice of method should be guided by the specific analytical needs, and the protocols and validation data presented here for analogous compounds provide a solid foundation for method development and validation for the target analyte.

References

A Comparative Guide to the Synthetic Routes of Pyrrole-2,4-dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrrole scaffold is a cornerstone of medicinal chemistry. Pyrrole-2,4-dicarboxylic acid, in particular, serves as a crucial building block for a variety of pharmacologically active molecules. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance. This guide provides a comparative analysis of three distinct synthetic routes to pyrrole-2,4-dicarboxylic acids and their ester derivatives, offering a comprehensive overview of their respective methodologies, yields, and strategic advantages.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route to pyrrole-2,4-dicarboxylic acids is contingent on several factors, including the desired substitution pattern, availability of starting materials, scalability, and tolerance to various functional groups. This guide focuses on three prominent strategies: a Knorr-type synthesis, a method proceeding via a bis-enaminone intermediate, and a Barton-Zard-type reaction. A summary of the key quantitative data for these routes is presented in the table below.

ParameterRoute 1: Knorr-Type SynthesisRoute 2: From Bis-enaminoneRoute 3: Barton-Zard-Type Reaction
Starting Materials Diethyl 3-oxopentanedioate, Sodium Nitrite, ZincDiethyl 2,3-bis[(dimethylamino)methylidene]succinate, Primary Amine4-Acetoxy-3-nitroalkane, Ethyl Isocyanoacetate
Key Intermediates α-amino-β-ketoesterBis-enaminoneNot isolated
Product Diethyl 1H-pyrrole-2,4-dicarboxylateDiethyl 1-substituted-pyrrole-3,4-dicarboxylateEthyl 3,4-dialkylpyrrole-2-carboxylate
Reported Yield Good (specific yield not reported, but analogous reactions are high-yielding)14-93%[1]Good (86% for a related compound)
Reaction Conditions Acidic (acetic acid), low temperature for nitrosation, then heating for cyclizationAcid-catalyzed (acetic acid in ethanol), refluxBase-mediated (DBU), room temperature to reflux
Scalability Well-established and scalableDemonstrated on a laboratory scaleDemonstrated on a laboratory scale
Key Advantages Utilizes readily available starting materials; well-established classical reaction.Provides access to N-substituted pyrroles with a different substitution pattern.Milder conditions for the main cyclization step.
Key Disadvantages Use of zinc dust can complicate purification; multi-step one-pot procedure.Requires the synthesis of the bis-enaminone starting material.Yields a mono-carboxylate with additional alkyl substituents.

Experimental Protocols

Route 1: Knorr-Type Synthesis of Diethyl 1H-pyrrole-2,4-dicarboxylate

This route is adapted from the well-established Knorr pyrrole synthesis.[2][3] It involves the in-situ formation of an α-amino-β-ketoester which then condenses with a second equivalent of a β-ketoester.

Step 1: Nitrosation of Diethyl 3-oxopentanedioate

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a solution of diethyl 3-oxopentanedioate (1 equivalent) in glacial acetic acid is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1 equivalent) in water is added dropwise while maintaining the temperature below 10 °C.

  • The mixture is stirred for 2 hours at this temperature to ensure complete formation of diethyl 2-nitroso-3-oxopentanedioate.

Step 2: Reductive Condensation

  • To the cooled solution from Step 1, a second equivalent of diethyl 3-oxopentanedioate is added.

  • Zinc dust (2-3 equivalents) is then added portion-wise, ensuring the temperature does not exceed 40 °C. The reaction is exothermic.

  • After the addition of zinc is complete, the reaction mixture is heated to 80-90 °C for 2-3 hours.

  • The hot mixture is poured into a large volume of ice-water, and the precipitated crude diethyl 1H-pyrrole-2,4-dicarboxylate is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from ethanol.

Step 3: Hydrolysis to Pyrrole-2,4-dicarboxylic Acid

  • The diethyl 1H-pyrrole-2,4-dicarboxylate is suspended in a 10-20% aqueous solution of sodium hydroxide.

  • The mixture is heated at reflux until the ester is completely saponified (typically monitored by TLC).

  • The solution is cooled and acidified with concentrated hydrochloric acid to precipitate the pyrrole-2,4-dicarboxylic acid.

  • The product is collected by filtration, washed with cold water, and dried.

Route 2: Synthesis of Diethyl 1-Substituted-pyrrole-3,4-dicarboxylates from a Bis-enaminone

This method provides access to N-substituted pyrrole dicarboxylates with a 3,4-substitution pattern.[1]

Step 1: Synthesis of Diethyl 2,3-bis[(dimethylamino)methylidene]succinate

  • This starting material is prepared from diethyl succinate and Bredereck's reagent (tert-butoxybis(dimethylamino)methane).

Step 2: Cyclization with a Primary Amine

  • A solution of diethyl 2,3-bis[(E,E)-(dimethylamino)methylidene]succinate (1 equivalent) and a primary amine (1 equivalent) in a 2:1 mixture of ethanol and acetic acid is heated at reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the diethyl 1-substituted-1H-pyrrole-3,4-dicarboxylate.[1]

Step 3: Hydrolysis to 1-Substituted-pyrrole-3,4-dicarboxylic Acid

  • The diester is hydrolyzed using a procedure similar to that described in Route 1, Step 3.

Route 3: Barton-Zard-Type Synthesis of Ethyl 3,4-Dialkylpyrrole-2-carboxylate

This route offers an alternative pathway to substituted pyrrole carboxylates under basic conditions.

Step 1: Synthesis of Ethyl 3,4-diethylpyrrole-2-carboxylate

  • In a three-necked flask, 4-acetoxy-3-nitrohexane (1.2 equivalents) and ethyl isocyanoacetate (1 equivalent) are dissolved in a mixture of anhydrous tetrahydrofuran and isopropyl alcohol.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 equivalents) is added while maintaining the temperature between 20-30 °C with an ice bath.

  • The reaction mixture is stirred for several hours at room temperature.

  • The reaction is quenched with water and extracted with diethyl ether.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield ethyl 3,4-diethylpyrrole-2-carboxylate.

Step 2: Hydrolysis to 3,4-Diethylpyrrole-2-carboxylic Acid

  • The ester is hydrolyzed using a procedure similar to that described in Route 1, Step 3.

Visualization of Synthetic Strategies

To visually compare the logical flow of these synthetic routes, the following diagrams are provided.

G cluster_0 Route 1: Knorr-Type Synthesis A1 Diethyl 3-oxopentanedioate A3 Diethyl 2-nitroso-3-oxopentanedioate A1->A3 Nitrosation A2 NaNO2, Acetic Acid A2->A3 A5 Diethyl 1H-pyrrole-2,4-dicarboxylate A3->A5 Reductive Condensation A4 Diethyl 3-oxopentanedioate, Zn A4->A5 A7 Pyrrole-2,4-dicarboxylic Acid A5->A7 Hydrolysis A6 NaOH, then HCl A6->A7 G cluster_1 Route 2: From Bis-enaminone B1 Diethyl 2,3-bis[(dimethylamino)- methylidene]succinate B3 Diethyl 1-substituted- pyrrole-3,4-dicarboxylate B1->B3 Cyclization B2 Primary Amine, EtOH/AcOH B2->B3 B5 1-Substituted-pyrrole- 3,4-dicarboxylic Acid B3->B5 Hydrolysis B4 NaOH, then HCl B4->B5 G cluster_2 Route 3: Barton-Zard-Type Reaction C1 4-Acetoxy-3-nitroalkane C3 Ethyl 3,4-dialkylpyrrole- 2-carboxylate C1->C3 Cycloaddition C2 Ethyl Isocyanoacetate, DBU C2->C3 C5 3,4-Dialkylpyrrole- 2-carboxylic Acid C3->C5 Hydrolysis C4 NaOH, then HCl C4->C5

References

Assessing the Selectivity of 3-Methyl-1H-pyrrole-2,4-dicarboxylic Acid Analogs for the Metabotropic Glutamate Receptor 1 (mGluR1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Selectivity of mGluR1 Antagonists

The selectivity of a compound for its target receptor over other related receptors is a critical parameter in drug development, as it minimizes off-target effects and enhances the therapeutic window. The following table summarizes the in vitro potency and selectivity of a 3,5-dimethyl pyrrole-2,4-dicarboxylic acid ester derivative in comparison to other known mGluR1 antagonists.

CompoundTargetPotency (IC50/Ki)Selectivity Profile
3,5-dimethyl PPP (ester derivative) r-mGluR1IC50: 16 nM>1000-fold selective over mGluR2, mGluR4, and mGluR5. Data for other mGluR subtypes is not specified in the reviewed literature.
JNJ16259685 h-mGluR1IC50: 0.55 nM; Ki: 0.34 nMHighly selective over mGluR5 (>400-fold).[1][2] No significant activity at mGluR2, mGluR3, mGluR4, and mGluR6 (IC50 > 10 µM).[1][2][3]
BAY 36-7620 h-mGluR1IC50: 0.16 µM (160 nM)Selective for mGluR1.[4][5]
CPCCOEt h-mGluR1bIC50: 6.5 µMNo agonist or antagonist activity at hmGluR2, -4a, -5a, -7b, and -8a up to 100 µM.[6]
LY367385 h-mGluR1aIC50: 8.8 µMSelective for mGluR1a over mGluR5a (>100 µM) and shows negligible action on group II and III mGluRs.

h: human, r: rat. IC50: half maximal inhibitory concentration. Ki: inhibitory constant.

Experimental Protocols

The determination of antagonist potency and selectivity is crucial for the characterization of novel compounds. Below is a detailed protocol for a common functional assay used to assess mGluR1 antagonism.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an mGluR1 agonist. mGluR1 is a Gq-coupled receptor, and its activation leads to the release of calcium from intracellular stores.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR1a receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • For the assay, cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allowed to adhere overnight.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the buffered salt solution for 1 hour at 37°C in the dark. This allows the dye to enter the cells.

3. Compound Incubation:

  • After dye loading, the cells are washed again to remove any extracellular dye.

  • Various concentrations of the test antagonist (e.g., 3-methyl-1H-pyrrole-2,4-dicarboxylic acid derivative) or a vehicle control are added to the wells.

  • The plate is incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptors.

4. Agonist Stimulation and Signal Detection:

  • The 96-well plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • An mGluR1 agonist (e.g., glutamate or quisqualate) is added to the wells at a concentration that elicits a submaximal response (EC80).

  • The fluorescence intensity is measured immediately before and after the addition of the agonist. The change in fluorescence corresponds to the change in intracellular calcium concentration.

5. Data Analysis:

  • The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the vehicle control.

  • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

  • To assess selectivity, the same protocol is followed using cell lines expressing other mGluR subtypes.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 binds Gq Gq mGluR1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2_cyto Ca2+ ER->Ca2_cyto releases Ca2_ER Ca2+ Ca2_cyto->PKC activates Cellular_Response Cellular Response Ca2_cyto->Cellular_Response PKC->Cellular_Response

Caption: mGluR1 signaling pathway.

Experimental_Workflow A Cell Culture (HEK293 expressing mGluR subtype) B Cell Plating (96-well plate) A->B C Dye Loading (Calcium-sensitive dye) B->C D Incubation with Antagonist (e.g., 3-methyl-1H-pyrrole-2,4- dicarboxylic acid derivative) C->D E Agonist Addition (e.g., Glutamate) D->E F Fluorescence Measurement (FLIPR / FlexStation) E->F G Data Analysis (IC50 determination) F->G

References

A Comparative Guide to the In Vivo Therapeutic Potential of Paclitaxel and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of paclitaxel and its key derivatives, including docetaxel and nanoparticle albumin-bound paclitaxel (nab-paclitaxel). The information herein is supported by experimental data to aid in preclinical and clinical research decisions.

Mechanism of Action: A Shared Pathway

Paclitaxel and its derivatives are classified as taxanes, a group of potent anticancer agents. Their primary mechanism of action is the disruption of microtubule dynamics, which are crucial for cell division.[1][2][3][4][5][6][7] These drugs bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing disassembly.[1][3][4][5][7] This hyper-stabilization leads to the formation of nonfunctional microtubule bundles, disrupting the mitotic spindle and arresting the cell cycle in the G2/M phase, which ultimately induces programmed cell death (apoptosis).[1][2][3][4][6][8]

While sharing this core mechanism, derivatives like docetaxel may exhibit a greater affinity for the β-tubulin binding site, potentially leading to increased potency in inhibiting microtubule depolymerization.[7] Formulations such as nab-paclitaxel were developed to improve drug delivery and reduce toxicities associated with the solvents used for conventional paclitaxel.[9]

Taxane_Mechanism cluster_cell Cancer Cell Paclitaxel Paclitaxel/ Derivatives Microtubules Microtubules (α/β-tubulin dimers) Paclitaxel->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilization->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Cell_Culture 1. Cell Culture Implantation 3. Tumor Cell Implantation Cell_Culture->Implantation Animal_Acclimation 2. Animal Acclimation Animal_Acclimation->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment 6. Treatment Administration Randomization->Treatment Monitoring 7. Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint Monitoring->Endpoint Data_Analysis 9. Data Analysis & Reporting Endpoint->Data_Analysis

References

A Comparative Benchmarking Guide to mGluR1 Inhibitors: Profiling 3-methyl-1H-pyrrole-2,4-dicarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel class of metabotropic glutamate receptor 1 (mGluR1) inhibitors, the 2,4-dicarboxy-pyrroles, against established benchmark antagonists. The performance of these compounds is evaluated using key quantitative metrics and supporting experimental data to inform research and development in neuropharmacology.

Introduction to mGluR1

The metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. As a member of the Group I mGluRs, it is primarily located postsynaptically and signals through a Gq/G11-protein pathway. Activation of mGluR1 leads to the stimulation of phospholipase C (PLC), initiating a cascade that results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). This pathway is integral to synaptic plasticity, learning, and memory. Consequently, mGluR1 has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including pain, anxiety, and neurodegenerative diseases.

Profiling the 2,4-Dicarboxy-Pyrrole Scaffold

One of the most potent analogs identified is 3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester (hereafter referred to as a potent pyrrole analog). This compound demonstrates nanomolar potency and high selectivity for mGluR1, establishing the 2,4-dicarboxy-pyrrole scaffold as a promising foundation for novel mGluR1-targeted therapeutics.[2] This guide will use this potent analog as a representative of its chemical class for comparison.

Quantitative Comparison of mGluR1 Inhibitors

The following table summarizes the in vitro potency of the potent pyrrole analog against three well-characterized, selective mGluR1 antagonists: JNJ16259685, BAY 36-7620, and CPCCOEt. These compounds represent a range of potencies and are commonly used as tool compounds in pharmacological research.

CompoundClassMechanism of ActionPotency (IC₅₀ / Kᵢ)Assay Type
Potent Pyrrole Analog 2,4-Dicarboxy-pyrroleNon-competitive AntagonistIC₅₀: 16 nM (rat mGluR1)Functional (Cell-based)
JNJ16259685 Pyrano[2,3-b]quinolineNon-competitive AntagonistIC₅₀: 1.21 - 3.24 nM (human/rat mGluR1)Kᵢ: 0.34 nM (rat mGluR1)Ca²⁺ Mobilization / Binding Assay
BAY 36-7620 Cyclopenta[c]furan-1-oneNon-competitive AntagonistIC₅₀: 160 nM Functional (Cell-based)
CPCCOEt Cyclopropa[b]chromeneNon-competitive AntagonistIC₅₀: 6.5 µM (human mGluR1b)Ca²⁺ Mobilization

mGluR1 Signaling Pathway

Activation of the mGluR1 receptor by its endogenous ligand, glutamate, initiates a well-defined intracellular signaling cascade. The diagram below illustrates the key steps in this pathway, which ultimately modulate neuronal function.

mGluR1_Signaling_Pathway Glutamate Glutamate mGluR1 mGluR1 Receptor Glutamate->mGluR1 Binds Gq_protein Gαq/11 mGluR1->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Downstream Downstream Signaling (e.g., ERK, Akt) PKC->Downstream Phosphorylates Neuronal_Response Modulation of Neuronal Excitability & Synaptic Plasticity Downstream->Neuronal_Response Leads to

Caption: Canonical Gq-coupled signaling pathway of the mGluR1 receptor.

Experimental Protocols

The characterization of mGluR1 antagonists relies on a suite of robust in vitro assays. Below are detailed methodologies for two key experiments.

Intracellular Calcium Mobilization Assay

This functional assay is a primary method for screening and characterizing mGluR1 modulators by measuring a key downstream event of Gq-protein activation.

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human or rat mGluR1 receptor are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression. Cells are plated into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) for 45-60 minutes at 37°C in the dark. An organic anion transporter inhibitor, such as probenecid, is often included to prevent dye leakage.

  • Compound Incubation: After dye loading, the solution is removed, and cells are washed. Test compounds (antagonists) at various concentrations are added to the wells and pre-incubated for 15-30 minutes.

  • Agonist Stimulation and Measurement: The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is established. An EC₈₀ concentration of an agonist (e.g., glutamate or quisqualate) is then added to the wells to stimulate the receptor. The resulting change in intracellular calcium is monitored in real-time by recording the fluorescence intensity.

  • Data Analysis: The agonist-induced increase in fluorescence is measured. The inhibitory effect of the test compounds is calculated relative to the response in the absence of the antagonist. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Calcium_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Plating Plate mGluR1-expressing cells in microplate Dye_Loading Load cells with Ca²⁺-sensitive dye Cell_Plating->Dye_Loading Compound_Add Add antagonist (test compound) Dye_Loading->Compound_Add Agonist_Add Add agonist (e.g., Glutamate) Compound_Add->Agonist_Add Measure Measure fluorescence (real-time) Agonist_Add->Measure Calc_IC50 Calculate IC₅₀ value Measure->Calc_IC50

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the antagonist's effect on receptor-mediated modulation of synaptic currents in a native or semi-native environment.

  • Brain Slice Preparation: An adult rodent is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated cutting solution (a modified artificial cerebrospinal fluid, aCSF, often with sucrose replacing NaCl). Coronal or sagittal slices (250-350 µm thick) containing the brain region of interest (e.g., cerebellum or hippocampus) are prepared using a vibratome. Slices are then transferred to a holding chamber with oxygenated aCSF and allowed to recover for at least 1 hour at room temperature.

  • Recording: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF at 30-32°C. Neurons (e.g., cerebellar Purkinje cells) are visualized using infrared-differential interference contrast (IR-DIC) microscopy. A glass micropipette filled with an internal solution is used to form a high-resistance seal (>1 GΩ) with the cell membrane, and then the membrane is ruptured to achieve the whole-cell configuration.

  • Experimental Protocol: The neuron is held in voltage-clamp mode. A baseline of synaptic activity is recorded. The mGluR1 agonist DHPG (3,5-dihydroxyphenylglycine) is bath-applied to induce a characteristic inward current or a change in synaptic transmission. After washing out the agonist, the antagonist (test compound) is perfused for 10-20 minutes, followed by a co-application of the antagonist and the agonist.

  • Data Analysis: The amplitude of the agonist-induced current or the change in synaptic event frequency/amplitude in the presence of the antagonist is compared to the control response (agonist alone). The degree of inhibition is quantified to assess the antagonist's effect on mGluR1 function in a neuronal circuit.

Conclusion

The 2,4-dicarboxy-pyrrole scaffold, represented by its potent analog (IC₅₀: 16 nM), demonstrates significant promise as a source of highly potent and selective mGluR1 antagonists.[2] Its potency is comparable to the well-established tool compound JNJ16259685 (IC₅₀: ~1-3 nM) and substantially greater than older antagonists such as BAY 36-7620 (IC₅₀: 160 nM) and CPCCOEt (IC₅₀: 6.5 µM). The non-competitive mechanism of action, shared by all compounds benchmarked here, suggests an allosteric binding site within the 7-transmembrane domain, which can offer advantages in terms of selectivity and drug-like properties over orthosteric ligands.[1] This comparative analysis validates the continued investigation of 2,4-dicarboxy-pyrrole derivatives as potential therapeutic agents for disorders involving mGluR1 dysregulation.

References

Safety Operating Guide

Prudent Disposal of 3-Methyl-1H-Pyrrole-2,4-Dicarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Assumed Hazard Profile and Safety Precautions

Based on data from related pyrrole compounds, 3-methyl-1H-pyrrole-2,4-dicarboxylic acid should be handled as a potentially hazardous substance. The following table summarizes the potential hazards and recommended safety precautions.

Hazard CategoryPotential EffectsGHS Classification (Assumed)Recommended Precautions
Acute Toxicity (Oral) Harmful or toxic if swallowed.[1]Category 3 or 4Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Skin Corrosion/Irritation May cause skin irritation or burns.[1][2]Category 2Wear protective gloves and clothing.[1][2]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[1][2][3]Category 1 or 2AWear safety glasses with side-shields or goggles.[1][2][3]
Respiratory Irritation May cause respiratory irritation.[2][3]Category 3Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood.[2][3]
Aquatic Hazard May be harmful to aquatic life.Category 3 (Assumed)Avoid release to the environment.
Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2][3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[1][4]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If dusts are generated and ventilation is inadequate, a NIOSH-approved particulate respirator is recommended.[4]

Spill and Leak Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation to disperse any airborne dust.

  • Contain: Prevent the spill from spreading and from entering drains.[1]

  • Clean-up: For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][4][5] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[1][3] Adherence to national and local regulations is paramount.

  • Segregation: Keep chemical waste separate from other types of waste. Do not mix with other chemicals unless instructed to do so by a qualified professional. Waste should be segregated into categories such as non-halogenated solvents, halogenated solvents, acids, and bases.[6]

  • Containerization:

    • Use a container that is compatible with the chemical.[6]

    • The container must be in good condition, with a secure, non-leaking cap.[6]

    • Keep the container closed at all times except when adding waste.[6]

  • Labeling:

    • Clearly label the waste container with its contents, including the full chemical name: "this compound".[6]

    • Indicate any known hazards.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]

    • The storage location should be near the point of generation.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with accurate information about the waste.

  • Documentation: Maintain records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.

G Workflow for the Proper Disposal of this compound cluster_prep Preparation & Handling cluster_spill Spill Management cluster_waste Waste Collection & Disposal start Start: Handling of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs ppe->spill Accident no_spill No Spill: Proceed to Waste Collection ppe->no_spill Safe Handling evacuate Evacuate Area spill->evacuate collect Collect Waste in a Compatible, Labeled Container no_spill->collect contain Contain Spill & Prevent Entry to Drains evacuate->contain cleanup Clean Up with Appropriate Materials contain->cleanup spill_waste Collect Spill Debris as Hazardous Waste cleanup->spill_waste spill_waste->collect storage Store in a Designated, Secure Area collect->storage contact Contact EHS or Licensed Waste Disposal Contractor storage->contact disposal Dispose of Contents/Container to an Approved Waste Disposal Plant contact->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.